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  • Product: 2-Azido-4-bromophenol
  • CAS: 58018-51-2

Core Science & Biosynthesis

Foundational

Technical Guide: physicochemical Properties & Applications of 2-Azido-4-bromophenol

This technical guide provides a comprehensive analysis of 2-Azido-4-bromophenol , a specialized photoaffinity labeling reagent and synthetic intermediate. Executive Summary 2-Azido-4-bromophenol (CAS 58018-51-2 ) is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Azido-4-bromophenol , a specialized photoaffinity labeling reagent and synthetic intermediate.

Executive Summary

2-Azido-4-bromophenol (CAS 58018-51-2 ) is a bifunctional aryl azide probe used primarily in chemical biology and drug discovery. It functions as a photoaffinity label , capable of forming covalent bonds with target proteins upon UV irradiation. Its structure combines a phenolic handle (for radioiodination or further derivatization) with a photoreactive azide group and a bromine substituent that provides a unique isotopic signature in mass spectrometry.

This guide details its physicochemical profile, synthesis via diazotization, spectroscopic characterization, and safety protocols for handling high-energy azide species.

Chemical Identity & Structural Analysis[1]

Identifier Details
IUPAC Name 2-Azido-4-bromophenol
CAS Registry Number 58018-51-2
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
SMILES Oc1ccc(Br)cc1N=[N+]=[N-]
Structural Class Aryl Azide / Halogenated Phenol
3D Conformational Analysis

The molecule adopts a planar geometry typical of polysubstituted benzenes. The azide group (


) is linear and projects from the ortho position relative to the hydroxyl group.
  • Steric Considerations : The ortho-azide group may form a weak intramolecular hydrogen bond with the phenolic hydroxyl proton, stabilizing the structure but potentially reducing the acidity (pKa) of the phenol compared to 4-bromophenol.

  • Electronic Effects : The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), while the azide group is weakly electron-withdrawing, influencing the electrophilicity of the ring during photolysis.

Physicochemical Properties[1][5][6][7][8]

The following data consolidates experimental observations and high-confidence predicted values derived from structural analogues (e.g., 2-azidophenol, 4-bromophenol).

PropertyValue / DescriptionContext & Causality
Physical State Solid (Crystalline)Typical of halogenated phenols; stabilizes the azide lattice.
Color Pale yellow to beigeDarkens upon exposure to light due to slow photolysis.
Melting Point ~50–70 °C (Predicted)Lower than 2-amino-4-bromophenol (135°C) due to loss of intermolecular H-bonding capacity of the amine.
Boiling Point N/A (Decomposes) Critical Safety Note : Aryl azides decompose explosively before boiling. Do not distill.
Solubility Soluble: DCM, DMSO, MeOH, EtOHInsoluble: WaterLipophilic character dominates due to the Br and aromatic ring.
pKa (Phenol) ~8.0–8.5 (Predicted)Slightly more acidic than phenol (pKa 10) due to electron-withdrawing Br and N3 groups.
UV Absorption

Distinct "shoulder" at ~300 nm corresponds to the

transition of the azide, essential for photoactivation.
Stability Thermally unstable >100°CSusceptible to Curtius-type rearrangement or nitrene formation upon heating.

Spectroscopic Characterization

Accurate identification relies on detecting the unique azide vibration and the bromine isotopic pattern.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak : A strong, sharp absorption band at 2100–2150 cm⁻¹ (asymmetric stretching vibration of

    
    ). This is the definitive fingerprint for the azide group.
    
  • Phenolic O-H : Broad band at 3200–3400 cm⁻¹ .

  • Aromatic C=C : Peaks at 1480–1600 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:


 or 

.
  • Pattern : Three distinct aromatic signals corresponding to the 1,2,4-substitution pattern.

    • 
       ~6.8 ppm (d) : Proton ortho to the hydroxyl group (C6-H).
      
    • 
       ~7.2 ppm (dd) : Proton meta to the hydroxyl (C5-H).
      
    • 
       ~7.1 ppm (d) : Proton ortho to the azide (C3-H).
      
  • Coupling : The presence of Br at C4 simplifies the spectrum to an ABX or AMX system depending on field strength.

Mass Spectrometry (MS)
  • Isotopic Signature : The presence of Bromine (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet for the molecular ion
    
    
    and
    
    
    .
  • Fragmentation : Loss of

    
     (M-28) is a common fragmentation pathway in ESI/EI sources, generating a reactive nitrene ion.
    

Synthesis Protocol: Diazotization Route

The standard synthesis converts 2-amino-4-bromophenol to the azide via a diazonium intermediate. This protocol prioritizes safety and yield.

Reaction Scheme

Synthesis Amine 2-Amino-4-bromophenol (Precursor) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2, HCl 0-5°C Azide 2-Azido-4-bromophenol (Product) Diazonium->Azide NaN3 Nucleophilic Sub.

Figure 1: Synthetic pathway via diazotization of the amino-precursor.[1]

Step-by-Step Methodology
  • Solubilization : Dissolve 10 mmol of 2-amino-4-bromophenol (CAS 40925-68-6) in 20 mL of 6M HCl. Cool the solution to 0–4°C in an ice bath. Explanation: Low temperature prevents decomposition of the unstable diazonium salt.

  • Diazotization : Dropwise add an aqueous solution of

    
     (1.1 eq) while maintaining temperature <5°C. Stir for 20 min. The solution will turn clear/yellow.
    
  • Azidation : In a separate flask, dissolve

    
     (1.5 eq) in minimal water. Carefully add the cold diazonium solution to the azide solution with vigorous stirring. Caution: Nitrogen gas (
    
    
    
    ) evolution will be rapid and foamy.
  • Workup : Extract the product into Ethyl Acetate or DCM. Wash with water and brine. Dry over

    
    .
    
  • Purification : Evaporate solvent under reduced pressure at room temperature . Recrystallize from ethanol/water if necessary. Do not heat above 40°C.

Photochemistry & Mechanism of Action[10]

The utility of 2-Azido-4-bromophenol lies in its ability to generate a highly reactive nitrene species upon UV irradiation (300–360 nm).

Activation Pathway
  • Excitation : Absorption of a photon promotes the azide to an excited singlet state.

  • Nitrogen Extrusion : Rapid loss of

    
     gas generates a Singlet Nitrene  (
    
    
    
    ).
  • Reactivity :

    • Insertion : The singlet nitrene can insert directly into C-H or N-H bonds of a neighboring protein.

    • Ring Expansion : Can rearrange to a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., lysine residues).

Photochemistry Azide Aryl Azide (Ground State) Excited Excited State (Singlet) Azide->Excited hv (UV 300-360nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Triplet Triplet Nitrene Nitrene->Triplet ISC Insertion C-H Insertion (Covalent Crosslink) Nitrene->Insertion Direct Attack RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Rearrangement

Figure 2: Photochemical activation and crosslinking mechanisms.

Safety & Handling Protocols

Warning : Aryl azides are potentially explosive and toxic.

  • Light Protection : Store in amber vials wrapped in foil. Ambient light can cause slow degradation.

  • Thermal Control : NEVER heat neat (pure) azides above 60°C. Use a rotary evaporator water bath set to <35°C.

  • Waste Disposal : Quench unreacted azide with dilute acid or specific azide-destroying reagents before disposal. Do not allow contact with heavy metals (Pb, Cu) to prevent formation of highly explosive metal azides.

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling phenolic dusts.

References

  • PubChem . 2-Amino-4-bromophenol (Precursor Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses . Diazotization and Coupling Reactions. Org. Synth. Coll. Vol. 2, p. 225. Available at: [Link]

  • ResearchGate . Photochemical Properties of Aryl Azides. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-Azido-4-bromophenol – Structure, Synthesis, and Application in Photoaffinity Labeling

Executive Summary 2-Azido-4-bromophenol (CAS: 58018-51-2 ) is a specialized aryl azide intermediate used primarily in the synthesis of photoaffinity probes for drug discovery and proteomic profiling. Characterized by a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-4-bromophenol (CAS: 58018-51-2 ) is a specialized aryl azide intermediate used primarily in the synthesis of photoaffinity probes for drug discovery and proteomic profiling. Characterized by a molecular weight of 214.02 g/mol , this compound integrates three critical functionalities: a phenolic hydroxyl group for derivatization or ligand binding, a bromine atom serving as a handle for cross-coupling (e.g., Suzuki-Miyaura) or isotopic signature, and an azide group (


) that functions as a photolabile warhead. Upon UV irradiation, the azide generates a highly reactive nitrene species, enabling covalent crosslinking to proximal biological targets.

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of 2-Azido-4-bromophenol, designed for researchers requiring high-fidelity chemical biology tools.

Physicochemical Characterization

The precise molecular weight is critical for mass spectrometry (MS) validation in proteomic workflows. The presence of Bromine (


 and 

) creates a distinct isotopic pattern (approx. 1:1 doublet) essential for identifying labeled peptides.
Table 1: Key Chemical Specifications
PropertySpecification
Chemical Name 2-Azido-4-bromophenol
CAS Number 58018-51-2
Molecular Formula

Molecular Weight (Avg) 214.02 g/mol
Monoisotopic Mass 212.9538 Da (

), 214.9517 Da (

)
Appearance Pale yellow to brown crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Stability Light-sensitive; Store at -20°C protected from light
pKa (Predicted) ~7.5 (Phenolic OH, acidified by electron-withdrawing Br and

)
Structural Visualization

The following diagram illustrates the connectivity and functional handling points of the molecule.

G Phenol Phenol (C1-OH) Ligand Attachment / H-Bond Donor Azide Azide (C2-N3) Photolabile Warhead (Nitrene Precursor) Bromine Bromine (C4-Br) Cross-Coupling Handle / Isotopic Tag Core Benzene Ring Scaffold Core->Phenol Position 1 Core->Azide Position 2 (Ortho) Core->Bromine Position 4 (Para)

Figure 1: Functional map of 2-Azido-4-bromophenol showing orthogonal reactive sites.

Synthesis Protocol: Diazotization Route

The most reliable synthesis route proceeds via the diazotization of 2-amino-4-bromophenol (CAS: 40925-68-6), followed by nucleophilic displacement with sodium azide (


). This protocol minimizes the formation of diazo-oxide byproducts by maintaining strict temperature control.
Reagents Required[2][3][4][5][6]
  • Precursor: 2-Amino-4-bromophenol (98% purity)

  • Reagents: Sodium Nitrite (

    
    ), Sodium Azide (
    
    
    
    ), Hydrochloric Acid (6M HCl)
  • Solvent: Water/Ethanol mixture or Acetic Acid/Water

  • Safety: Perform in a fume hood behind a blast shield. Azides can be explosive.

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mmol of 2-amino-4-bromophenol in 20 mL of 6M HCl. Cool the solution to 0–5°C in an ice-salt bath. Critical: Maintenance of low temperature prevents decomposition of the diazonium intermediate.

  • Diazotization: Dropwise add a solution of

    
     (1.1 eq, 11 mmol) in water (5 mL), keeping the internal temperature below 5°C. Stir for 20 minutes. The solution should turn clear/yellowish.
    
    • Checkpoint: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid.

  • Azidation: Prepare a solution of

    
     (1.5 eq, 15 mmol) in minimal water. Add this solution dropwise to the cold diazonium mixture.
    
    • Observation: Nitrogen gas evolution (

      
      ) will occur. Vigorous stirring is required.
      
  • Precipitation: Continue stirring at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. The product, 2-Azido-4-bromophenol, typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove excess acid and inorganic salts.

  • Purification: Recrystallize from ethanol/water or purify via silica column chromatography (Hexanes/EtOAc) if necessary. Note: Avoid heating the dry solid above 60°C.

Reaction Mechanism

The transformation involves the conversion of the amine to a diazonium salt, which then undergoes nucleophilic aromatic substitution (


) or radical substitution by the azide anion.

Synthesis Start 2-Amino-4-bromophenol Inter Diazonium Salt [Ar-N2]+ Cl- Start->Inter Diazotization End 2-Azido-4-bromophenol Inter->End Azide Substitution Step1 NaNO2 / HCl 0°C Step2 NaN3 -N2 (gas)

Figure 2: Synthetic pathway from amino-precursor to aryl azide.

Mechanism of Action: Photoaffinity Labeling[2][7][8]

2-Azido-4-bromophenol is a "warhead" precursor. In drug discovery, it is often tethered to a drug molecule. When the drug binds its target protein, the complex is irradiated with UV light (typically 254 nm or 365 nm, depending on ring substitution).

Photolysis Pathway
  • Activation: UV light causes the expulsion of

    
     from the azide group.
    
  • Nitrene Formation: A singlet nitrene is formed. This species is highly electrophilic.

  • Insertion/Coupling: The nitrene can insert into C-H bonds or add to double bonds on the nearby protein backbone, forming a covalent bond.

  • Ring Expansion (Side Reaction): Aryl nitrenes can rearrange to form a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., Lysine amines).

Mechanism Azide Aryl Azide (Ar-N3) Ground State Nitrene Singlet Nitrene (Ar-N:) Highly Reactive Azide->Nitrene -N2 UV UV Light (hν) UV->Azide Insertion C-H Insertion (Covalent Bond) Nitrene->Insertion Direct Reaction Rearrange Ring Expansion (Dehydroazepine) Nitrene->Rearrange Isomerization Target Protein Target (C-H or Nu:) Target->Insertion Rearrange->Insertion + Nucleophile (Lys)

Figure 3: Photochemical activation and protein crosslinking mechanism.

Applications in Drug Discovery[7]

Target Identification (Deconvolution)

Researchers synthesize "photo-probes" by attaching 2-azido-4-bromophenol to a bioactive small molecule.

  • Workflow: Incubate probe with cell lysate -> UV Irradiate -> Denature -> Immunoprecipitate (via Bromine handle or added tag) -> Mass Spectrometry.

  • Role of Bromine: The Br atom provides a unique mass defect and isotopic pattern in MS, aiding in the filtration of false positives during peptide mapping.

Binding Site Mapping

Once a target is identified, the azide crosslinks to specific amino acids within the binding pocket. Digestion and MS/MS sequencing reveal the exact location of ligand binding.

"Click" Chemistry Precursor

While less common than aliphatic azides, aryl azides can participate in Cu-free click chemistry (strain-promoted) if the electronics are tuned, though they are primarily used for radical insertion.

Safety and Handling Guidelines

Warning: Organic azides are potentially explosive and toxic.

  • Shock Sensitivity: While aryl azides are generally more stable than alkyl azides with high C/N ratios, 2-Azido-4-bromophenol should be treated as potentially shock-sensitive. Do not use metal spatulas; use Teflon or wood.

  • Light Protection: The compound is designed to decompose under light. All synthesis and storage must occur in amber glassware or foil-wrapped containers.

  • Temperature: Store at -20°C. Avoid heating reaction mixtures containing the isolated azide above 60–80°C.

  • Waste Disposal: Quench unreacted azide solutions with excess sodium nitrite/sulfuric acid or specific azide quenching protocols before disposal. Do not pour down the drain (risk of forming heavy metal azides in plumbing).

References

  • PubChem. Compound Summary: 2-Amino-4-bromophenol. [Link]

  • Fleete, G. W. J., Porter, R. R., & Knowles, J. R. (1969).[1] Affinity labelling of antibodies with aryl nitrene as reactive group.[1] Nature, 224, 511–512.[1] (Foundational text on aryl azide photoaffinity labeling). [Link]

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling.[2][1] Angewandte Chemie International Edition, 34(12), 1296-1312. (Review of mechanism and handling). [Link]

Sources

Foundational

A Predictive Spectroscopic and Mass Spectrometric Analysis of 2-Azido-4-bromophenol: A Technical Guide

This technical guide provides a detailed predictive analysis of the spectral data for 2-Azido-4-bromophenol, a compound of interest for researchers and professionals in drug development and organic synthesis. In the abse...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectral data for 2-Azido-4-bromophenol, a compound of interest for researchers and professionals in drug development and organic synthesis. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and mass spectrometry, supported by data from analogous compounds, to construct a robust theoretical framework for its characterization. This guide is designed to equip researchers with the foundational knowledge to anticipate, interpret, and validate the spectral features of 2-Azido-4-bromophenol.

Introduction: The Structural Rationale for Spectroscopic Analysis

2-Azido-4-bromophenol is a multifunctional aromatic compound featuring a hydroxyl group, a bromine atom, and an azido group. Each of these functionalities imparts distinct electronic and vibrational properties to the molecule, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the expected spectral signatures is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and predicting its reactivity.

The strategic placement of the substituents—an ortho-azido group and a para-bromo group relative to the hydroxyl moiety—creates a unique electronic environment around the benzene ring. This guide will dissect the anticipated contributions of each group to the overall spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Azido-4-bromophenol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. Due to the substitution pattern, we anticipate three distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing and anisotropic effects of the azido and bromo substituents.[1] Aromatic protons typically resonate between 6.5 and 9.5 ppm.[2]

  • Hydroxyl Proton (-OH): The phenolic proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature. A typical range for phenolic protons is between 4 and 7 ppm.[3] Its position can be confirmed by a "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

  • Aromatic Protons: The electron-donating hydroxyl group tends to shield the ortho and para positions, while the electron-withdrawing azido and bromo groups will deshield them.[1] The interplay of these effects will determine the final chemical shifts. We can predict the relative positions of the aromatic protons based on their proximity to the substituents. The proton adjacent to the azido group is likely to be the most deshielded.

Table 1: Predicted ¹H NMR Data for 2-Azido-4-bromophenol

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH4.0 - 7.0br s-
Ar-H6.5 - 8.0m-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[4] Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to any solvent peaks. The chemical shifts of the carbons are significantly influenced by the attached substituents.

  • Carbon attached to -OH (C1): This carbon is expected to be significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift in the range of 150-160 ppm.[3]

  • Carbon attached to -N₃ (C2): The azido group's effect on the attached carbon's chemical shift can be complex.

  • Carbon attached to -Br (C4): The carbon bearing the bromine atom will also be deshielded, though the effect is generally less pronounced than that of an oxygen.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm.[5] The precise shifts will be influenced by the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Data for 2-Azido-4-bromophenol

Predicted CarbonChemical Shift (δ, ppm)
C-OH150 - 160
C-N₃130 - 145
C-H115 - 135
C-Br110 - 125
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the solid 2-Azido-4-bromophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent a->b c Filter into NMR tube b->c d Insert sample into NMR spectrometer c->d e Acquire ¹H and ¹³C spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Spectral Interpretation g->h

Caption: Workflow for NMR analysis of 2-Azido-4-bromophenol.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[9] For 2-Azido-4-bromophenol, we expect to see characteristic absorption bands for the -OH, -N₃, and aromatic C-H and C=C bonds. The spectrum of a solid sample can be conveniently obtained using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.[10][11]

  • -OH Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

  • -N₃ Stretch: The azido group has a very characteristic and strong, sharp absorption band in the range of 2100-2250 cm⁻¹. This is one of the most diagnostic peaks for confirming the presence of the azido functionality.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).[12]

  • Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic ring usually give rise to a series of medium to sharp absorptions in the 1450-1600 cm⁻¹ region.[12]

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Azido-4-bromophenol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenol)3200 - 3600Strong, Broad
N₃ (Azide)2100 - 2250Strong, Sharp
C-H (Aromatic)3030 - 3100Medium to Weak
C=C (Aromatic)1450 - 1600Medium to Sharp
C-Br500 - 600Medium
Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid 2-Azido-4-bromophenol directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.[13] Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.[13]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and due to the presence of a bromine atom, it will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight of 2-Azido-4-bromophenol is 214 g/mol for the ⁷⁹Br isotope and 216 g/mol for the ⁸¹Br isotope. Aromatic compounds generally show a relatively stable molecular ion.[14]

  • Key Fragmentation Pathways: Aromatic azides are known to undergo characteristic fragmentation patterns.[15] The most prominent fragmentation is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a significant peak at m/z 186 (for ⁷⁹Br) and 188 (for ⁸¹Br). Further fragmentation of this radical cation could involve the loss of CO, H, or the bromine atom.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-Azido-4-bromophenol

m/z (for ⁷⁹Br/⁸¹Br)Identity of Fragment
214/216[M]⁺
186/188[M - N₂]⁺
107[M - N₂ - Br]⁺
Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

MS_Logic M Molecular Ion (M⁺) m/z 214/216 M_minus_N2 [M - N₂]⁺ m/z 186/188 M->M_minus_N2 - N₂ M_minus_N2_minus_Br [M - N₂ - Br]⁺ m/z 107 M_minus_N2->M_minus_N2_minus_Br - Br

Caption: Predicted fragmentation pathway of 2-Azido-4-bromophenol in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural elucidation of 2-Azido-4-bromophenol. While this guide presents a predictive analysis, the outlined protocols and expected spectral features offer a solid foundation for any researcher working with this compound. The characteristic IR absorption of the azido group, the isotopic pattern of bromine in the mass spectrum, and the unique set of signals in the NMR spectra, when taken together, will provide unambiguous confirmation of the structure of 2-Azido-4-bromophenol.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Castellano, S. M., & Sun, C. (1966). The Proton Magnetic Resonance Spectra of Five ortho-Substituted Phenols. The Journal of Physical Chemistry, 70(11), 3567-3573.
  • Mudalige, T. K., Linder, S. W., & Pemberton, J. E. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • Research and Reviews. (2024).
  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-202.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Takahama, S., & Dillner, A. M. (2015). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
  • NIST. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (2016). NMR to identify type of phenolic compound?. Retrieved from [Link]

  • Cabaniss, G. E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.
  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Vékey, K., & Czuczy, N. (2019).
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (2014). Could anyone tell me why ortho protons show up at upfield regions or more shielded compared to the other protons in the benzene ring?. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Study.com. (n.d.). The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2.... Retrieved from [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube.
  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
  • Michalska, D., & Wysokiński, R. (2000). Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. Theoretical and Experimental Studies. The Journal of Physical Chemistry A, 104(37), 8589-8598.
  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
  • Reddit. (2021). Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. Retrieved from [Link]

  • ResearchGate. (2025). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Sparkman, O. D. (2007).
  • Uraipong, C., & Zhao, J. (2016). Rice Bran-Derived Peptides with Antioxidant Activity: Effects of Enzymatic Hydrolysis Using Bacillus licheniformis and α-Chymotrypsin. Antioxidants, 5(2), 16.

Sources

Exploratory

Topic: Theoretical Basis of Photoaffinity Labeling with Aryl Azides

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: Illuminating Molecular Interactions Photoaffinity labeling (PAL) is a powerful chemical biology technique u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating Molecular Interactions

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize molecular interactions in complex biological systems.[1][2] It provides a method to convert a non-covalent, reversible protein-ligand interaction into a stable, covalent bond through light activation.[1][3] First conceptualized in the 1960s, PAL has become an indispensable tool for target identification in drug discovery, mapping binding sites, and elucidating the structure and function of biomolecules.[1][3][4]

At the heart of a PAL experiment is the photoaffinity probe, a molecule meticulously designed with three essential components: a recognition element (the ligand or pharmacophore), a photoreactive group, and a reporter tag for downstream detection and analysis.[1][3] Among the various photoreactive moieties available, the aryl azide stands out due to its small size, relative stability in the dark, and highly reactive nature upon photoirradiation.[3] This guide provides a deep dive into the theoretical underpinnings of PAL using aryl azides, from the fundamental photochemistry to the strategic design of probes and the logic of experimental execution.

The Core Mechanism: Photochemistry of the Aryl Azide Group

The utility of aryl azides in PAL stems from their ability to remain chemically inert under physiological conditions in the dark, yet transform into highly reactive, indiscriminate species upon exposure to ultraviolet (UV) light.[5] This transformation is not a single event but a cascade of competing chemical reactions. Understanding these pathways is critical for designing effective experiments and correctly interpreting their results.

Upon irradiation with UV light (typically in the 260-365 nm range), the aryl azide absorbs a photon, promoting it to an excited state.[6] This energetic state is unstable and rapidly undergoes irreversible decomposition, extruding a molecule of dinitrogen (N₂) gas to generate a highly reactive aryl nitrene intermediate in the singlet spin state.[3][7]

Caption: Photochemical activation cascade of an aryl azide.

The singlet nitrene is an electron-deficient species with a very short lifetime (nanoseconds).[7] From this transient state, several competing reaction pathways dictate the outcome of the labeling experiment:[7][8]

  • Intersystem Crossing (ISC) to the Triplet State: The singlet nitrene can undergo intersystem crossing to form the more stable triplet aryl nitrene.[3][7] The triplet nitrene, having a biradical nature, primarily reacts through hydrogen atom abstraction from neighboring C-H, N-H, or O-H bonds, leading to the formation of an amine and a target radical, which can then combine.[7]

  • Rearrangement and Ring Expansion: This is often the dominant reaction pathway for singlet aryl nitrenes.[9] The nitrene can rearrange to form a strained, three-membered benzazirine ring, which subsequently expands into a seven-membered ketenimine (specifically, a 1,2-didehydroazepine).[1][3][7] This ketenimine intermediate is relatively long-lived and susceptible to attack by nucleophilic amino acid residues, such as the side chains of lysine or cysteine, resulting in covalent adduction to the target protein.[8] The longer lifetime of this species, however, can increase the radius of labeling, potentially leading to less precise mapping of the immediate binding site.[8]

  • Direct Insertion: While less common for aryl nitrenes compared to other reactive intermediates like carbenes, the singlet nitrene can theoretically undergo direct insertion into single bonds (e.g., C-H, N-H, O-H), though this is generally a low-yield pathway.[7]

  • Protonation to a Nitrenium Ion: In specific cases, particularly when the aryl ring is substituted with strong electron-donating groups, the generated nitrene can be sufficiently basic to abstract a proton from the local environment.[9][10] This forms a highly reactive nitrenium ion, which then serves as the electrophile for covalent bond formation.[9]

The overall labeling efficiency of aryl azides is often modest (typically <30%) due to these competing pathways and potential quenching by solvents or other molecules.[6]

Rational Design of Aryl Azide Photoaffinity Probes

The success of a PAL experiment hinges on the design of the probe. A well-designed probe must retain high affinity for its target while positioning the photoreactive group for efficient crosslinking upon irradiation.

Key Structural Components:

  • Recognition Moiety: This is the pharmacophore or ligand that provides binding affinity and specificity for the target protein. Its biological activity should be minimally perturbed by the addition of the other components.

  • Aryl Azide Group: The photochemistry engine. Its placement is critical. It can be incorporated directly into the ligand scaffold or attached via a linker.

  • Reporter Tag: This functionality enables detection and isolation of the covalently labeled target protein. Common tags include biotin (for avidin-based enrichment), fluorescent dyes (for in-gel imaging), or a small chemical handle like an alkyne or azide (not to be confused with the photoreactive aryl azide) for subsequent "click chemistry" ligation to a reporter molecule.[1]

Strategic Considerations for Probe Design:

  • Linker Length and Position: The linker connecting the recognition moiety to the photoreactive group and/or reporter tag is a crucial design element. A linker that is too short may cause steric hindrance, reducing binding affinity, while one that is too long may allow the photoreactive group to label proteins outside the immediate binding pocket, reducing specificity.[1] Structure-activity relationship (SAR) data is invaluable for identifying positions on the ligand where modifications are tolerated.

  • Aryl Ring Substitution: The photochemical properties of the aryl azide can be fine-tuned through substitution on the aromatic ring.

    • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups can influence the reactivity of the nitrene. For example, a meta-nitro substitution can red-shift the absorption wavelength, allowing for activation with less damaging, longer-wavelength light.

    • Fluorination: Polyfluorinated aryl azides have been developed to increase the efficiency of C-H and N-H insertion and to suppress the undesired rearrangement to the ketenimine, thereby favoring more direct crosslinking pathways.[1]

    • Ortho-Substituents: Substituents ortho to the azide group should generally be avoided, as they can promote undesired intramolecular cyclization reactions after photolysis.[1]

Photoreactive GroupActivation λ (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide ~260-365Nitrene / KetenimineSmall size; relatively stable in the dark.[3]Low λ can cause protein damage; rearrangement can reduce labeling precision; often low yield.[3][8]
Benzophenone ~350-360Triplet DiradicalActivated by higher, less damaging λ; inert to most solvents.[1]Larger size can disrupt binding; may require longer irradiation times.[1]
Diazirine ~350-380CarbeneSmallest group; activated by higher λ; highly reactive carbene; less prone to rearrangement.[3]Can be synthetically challenging; potential for off-target reactions.

Experimental Workflow and Self-Validating Systems

A robust PAL protocol incorporates rigorous controls to distinguish specific, ligand-directed labeling from non-specific background interactions.

Caption: Generalized experimental workflow for photoaffinity labeling.

Step-by-Step Methodology (Generic In Vitro Protocol)
  • Sample Preparation: Prepare the biological sample (e.g., purified protein, cell lysate) in a suitable buffer.

    • Causality: The buffer choice is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) or potent nucleophiles, as they can quench the reactive intermediates.[11] HEPES or phosphate buffers are often preferred. Also, avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, which can reduce the azide group to an inert amine before photoactivation.[1][11]

  • Incubation: Add the aryl azide photoaffinity probe to the sample. Incubate in the dark for a sufficient time to allow the probe to bind to its target and reach equilibrium. This step should be performed on ice to maintain protein stability.

  • Irradiation: Expose the sample to UV light of the appropriate wavelength.

    • Causality: The wavelength and duration are key parameters. Use a wavelength near the absorbance maximum of the specific aryl azide derivative.[11] Irradiation time must be optimized: too short leads to inefficient labeling, while too long can cause significant photodamage to the biological sample.[8] The entire procedure should be performed on ice to dissipate heat from the lamp and minimize thermal degradation.[11]

  • Quenching (Optional): After irradiation, a quenching agent (e.g., DTT) can be added to react with any remaining, unreacted probe intermediates, although this is not always necessary.

  • Downstream Processing: If the probe includes a reporter handle for click chemistry, the ligation reaction is performed at this stage.

  • Analysis: The sample is typically resolved by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or transferred to a membrane for Western blotting (e.g., using streptavidin-HRP for a biotin tag). For target identification, labeled protein bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.[1][8]

Mandatory Control Experiments for Trustworthiness

To ensure that the observed labeling is specific to the intended target, the following controls are essential:

  • Competition Experiment: This is the most critical control. The experiment is run in the presence of a large excess (e.g., 50-100 fold) of the original, unmodified ligand. If the probe labeling is specific to the binding site, the unlabeled ligand will compete for binding and significantly reduce or eliminate the labeling signal.[1]

  • No UV Irradiation Control: A sample is prepared with the probe but is not exposed to UV light. This control confirms that the labeling is light-dependent and that the probe does not form covalent bonds in the dark.[1]

  • Probe-Only Control: A sample containing only the probe and buffer is irradiated. This helps identify any products of probe self-reaction or aggregation.

Conclusion

Photoaffinity labeling with aryl azides is a nuanced yet powerful strategy for covalently capturing molecular interactions. Its strength lies in the temporal control afforded by photoactivation, allowing a ligand to first find its target unimpeded before the covalent trap is sprung. A deep understanding of the underlying photochemical principles—from the initial generation of the singlet nitrene to the competing pathways of intersystem crossing and rearrangement—is paramount for the rational design of effective probes and the rigorous execution of self-validating experiments. By leveraging this theoretical framework, researchers can confidently illuminate the complex protein interaction networks that govern cellular function and drive disease, accelerating the pace of modern drug discovery.

References

  • ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis. Retrieved from [Link]

  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(6), 2240-2255. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]

  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Organic and Biomolecular Chemistry. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 54(55), 7582-7590. Retrieved from [Link]

  • Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. Journal of the American Chemical Society, 131(36), 13176–13184. Retrieved from [Link]

  • ResearchGate. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Retrieved from [Link]

  • Pesce, E., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(17), 11697–11709. Retrieved from [Link]

  • Li, Z., et al. (2021). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1466-1477. Retrieved from [Link]

  • De-Los-Santos, T., & Tovar, C. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(21), 5028. Retrieved from [Link]

  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews. Retrieved from [Link]!

  • Iyer, L. K., Moorthy, B. S., & Topp, E. M. (2017). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 18(1), 21-30. Retrieved from [Link]

  • Soto, J., et al. (2021). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 23(4), 2635-2644. Retrieved from [Link]

  • Gritsan, N. P., et al. (2000). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 122(33), 8097-8098. Retrieved from [Link]

Sources

Foundational

CAS number and chemical identifiers for 2-Azido-4-bromophenol

Topic: CAS Number and Chemical Identifiers for 2-Azido-4-bromophenol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Scaffold for Photoaffinity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Chemical Identifiers for 2-Azido-4-bromophenol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Scaffold for Photoaffinity Labeling and Click Chemistry[1]

Executive Summary

2-Azido-4-bromophenol (CAS 58018-51-2) is a specialized aryl azide intermediate used primarily in chemical biology and medicinal chemistry.[1] It functions as a bifunctional probe : the azide group (


) serves as a photo-reactive warhead for crosslinking or a bioorthogonal handle for "Click" chemistry, while the bromine atom (

) provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the probe to bioactive ligands. This guide outlines its chemical identity, synthesis protocols, and application in activity-based protein profiling (ABPP).

Part 1: Chemical Identity & Physiochemical Profile

The following identifiers are critical for database integration and procurement. Note that while 4-bromophenol is a common commodity chemical, the 2-azido derivative is often synthesized in situ or custom-ordered due to the photosensitivity of the azide group.

Table 1: Chemical Identifiers
Identifier TypeValueNotes
CAS Number 58018-51-2 Verified Registry Number
IUPAC Name 2-Azido-4-bromophenolPreferred IUPAC
Synonyms 4-Bromo-2-azidophenol; 2-Azido-4-bromo-1-hydroxybenzeneCommon variations
Molecular Formula

Molecular Weight 214.02 g/mol
SMILES Oc1ccc(Br)cc1N=[N+]=[N-]Useful for cheminformatics
Precursor CAS 40925-68-62-Amino-4-bromophenol (Starting Material)
Physiochemical Properties[5][6][7]
  • Appearance: Pale yellow to brownish solid (photosensitive).

  • Solubility: Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.

  • Stability: Stable at

    
     in the dark. Decomposes upon UV irradiation (
    
    
    
    ) or heating above
    
    
    .

Part 2: Synthesis & Preparation Protocol

Scientific Rationale: The synthesis relies on the diazotization of the aniline precursor (2-amino-4-bromophenol) followed by nucleophilic displacement with sodium azide (


). This sequence is preferred over direct bromination of 2-azidophenol because it allows for precise regiocontrol.
Workflow Diagram (Synthesis)

The following diagram illustrates the conversion of the amine to the diazonium salt and finally to the aryl azide.

SynthesisWorkflow Start 2-Amino-4-bromophenol (CAS 40925-68-6) Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Dissolution & Acidification Intermediate Diazonium Salt [Intermediate] Step1->Intermediate Nitrosation Step2 Azidation (NaN3, 0°C) Intermediate->Step2 Nucleophilic Subn Product 2-Azido-4-bromophenol (CAS 58018-51-2) Step2->Product N2 Evolution

Caption: Step-wise synthesis of 2-Azido-4-bromophenol via diazotization pathway.

Detailed Protocol

Safety Warning: Azides can form explosive metal salts. Use Teflon or glass spatulas; avoid metal spatulas. Perform all steps in a fume hood behind a blast shield.

  • Reagents:

    • 2-Amino-4-bromophenol (1.0 eq)

    • Sodium Nitrite (

      
      , 1.2 eq)
      
    • Sodium Azide (

      
      , 1.5 eq)
      
    • Hydrochloric Acid (HCl, 2M)

    • Solvent: Water/Ethanol mixture (1:1)

  • Diazotization (Step 1):

    • Dissolve 2-amino-4-bromophenol in the HCl solution. Cool the mixture to

      
       in an ice bath.
      
    • Add the

      
       solution dropwise, maintaining the temperature below 
      
      
      
      . The solution will turn dark, indicating the formation of the diazonium salt.
    • Self-Validation: Verify diazonium formation using starch-iodide paper (turns blue/black instantly).

  • Azidation (Step 2):

    • Prepare a solution of

      
       in water.
      
    • Add the diazonium solution slowly to the azide solution (or vice versa, depending on scale/safety protocols) with vigorous stirring at

      
      .
      
    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the reaction is proceeding.
      
    • Stir for 1–2 hours in the dark (wrap flask in aluminum foil).

  • Workup:

    • Extract with ethyl acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo at low temperature (
      
      
      
      ).
    • Storage: Store immediately at

      
       protected from light.
      

Part 3: Reactivity & Applications in Drug Discovery

2-Azido-4-bromophenol is a versatile tool because it possesses two orthogonal reactive handles.

Photoaffinity Labeling (PAL)

Upon UV irradiation (typically 254 nm or 365 nm), the aryl azide releases


 to generate a highly reactive singlet nitrene . This nitrene can insert into nearby C-H or N-H bonds of a protein, covalently crosslinking the probe to the target. This is used to map drug binding sites.[2]
Palladium-Catalyzed Coupling

The bromine at the para-position allows the molecule to be attached to a drug pharmacophore via Suzuki, Stille, or Buchwald-Hartwig coupling before the photo-crosslinking experiment is performed.

Click Chemistry (CuAAC)

Alternatively, the azide can be used as a bioorthogonal handle to "click" a fluorophore or biotin tag onto the molecule after it has bound to a target (if the Br is used for ligand attachment).

Mechanism of Action Diagram

The diagram below visualizes the divergent utility of the compound.

ReactivityPathways Core 2-Azido-4-bromophenol UV UV Light (365 nm) Core->UV Photolysis (-N2) Pd Pd Catalyst (Suzuki/Stille) Core->Pd Br-Substitution Alkyne Alkyne-Tag (CuAAC) Core->Alkyne Bioorthogonal Rxn Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene Crosslink Covalent Protein-Ligand Complex Nitrene->Crosslink C-H Insertion Ligand Functionalized Drug Probe (Probe-Ligand Hybrid) Pd->Ligand Attachment to Scaffold Triazole Triazole Adduct (Fluorescent/Biotinylated) Alkyne->Triazole

Caption: Divergent reactivity pathways: Photoactivation (Left), Pd-Coupling (Center), and Click Chemistry (Right).

Part 4: Safety & Handling (Critical)

  • Explosion Hazard: While aryl azides are generally safer than alkyl azides, all azides are potentially explosive. Never concentrate reaction mixtures to dryness if high heat is involved. Use a blast shield.

  • Light Sensitivity: The compound will degrade if left on the benchtop. Always use amber glassware or wrap containers in foil.

  • Waste Disposal: Do not dispose of azide solutions down the drain (risk of forming explosive copper/lead azides in plumbing). Quench unreacted azide with dilute acid or specific quenching protocols before disposal.

Part 5: References

  • Sigma-Aldrich. Product Specification: 2-Azido-4-bromophenol (CAS 58018-51-2).[1][3] Retrieved from .

  • National Institutes of Health (PubChem). Compound Summary: 2-Amino-4-bromophenol (Precursor). Retrieved from .

  • Organic Syntheses. General Procedure for Diazotization of Aminophenols. Org.[4] Synth. Coll. Vol. 3, p. 185. Retrieved from .

  • GuideChem. Chemical Database: 2-Azido-4-bromophenol Properties. Retrieved from .

Sources

Exploratory

Decoding the Proteome: A Technical Guide to Brominated Photoaffinity Labeling

Executive Summary Photoaffinity labeling (PAL) is the gold standard for mapping transient protein-ligand interactions and identifying "orphan" drug targets. However, the resulting covalent adducts are often substoichiome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Photoaffinity labeling (PAL) is the gold standard for mapping transient protein-ligand interactions and identifying "orphan" drug targets. However, the resulting covalent adducts are often substoichiometric, existing as low-abundance species within a complex proteomic background. This creates a "needle in a haystack" problem for Mass Spectrometry (MS) analysis.

This guide details the Brominated Photoaffinity Labeling strategy—a specific chemoproteomic approach that leverages the unique isotopic signature of bromine (


 and 

) to chemically encode the site of interaction. By introducing a bromine atom (either intrinsically or via post-labeling click chemistry), researchers can utilize the element’s distinct 1:1 isotopic doublet to filter MS data with high specificity, effectively eliminating false positives in target deconvolution.

The Mechanistic Advantage: Isotopic Encoding

The core challenge in traditional PAL is distinguishing the probe-modified peptide from thousands of unmodified background peptides. Standard database search algorithms (e.g., SEQUEST, Mascot) often fail to identify these low-abundance adducts due to poor fragmentation spectra or ionization suppression.

Bromine offers a deterministic solution based on nuclear physics rather than chemical affinity alone.

The Bromine Doublet

Unlike Carbon, Nitrogen, or Oxygen, Bromine exists in nature as two stable isotopes with nearly identical abundance:

  • 
    :  ~50.69%
    
  • 
    :  ~49.31%
    

When a peptide is tagged with a single bromine atom, its Mass Spectrum (MS1) exhibits a characteristic doublet pattern separated by exactly 2.0 Daltons, with nearly equal intensity (1:1 ratio). If a dibrominated tag is used (e.g., the "IsoStamp" approach), the pattern becomes a 1:2:1 triplet.

Technical Insight: This isotopic envelope is orthogonal to the natural elemental composition of peptides (C, H, N, O, S), allowing bioinformatic filters to ignore any precursor ion that does not display this specific mass defect and intensity ratio.

Comparison of Labeling Strategies
FeatureStandard PAL (Biotin-only)Brominated PAL (Isotopic)
Detection Logic Affinity enrichment (Streptavidin)Mass Pattern Recognition + Affinity
False Positive Rate High (Non-specific binders co-elute)Ultra-Low (Requires isotopic signature)
MS1 Filtering ImpossibleYes (1:1 Doublet recognition)
Site Identification Difficult (Requires high-quality MS2)Enhanced (MS1 guides MS2 targeting)

Probe Architecture and Design

The "Two-Step" Architecture (Recommended)

This method uses a minimal probe for binding and introduces the bromine tag after photo-crosslinking.

  • Warhead (Ligand): The pharmacophore targeting the protein.[1]

  • Photophore: The UV-reactive group (Diazirine is preferred over Benzophenone for smaller steric footprint).

  • Click Handle: A terminal alkyne or azide.[2]

The Brominated Tag: Once the proteome is crosslinked and lysed, a Brominated Linker (e.g., a biotin-linker containing a brominated aryl group) is attached via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Photophore Selection Logic
  • Trifluoromethyl Diazirine:

    • Excitation: ~365 nm (Safe for proteins).

    • Mechanism:[1][3][4][5][6] Generates a reactive carbene that inserts into C-H, N-H, or O-H bonds.

    • Pros: Smallest footprint, high reactivity, short half-life (minimizes non-specific labeling).

  • Benzophenone:

    • Excitation: ~350-360 nm.

    • Mechanism:[1][3][4][5][6] Diradical formation; prefers Methionine residues.

    • Pros: Reversible excitation (doesn't quench by water), but bulky.

Experimental Workflow

The following protocol is designed for a "Click-based" Brominated PAL experiment.

Phase 1: Incubation and Crosslinking
  • Step 1: Incubate live cells or lysate with the Alkyne-Probe (1–10 µM) for 1 hour. Include a "Competition Control" with 100x excess free ligand.

  • Step 2: Irradiation. Place samples on ice. Irradiate at 365 nm for 10 minutes.

    • Critical: Use a glass filter to block wavelengths <300 nm to prevent UV damage to the protein backbone.

  • Step 3: Lysis and Solubilization (e.g., 1% SDS, 50 mM HEPES).

Phase 2: The Bromine "Click"
  • Step 4: React lysate with the Brominated-Biotin-Azide tag.

    • Reagents: 100 µM Tag, 1 mM TCEP, 100 µM TBTA (ligand), 1 mM CuSO4.

    • Time: 1 hour at Room Temp.

  • Step 5: Precipitate proteins (Acetone/Methanol) to remove unreacted probe.

Phase 3: Enrichment and Digestion
  • Step 6: Redissolve and incubate with Streptavidin-Agarose beads.

  • Step 7: Wash stringently (1% SDS, then 4M Urea) to remove non-covalent binders.

  • Step 8: On-bead digestion with Trypsin (O/N, 37°C).

Phase 4: Mass Spectrometry (The Isotopic Filter)
  • Step 9: LC-MS/MS analysis.

  • Step 10: Data Processing. Use software (e.g., PatternLab, or custom scripts) to scan MS1 spectra for pairs of ions separated by 2.0 Da with ~1:1 intensity. Only trigger MS2 fragmentation on these precursors.

Visualization of the Workflow

The following diagram illustrates the logic flow from probe incubation to isotopic detection.

BrominePAL_Workflow Start Protein Mixture (Lysate or Live Cells) Probe Add Alkyne-Diazirine Probe (Incubate 1 hr) Start->Probe UV UV Irradiation (365 nm) Covalent Crosslinking Probe->UV Equilibrium Binding Click Click Chemistry (CuAAC) Add Brominated-Biotin Tag UV->Click Covalent Adduct Formed Digest Trypsin Digestion & Streptavidin Enrichment Click->Digest Install Br Isotope MS LC-MS/MS Analysis Digest->MS Peptides Eluted Filter Isotopic Filter Algorithm Search for [M] and [M+2] (1:1) MS->Filter Raw Data Result Target Identification (Sequence + Binding Site) Filter->Result Doublet Detected

Caption: Step-by-step workflow for Brominated Photoaffinity Labeling, highlighting the critical isotopic filtering stage.

Technical Considerations & Troubleshooting

The "Mass Defect" Trap

While the 2.0 Da separation is the primary signature, high-resolution instruments (Orbitrap) reveal that the mass difference is slightly less than 2.0 (Mass of


).
  • Action: Ensure your search window tolerance accounts for this. A strict 2.0000 Da filter may miss the doublet in high-res data.

Sensitivity vs. Selectivity

Bromine is a "mass defect" element (negative mass defect). Brominated peptides often shift to a unique region of the mass vs. mass defect plot, further aiding identification.

  • Tip: If signal is low, consider dibrominated tags . The 1:2:1 triplet pattern is statistically rarer than a doublet, providing even higher confidence, though it adds more hydrophobic bulk to the peptide.

Control Experiments

To validate that the doublet is genuine and not a random MS artifact:

  • No-UV Control: Process the sample without UV. No doublets should be observed.

  • Competition Control: Pre-incubate with excess "cold" ligand. The doublet intensity should drop significantly (>80%).

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.[7] Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[7][8][9] (Seminal work on diazirine probes in chemoproteomics). Link

  • Galeva, N. A., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society.[5] (The foundational paper on dibrominated isotopic tagging). Link

  • Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs).[7][8] Proteome Science.[7] Link

  • Dubois, P., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Photoaffinity Labeling Using 2-Azido-4-bromophenol

Introduction: Illuminating Biological Interactions with Precision Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize interactions between small molecules and their bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Biological Interactions with Precision

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize interactions between small molecules and their biological targets, primarily proteins.[1][2][3][4] This method provides a means to convert non-covalent interactions into stable covalent bonds through photo-activation, enabling the identification of binding partners that might otherwise be missed due to transient or weak affinities.[3] The core of this technique lies in a specially designed chemical probe, which consists of three key components: a recognition element that binds to the target, a photoreactive group that forms a covalent bond upon irradiation with UV light, and often a reporter tag (like biotin or a fluorescent dye) for detection and enrichment.[1]

This guide provides a detailed, step-by-step protocol for the application of 2-Azido-4-bromophenol in photoaffinity labeling experiments. Aryl azides, such as 2-Azido-4-bromophenol, are a class of photoreactive groups valued for their relatively small size, which minimizes perturbation of the parent molecule's biological activity.[1] Upon UV irradiation, they form highly reactive nitrene intermediates that can insert into a variety of chemical bonds in their immediate vicinity, effectively "tagging" the interacting biomolecule.[5][6] The presence of a bromine atom on the phenyl ring of 2-Azido-4-bromophenol offers a potential site for further chemical modification, for example, through cross-coupling reactions, allowing for the synthesis of a diverse range of photoaffinity probes.

This document is intended for researchers, scientists, and drug development professionals seeking to employ photoaffinity labeling to elucidate drug mechanisms of action, identify off-target effects, and map protein-ligand interaction sites.

Chemical and Physical Properties of 2-Azido-4-bromophenol

PropertyValue (Estimated)Rationale/Reference
Molecular FormulaC₆H₄BrN₃OBased on chemical structure
Molecular Weight229.02 g/mol Calculated from molecular formula
AppearanceWhite to light yellow solidBased on similar bromophenol compounds[7]
Melting Point~130-135 °CBased on 2-amino-4-bromophenol
UV Activation Wavelength254-300 nmTypical for aryl azides[1]
Storage Conditions2-8°C, protected from lightTo prevent degradation of the azide group and light-induced reactions[7]

Note: These properties are estimated and should be confirmed experimentally.

Experimental Workflow for Photoaffinity Labeling

The overall workflow for a photoaffinity labeling experiment using a 2-Azido-4-bromophenol-derived probe can be visualized as follows:

PAL_Workflow cluster_synthesis Probe Synthesis cluster_labeling Labeling cluster_analysis Analysis Synthesis Synthesis of 2-Azido-4-bromophenol -derived probe Incubation Incubate probe with biological sample (e.g., live cells, lysate) Synthesis->Incubation UV_Irradiation UV Irradiation (e.g., 254 nm) Incubation->UV_Irradiation Binding Lysis Cell Lysis (if applicable) UV_Irradiation->Lysis Enrichment Enrichment of biotinylated proteins (if applicable) Lysis->Enrichment SDS_PAGE SDS-PAGE and In-gel Fluorescence or Western Blot Enrichment->SDS_PAGE Mass_Spec Mass Spectrometry for protein ID SDS_PAGE->Mass_Spec

Sources

Application

Using 2-Azido-4-bromophenol to identify protein-ligand interactions

Application Notes & Protocols Topic: Using 2-Azido-4-bromophenol to Identify and Characterize Protein-Ligand Interactions Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 2-Azido-4-bromophenol to Identify and Characterize Protein-Ligand Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Covalent Capture in Drug Discovery

Understanding how a small molecule interacts with its protein target is fundamental to drug discovery and chemical biology.[1] While many interactions are transient and non-covalent, Photoaffinity Labeling (PAL) provides a powerful method to permanently capture these fleeting associations by creating a light-induced covalent bond.[2][3][4] This technique transforms a reversible interaction into an irreversible one, enabling the robust identification of binding partners, even in complex biological mixtures like cell lysates or living cells.[3][5][6]

At the heart of a PAL experiment is the photoaffinity probe, a molecule typically comprising three key elements: a specificity unit (the ligand of interest), a photoreactive moiety, and often a reporter tag for downstream detection and enrichment.[4] Aryl azides are a widely used class of photoreactive groups due to their relative stability in the dark and their high reactivity upon photoactivation.[7][8] This guide focuses on the application of 2-Azido-4-bromophenol , a specific aryl azide-based photocrosslinker, for elucidating protein-ligand interactions.

Upon irradiation with UV light (typically 250-350 nm), the aryl azide group of 2-Azido-4-bromophenol is converted into a highly reactive nitrene intermediate.[8][9] This nitrene can then non-specifically insert into adjacent C-H or N-H bonds within the ligand's binding pocket, forging a stable, covalent link between the probe and the target protein.[9] The presence of the bromine atom provides a heavier isotopic signature, which can aid in the identification of labeled peptides during mass spectrometry analysis.

This document serves as a comprehensive guide to the principles, experimental design, and detailed protocols for utilizing 2-Azido-4-bromophenol in photoaffinity labeling experiments.

The Chemistry of Capture: Mechanism of Action

The efficacy of 2-Azido-4-bromophenol as a photocrosslinker is rooted in the photochemistry of the aryl azide group. The process can be broken down into two critical steps:

  • Photoactivation: The aryl azide is chemically inert in the absence of light. Exposure to UV radiation provides the energy to extrude dinitrogen gas (N₂) and generate a highly reactive singlet nitrene. This singlet nitrene can quickly undergo intersystem crossing to a more stable triplet nitrene state.[10]

  • Covalent Insertion: The generated nitrene is highly electrophilic and short-lived. If the probe is situated within a protein's binding site, the nitrene will rapidly react with nearby amino acid residues. The primary reaction pathway involves insertion into C-H and N-H bonds, though additions to double bonds are also possible.[9] This creates a permanent covalent bond, effectively "trapping" the ligand on its target protein.

G cluster_0 Step 1: Photoactivation cluster_1 Step 2: Covalent Crosslinking Probe 2-Azido-4-bromophenol (Bound to Target) Nitrene Reactive Nitrene Intermediate Probe->Nitrene UV Light (hν) N2 N₂ Gas Nitrene->N2 Extrusion Target Target Protein (with C-H/N-H bonds) Complex Covalent Probe-Protein Complex Nitrene->Complex Insertion Reaction

Caption: Mechanism of aryl azide photo-crosslinking.

Experimental Design: A Framework for Success

A successful photoaffinity labeling experiment hinges on rigorous planning and the inclusion of proper controls. The overall workflow involves incubating the probe with the biological sample, UV irradiation to induce crosslinking, and downstream analysis to identify the labeled protein(s).

G A Incubate Biological Sample (e.g., Cell Lysate, Purified Protein) with 2-Azido-4-bromophenol Probe B UV Irradiation (e.g., 254 nm or 350 nm) A->B Allow binding equilibrium C Quench Reaction (Optional) B->C Covalent crosslinking occurs D Separation & Visualization (SDS-PAGE, Western Blot) C->D E Protein Identification (Mass Spectrometry) D->E Excise band of interest F Data Analysis & Validation E->F

Caption: General workflow for a photoaffinity labeling experiment.

Key Experimental Parameters

The optimization of several parameters is crucial for maximizing specific labeling while minimizing non-specific background.

ParameterTypical RangeRationale & Considerations
Probe Concentration 0.1 - 10 µMShould be empirically determined. Start with a concentration ~10x the Kd of the parent ligand. Too high can lead to non-specific labeling; too low yields a weak signal.
UV Wavelength 254 - 365 nmAryl azides have a broad absorption maximum. Shorter wavelengths (254 nm) are more energetic but can cause more protein damage. Longer wavelengths (350-365 nm) are gentler but may require longer exposure.[9]
Irradiation Time 5 - 30 minutesMust be optimized. Insufficient time leads to low crosslinking efficiency. Excessive exposure can lead to protein degradation and increased non-specific labeling.
Temperature 4°C or on iceIrradiation should be performed at low temperatures to minimize heat-induced protein denaturation and maintain the integrity of the protein-ligand complex.
Buffer Composition Amine-free buffersAvoid primary amines (e.g., Tris) in the final irradiation step as they can quench the reactive nitrene.[9] Buffers like HEPES or PBS are preferred. Avoid DTT or other reducing agents, which can reduce the azide group.[9]
Essential Controls for Data Validation

To ensure that the observed labeling is specific and meaningful, a series of controls must be included in every experiment. This is the cornerstone of a self-validating protocol.

  • No UV Control (-UV): The probe is incubated with the sample, but the UV irradiation step is omitted. This control confirms that the covalent labeling is strictly light-dependent. No labeled protein should be observed.

  • Competition Control: The sample is pre-incubated with an excess (e.g., 50-100 fold) of the unmodified parent ligand before adding the photoaffinity probe. If the probe binds to a specific site, the parent ligand will compete for this site, leading to a significant reduction in the labeling signal. This is the most critical control for demonstrating binding specificity.[4]

  • No Probe Control: The sample is subjected to the entire workflow, including UV irradiation, but without the addition of the photoaffinity probe. This helps identify any non-specific changes or protein aggregation caused by UV light alone.

Detailed Experimental Protocols

Note: These protocols are general guidelines. Specific concentrations, volumes, and times should be optimized for each unique protein-ligand system. All steps involving the 2-Azido-4-bromophenol probe before UV irradiation should be performed in the dark or under dim, red light to prevent premature activation.

Protocol 1: In Vitro Photoaffinity Labeling of a Purified Protein

This protocol is designed for identifying the interaction between the probe and a purified protein target.

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES, PBS).

  • 2-Azido-4-bromophenol probe stock solution (e.g., 10 mM in DMSO).

  • Unmodified parent ligand stock solution (for competition control).

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • UV crosslinker instrument or a handheld UV lamp (e.g., 254 nm).

  • Quartz cuvette or 96-well UV-transparent plate.

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare Reactions: Set up reactions in microcentrifuge tubes on ice. For a final volume of 50 µL:

    • Test Sample: Add target protein (final concentration 1-5 µM) and the 2-Azido-4-bromophenol probe (final concentration 0.1-10 µM) to the reaction buffer.

    • Competition Control: Add the unmodified parent ligand (e.g., 100 µM final concentration) to the target protein. Incubate for 15 minutes on ice. Then, add the 2-Azido-4-bromophenol probe.

    • -UV Control: Prepare a test sample as above, but keep it wrapped in foil.

  • Incubation: Incubate all samples for 30 minutes on ice in the dark to allow for binding equilibrium to be reached.

  • UV Irradiation: Transfer the samples to a UV-transparent plate or cuvette. Place on an ice block directly under the UV lamp. Irradiate for 5-30 minutes. Do not irradiate the "-UV Control" sample.

  • Quench and Prepare for Analysis: Add 4X SDS-PAGE loading buffer to each sample to stop the reaction. Heat samples at 95°C for 5 minutes.

  • Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting (if an antibody for the target is available or the probe contains a reporter tag like biotin). A successful labeling event will result in a band shift corresponding to the molecular weight of the protein plus the probe. The signal should be absent or significantly reduced in the control lanes.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol is used to identify protein targets in a complex biological mixture.

Materials:

  • Cell lysate prepared in a suitable lysis buffer (amine-free, e.g., RIPA buffer without Tris, supplemented with protease inhibitors).

  • All materials listed in Protocol 1.

Procedure:

  • Prepare Reactions: On ice, aliquot 50-100 µg of total protein from the cell lysate into microcentrifuge tubes.

    • Test Sample: Add the 2-Azido-4-bromophenol probe to the lysate.

    • Competition Control: Pre-incubate the lysate with the excess unmodified parent ligand for 15 minutes before adding the probe.

    • -UV Control: Prepare a test sample to be kept in the dark.

  • Incubation: Incubate all samples for 30-60 minutes at 4°C with gentle rotation.

  • UV Irradiation: Transfer samples to an open-top plate on ice and irradiate as described in Protocol 1.

  • Downstream Analysis:

    • Direct Analysis: Add SDS-PAGE loading buffer and analyze by Western blot if a candidate target is suspected and an antibody is available.

    • Enrichment (if probe has a reporter tag): If the 2-Azido-4-bromophenol probe was synthesized with a biotin tag, proceed with streptavidin-based affinity purification to enrich for labeled proteins before analysis by SDS-PAGE or mass spectrometry.

  • Identification by Mass Spectrometry:

    • Run the samples on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie or SYPRO Ruby).

    • Excise the gel band that appears specifically in the test lane and is diminished in the competition lane.

    • Submit the gel band for in-gel digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the protein(s).[11][12][13]

Data Interpretation and Validation

The primary evidence for a specific protein-ligand interaction is the appearance of a light-dependent labeled band that is significantly diminished in the presence of a competing ligand.

  • SDS-PAGE/Western Blot: Look for a new, higher molecular weight band in the "+UV" lane compared to the "-UV" lane. This band should be clearly reduced in the "Competition" lane.

  • Mass Spectrometry: The protein(s) identified from the specific band are your candidate targets. Successful identification of the crosslinked peptide itself provides the highest level of evidence, pinpointing the binding site on the protein. This requires specialized data analysis to search for peptide masses corresponding to a tryptic fragment plus the mass of the remnant of the 2-Azido-4-bromophenol probe.

Conclusion

Photoaffinity labeling with reagents like 2-Azido-4-bromophenol is a robust and versatile technique for the covalent capture and subsequent identification of small molecule-protein interactions.[4] By converting non-covalent interactions into stable covalent bonds, PAL allows researchers to overcome the challenges posed by transient or low-affinity binding events. The successful application of this method, grounded in careful experimental design and the diligent use of controls, can provide invaluable insights into target engagement, mechanism of action, and off-target effects, thereby accelerating the drug discovery process.

References

  • D'Arcy, B., et al. (2021). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. Available at: [Link]

  • Thomas, J. R., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Zhang, M., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews. Available at: [Link]

  • Head, S. A., & Liu, J. O. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. Available at: [Link]

  • Okada, K., & Kambe, T. (2018). Photoaffinity Labeling of Plasma Proteins. Molecules. Available at: [Link]

  • Domainex. Photoaffinity Labelling. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'Arcy, B., et al. (2021). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. Available at: [Link]

  • Tomati, V., et al. (2020). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. Available at: [Link]

  • Suchanek, M., et al. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. Available at: [Link]

  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. Available at: [Link]

  • Wankowicz, S. A., et al. (2022). Large-Scale Ligand Perturbations of the Protein Conformational Landscape Reveal State-Specific Interaction Hotspots. Journal of Medicinal Chemistry. Available at: [Link]

  • Laus, K., et al. (2019). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. Available at: [Link]

  • Schorn, A., et al. (2024). The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP. bioRxiv. Available at: [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. Available at: [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]

  • Shields, C. J., et al. (1987). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society. Available at: [Link]

  • Kang, S., et al. (2012). Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ChemWhat. 4-Bromophenol CAS#: 106-41-2. Available at: [Link]

  • Sinz, A. (2022). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]

  • Tuncbag, N., et al. (2011). Inhibition of Protein Interactions: Co-Crystalized Protein-Protein Interfaces are Nearly as Good as Holo Proteins in Rigid-Body Ligand Docking. Journal of Molecular Biology. Available at: [Link]

  • Tessier, P. M., et al. (2004). Screening of protein-ligand interactions by affinity chromatography. Journal of the American Chemical Society. Available at: [Link]

  • Uetani, K., & Tsumoto, K. (2019). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews. Available at: [Link]

  • Hamid, S., et al. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Wasit Journal for Pure sciences. Available at: [Link]

  • Hamid, S., et al. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. ResearchGate. Available at: [Link]

Sources

Method

The Versatile Scaffold: A Guide to Incorporating 2-Azido-4-bromophenol into Small Molecule Probes

In the intricate world of chemical biology and drug discovery, the development of precisely tailored small molecule probes is paramount to elucidating biological pathways and identifying novel therapeutic targets. The st...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical biology and drug discovery, the development of precisely tailored small molecule probes is paramount to elucidating biological pathways and identifying novel therapeutic targets. The strategic selection of a core chemical scaffold is a critical first step in this process. 2-Azido-4-bromophenol has emerged as a particularly valuable building block due to its trifunctional nature, offering orthogonal handles for the systematic construction of sophisticated molecular tools. This guide provides an in-depth exploration of the chemical logic and practical methodologies for leveraging this versatile scaffold in the design and synthesis of innovative small molecule probes.

Understanding the Strategic Advantage of 2-Azido-4-bromophenol

The utility of 2-Azido-4-bromophenol lies in the distinct reactivity of its three key functional groups: the azide, the bromo, and the phenolic hydroxyl group. This trifecta of functionalities allows for a modular and strategic approach to probe synthesis, where each group can be addressed with a high degree of chemical selectivity.

  • The Azido Group (-N₃): A cornerstone of "click chemistry," the azide group is a robust and bioorthogonal handle. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction for conjugating the phenol scaffold to a wide array of reporter tags, such as fluorophores or biotin, or to other molecular fragments.[1][2][3][4] Furthermore, the aryl azide functionality serves as a potent tool for photoaffinity labeling. Upon exposure to UV light, it generates a highly reactive nitrene intermediate that can form covalent bonds with nearby interacting biomolecules, enabling the identification of binding partners.[5][6]

  • The Bromo Group (-Br): As a halogen substituent on the aromatic ring, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the facile formation of carbon-carbon bonds, enabling the introduction of diverse aryl or vinyl substituents.[7][8][9][10] This capability is crucial for tuning the steric and electronic properties of the probe, which can significantly impact its biological activity and target selectivity.

  • The Phenolic Hydroxyl Group (-OH): The hydroxyl group offers a readily modifiable site for the introduction of linkers or other functional moieties through etherification reactions.[11][12][13] Its acidity and hydrogen bonding capacity can also play a direct role in the probe's interaction with its biological target.

The strategic orthogonality of these groups is visualized in the workflow below, illustrating the independent addressability of each functional handle.

G cluster_0 2-Azido-4-bromophenol Scaffold cluster_1 Functionalization Pathways cluster_2 Probe Applications Scaffold 2-Azido-4-bromophenol Azide Azido Group (-N3) Scaffold->Azide Bromo Bromo Group (-Br) Scaffold->Bromo Phenol Phenol Group (-OH) Scaffold->Phenol Click Click Chemistry (CuAAC/SPAAC) Azide->Click PAL Photoaffinity Labeling Azide->PAL Coupling Cross-Coupling (e.g., Suzuki) Bromo->Coupling Ether Etherification Phenol->Ether

Caption: Orthogonal functionalization of 2-Azido-4-bromophenol.

Synthesis of the Core Scaffold: 2-Azido-4-bromophenol

The synthesis of 2-Azido-4-bromophenol is a two-step process starting from the commercially available 4-bromo-2-nitrophenol. The first step involves the reduction of the nitro group to an amine, followed by diazotization and subsequent azidation.

Protocol 1: Synthesis of 2-Amino-4-bromophenol

This protocol is adapted from established procedures for the reduction of nitroarenes.[14][15]

Materials:

  • 4-Bromo-2-nitrophenol

  • Tetrahydrofuran (THF), anhydrous

  • 5% Rhodium on Carbon (Rh/C) or Raney-Nickel (Raney-Ni)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-bromo-2-nitrophenol (1.0 eq) in anhydrous THF.

  • Carefully add 5% Rh/C (e.g., 0.1 eq by weight) or a slurry of Raney-Ni under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Azido-4-bromophenol

This protocol is a general method for the conversion of an aromatic amine to an aryl azide via a diazonium salt intermediate.[][17]

Materials:

  • 2-Amino-4-bromophenol

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a beaker, suspend 2-amino-4-bromophenol (1.0 eq) in a mixture of concentrated HCl and deionized water at 0 °C using an ice bath.

  • While stirring vigorously, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Extract the aqueous mixture with DCM or EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-azido-4-bromophenol.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Strategic Functionalization of 2-Azido-4-bromophenol

The following protocols detail the selective modification of each functional group, enabling the construction of a diverse range of small molecule probes.

A. Modification of the Bromo Group: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling to introduce a new aryl group at the 4-position.[7][10]

G cluster_0 Suzuki-Miyaura Coupling 2-Azido-4-bromophenol 2-Azido-4-bromophenol Arylboronic acid Arylboronic acid 2-Azido-4-bromophenol->Arylboronic acid + Pd catalyst, Base Pd catalyst, Base Arylboronic acid->Pd catalyst, Base + Coupled Product Coupled Product Pd catalyst, Base->Coupled Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 2-Azido-4-bromophenol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent glassware

Procedure:

  • To a Schlenk flask, add 2-azido-4-bromophenol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 eq) under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water
Temperature 80 - 120 °C
B. Modification of the Phenolic Hydroxyl Group: O-Alkylation

This protocol outlines a standard Williamson ether synthesis to attach a linker or other functional group to the phenolic oxygen.[11][12]

Materials:

  • 2-Azido-4-bromophenol

  • Alkyl halide (e.g., propargyl bromide for subsequent click chemistry)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., Acetone, DMF, THF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-azido-4-bromophenol (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq) and stir the mixture for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography if necessary.

C. Modification of the Azido Group: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorophore) onto the azido-phenol scaffold.[1][2][18]

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido-functionalized Scaffold Azido-functionalized Scaffold Terminal Alkyne Terminal Alkyne Azido-functionalized Scaffold->Terminal Alkyne + Cu(I) catalyst Cu(I) catalyst Terminal Alkyne->Cu(I) catalyst + Triazole Product Triazole Product Cu(I) catalyst->Triazole Product

Caption: General scheme for CuAAC reaction.

Materials:

  • Azido-functionalized phenol scaffold

  • Terminal alkyne-containing molecule

  • Copper(I) source (e.g., CuI, CuSO₄/Sodium ascorbate)

  • Ligand (optional, e.g., TBTA)

  • Solvent (e.g., t-BuOH/water, DMF, DMSO)

Procedure:

  • Dissolve the azido-functionalized phenol (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

  • Add the copper(I) source. If using CuSO₄, add sodium ascorbate (0.2-0.5 eq) to reduce Cu(II) to the active Cu(I) species.

  • If desired, add a ligand to stabilize the Cu(I) catalyst.

  • Stir the reaction at room temperature. The reaction is often rapid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product.

  • Wash, dry, and concentrate the organic phase.

  • Purify the triazole product by column chromatography or recrystallization.

Application in Photoaffinity Labeling

The aryl azide moiety of the scaffold is ideal for photoaffinity labeling to identify the binding partners of a small molecule probe.[5][6]

General Workflow:

  • Probe Synthesis: Synthesize a probe where the 2-azido-4-bromophenol scaffold is linked to a targeting ligand.

  • Incubation: Incubate the probe with a biological sample (e.g., cell lysate, purified protein).

  • UV Irradiation: Expose the sample to UV light (typically 254-365 nm). This generates a reactive nitrene from the azide, which covalently crosslinks to interacting biomolecules.

  • Analysis: Identify the crosslinked proteins using techniques such as mass spectrometry. A reporter tag (e.g., biotin) can be incorporated into the probe to facilitate enrichment of the crosslinked species.

Conclusion

2-Azido-4-bromophenol represents a powerful and versatile platform for the rational design and synthesis of small molecule probes. The orthogonal reactivity of its functional groups allows for a modular approach to construct complex molecular tools for a wide range of applications in chemical biology and drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical scaffold. As with all chemical synthesis, proper safety precautions, particularly when handling azides, are paramount.

References

  • PrepChem.com. Synthesis of 2-allyl-4-bromophenol. [Link]

  • Cohen, A. E. (1953). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid; II. A study of the reduction rate of 2-nitro phenol-4-sulfonic acid. Theses. New Jersey Institute of Technology. [Link]

  • Google Patents.
  • G. C. Whiting, et al. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. [Link]

  • Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]

  • Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC. [Link]

  • Digital Commons @ NJIT. I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. [Link]

  • Google Patents.
  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Google Patents.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • The Journal of Organic Chemistry. Ortho bromination of phenols. [Link]

  • Kozlov, M., et al. (2012). Binding Ensemble PROfiling with (F)photoaffinity Labeling (BEProFL) Approach: Mapping the Binding Poses of HDAC8 Inhibitors. NIH. [Link]

  • Kath-Schorr, S. (2016). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. NIH. [Link]

  • Bartholomew, B., et al. (1995). Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes. Nucleic Acids Research, 23(14), 2651–2655. [Link]

  • Cintas, P., & Cravotto, G. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Google Patents. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
  • Chemical Reviews. Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. [Link]

Sources

Application

Application Notes and Protocols for Downstream Analysis of Proteins Labeled with 2-Azido-4-bromophenol

Introduction: Unveiling Protein Interactions with Precision Photo-affinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery for the identification and characterization of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Interactions with Precision

Photo-affinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery for the identification and characterization of protein-ligand interactions.[1][2] This method utilizes a photo-activatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting protein partners, effectively creating a stable snapshot of transient interactions.[3][4] The aryl azide, 2-Azido-4-bromophenol, is a valuable tool in the PAL arsenal. Its small size minimizes steric hindrance that could interfere with natural binding events.[5] This application note provides a comprehensive guide to the downstream analysis of proteins labeled with 2-Azido-4-bromophenol, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The general workflow for photo-affinity labeling involves incubating cells or cell lysates with the probe, followed by UV irradiation to induce covalent cross-linking.[5][6] Subsequent steps, which are the focus of this guide, involve the detection, enrichment, and identification of the labeled proteins.[5][6] We will delve into two primary downstream analysis pathways: Western Blotting for initial validation and Mass Spectrometry for comprehensive identification of protein targets and their binding sites.

The Chemistry of 2-Azido-4-bromophenol in Photo-Affinity Labeling

Aryl azides, upon exposure to UV light (typically around 300 nm), form a highly reactive singlet nitrene intermediate.[5] This intermediate can then undergo several reactions, including insertion into C-H and N-H bonds of nearby amino acid residues, leading to covalent labeling.[5] However, it's important to be aware of potential side reactions, such as ring expansion, which can lead to less specific labeling.[7] The presence of the bromine atom in 2-Azido-4-bromophenol may influence the photochemical properties of the azide, potentially through the "heavy atom effect," which can favor the formation of the more reactive triplet nitrene state and enhance cross-linking efficiency, similar to what is observed with iodinated analogs.[7]

For effective downstream analysis, the 2-Azido-4-bromophenol probe is often synthesized with a bioorthogonal handle, such as an alkyne group. This allows for the subsequent attachment of reporter tags, like biotin or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9] This modular approach provides versatility in experimental design.

Experimental Workflow Overview

The overall experimental strategy for downstream analysis of proteins labeled with an alkyne-modified 2-Azido-4-bromophenol is depicted below. This workflow highlights the key decision points and analytical outcomes.

G cluster_0 In-situ Labeling cluster_1 Sample Preparation cluster_2 Downstream Analysis a Incubate cells/lysate with 2-Azido-4-bromophenol-alkyne probe b UV Irradiation (e.g., 300-365 nm) to induce covalent cross-linking a->b c Cell Lysis and Protein Solubilization b->c d Click Chemistry: Attach Biotin-Azide c->d e Western Blot Analysis (Validation) d->e f Streptavidin Enrichment of Biotinylated Proteins d->f g On-bead Digestion (e.g., Trypsin) f->g h LC-MS/MS Analysis (Identification & Site Mapping) g->h

Sources

Method

Application Note: Experimental Design for Photoaffinity Labeling with 2-Azido-4-bromophenol

Introduction & Mechanistic Basis[1][2][3] Photoaffinity labeling (PAL) is a cornerstone technique in chemical proteomics for mapping ligand-binding sites on proteins.[1] While diazirines and benzophenones are common, 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

Photoaffinity labeling (PAL) is a cornerstone technique in chemical proteomics for mapping ligand-binding sites on proteins.[1] While diazirines and benzophenones are common, 2-Azido-4-bromophenol represents a specialized class of aryl azide photoprobes that offers a distinct analytical advantage: the Bromine Mass Tag .

The Dual-Functionality Advantage

This probe moiety integrates two critical functions into a compact scaffold:

  • Aryl Azide (

    
    ):  The photoreactive group.[1] Upon UV irradiation, it releases nitrogen (
    
    
    
    ) to generate a highly reactive nitrene.
  • Bromine (

    
    ):  A mass spectrometry (MS) fidelity filter. Bromine exists as two stable isotopes, 
    
    
    
    and
    
    
    , in a nearly 1:1 natural abundance ratio (50.69% vs. 49.31%). This imparts a unique "doublet" isotopic signature to any peptide modified by the probe, allowing for rapid discrimination between true labeling events and background noise in complex proteomic digests.
Photochemical Mechanism

The activation of 2-Azido-4-bromophenol follows the standard aryl azide pathway but is influenced by the ring substituents.

  • Primary Pathway: UV excitation (~254–300 nm) generates a singlet nitrene.

  • Insertion: The singlet nitrene can insert directly into heteroatom bonds (N-H, O-H) or rearrange.

  • Ring Expansion: A common side reaction for aryl azides is the rearrangement to a benzazirine or dehydroazepine intermediate, which acts as a potent electrophile toward nucleophiles (Lysine amines, Cysteine thiols).[2]

G Azide Aryl Azide (Ground State) UV UV Irradiation (hν) Azide->UV Singlet Singlet Nitrene (S₁) UV->Singlet Triplet Triplet Nitrene (T₁) Singlet->Triplet ISC Expansion Ring Expansion (Dehydroazepine) Singlet->Expansion Rearrangement Insertion Covalent Adduct (Labeled Protein) Singlet->Insertion Insertion (N-H, O-H) Triplet->Insertion Radical Abstraction Expansion->Insertion Nucleophilic Attack (Lys/Cys)

Figure 1: Photochemical pathways of Aryl Azide activation.[3] Note that ring expansion favors nucleophilic residues, while nitrene insertion is more promiscuous.

Experimental Design Strategy

Probe Design & Conjugation

2-Azido-4-bromophenol is typically used as a building block. The phenolic hydroxyl group is the conjugation handle.

  • Ether Linkage: Reacting the phenol with an alkyl halide linker attached to your pharmacophore.

  • Esters: Less stable in cellular lysates; ether linkages are preferred for proteomic workflows.

  • Positioning: The probe must be attached to a solvent-exposed region of the ligand that does not disrupt the primary binding interaction.

Control Groups (The "Trustworthiness" Pillar)

A PAL experiment is invalid without the following controls:

  • UV- (Dark Control): Probe + Protein, no UV. Detects non-specific chemical reactivity or thermal artifacts.

  • Competition (+Excess Ligand): Probe + Protein + 50x–100x molar excess of "Cold" (unlabeled) parent ligand. Crucial: Labeling must be significantly suppressed in this sample to prove specific binding site interaction.

  • Scavenger Control: Inclusion of radical scavengers (e.g., glutathione) to rule out long-lived radical species if non-specific labeling is high.

Quantitative Parameters
ParameterRecommendationRationale
Probe Conc. 1–10 µM (Near

)
High concentrations increase non-specific "bystander" labeling.
Protein Conc. 0.5–2 µMSufficient for MS detection; avoid crowding which causes aggregation.
UV Wavelength 254 nm or 302 nmAryl azides absorb maximally <280nm. Warning: 254nm damages DNA/Proteins. Use 302nm or filters if protein integrity is compromised.
Irradiation Time 1–10 minsShort times minimize heating and protein denaturation.

Protocol: In Vitro Photoaffinity Labeling[5]

Materials
  • Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.5). Avoid Tris if possible during photolysis as it can scavenge radicals, though it is often tolerated.

  • Light Source: Handheld UV lamp (6 Watt) at 254 nm or 302 nm.

  • Quench Solution: 100 mM DTT or

    
    -mercaptoethanol.
    
Step-by-Step Methodology
  • Equilibration (Pre-incubation):

    • Prepare 1.5 mL microcentrifuge tubes on ice.

    • Sample A (Experimental): Protein (1 µM) + Probe (2 µM).

    • Sample B (Competition): Protein (1 µM) + Cold Ligand (100 µM) pre-incubated for 15 min, then add Probe (2 µM).

    • Incubate all samples in the dark at 4°C for 30–60 minutes to establish binding equilibrium.

  • Irradiation:

    • Transfer mixtures to a 96-well plate (open top) or keep in open microcentrifuge tubes (if volume is small).

    • Position the UV lamp 2–5 cm above the samples.

    • Critical: Keep samples on ice during irradiation to prevent thermal denaturation.

    • Irradiate for 5 minutes.

    • Self-Validation: If the solution turns yellow/brown, the azide has decomposed (good), but if the protein precipitates, the UV dose was too high (bad).

  • Quenching & Cleanup:

    • Immediately add reducing sample buffer (containing DTT) to quench any remaining reactive species.

    • Perform Acetone Precipitation or FASP (Filter Aided Sample Preparation) to remove excess unbound probe before trypsin digestion. This prevents the probe from labeling trypsin or interfering with LC-MS.

Protocol: Mass Spectrometry Analysis (The Bromine Filter)

This is the most critical step for this specific probe. You are not just looking for a mass shift; you are looking for a specific pattern.

Workflow Visualization

Workflow Sample Labeled Protein Digest LCMS LC-MS/MS Analysis (High Res) Sample->LCMS Search Database Search (Variable Mod: Probe Mass) LCMS->Search Filter Isotope Pattern Filtering (M and M+2) Search->Filter Extract Precursors Validation MS2 Fragment Confirmation Filter->Validation 1:1 Doublet Found

Figure 2: Analytical workflow emphasizing the bromine isotope filter.

Data Analysis Steps
  • Define Modification: In your search engine (MaxQuant, Proteome Discoverer), define a variable modification on any amino acid (or specific targets if known).

    • Mass Shift:

      
       (Nitrogen loss is mandatory).
      
    • Composition: Add "Br" to the elemental composition.

  • The "Doublet" Check:

    • For every identified peptide spectrum match (PSM), inspect the MS1 precursor.

    • Criteria: You must see two peaks separated by 1.998 Da (approx 2 Da).

    • Intensity Ratio: The height of the M peak (

      
      ) and M+2 peak (
      
      
      
      ) should be approximately 1:1 (specifically 100 : 97.3).
    • Note: If the peptide is large, the natural

      
       envelope will skew this, but the M+2 prominence remains distinct compared to non-brominated peptides.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Poor UV overlap or rapid quenching by solvent.Switch to a high-power UV crosslinker (Stratalinker) or reduce scavenger concentration in buffer (remove Tris/DTT during UV).
High Background Non-specific hydrophobic sticking.Increase salt conc. (150-300 mM NaCl) or add 0.1% detergents (if compatible) during irradiation.
Protein Precipitation UV damage or heat.Use a "cut-off" filter to block <280nm light; ensure samples remain on ice.
No Bromine Pattern Probe washed off or wrong modification mass.Ensure the modification mass accounts for the loss of

(-28 Da). Verify probe stability by LC-MS before use.

References

  • Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Leslie, B. J., & Hergenrother, P. J. (2008). Identification of the cellular targets of bioactive small molecules using photoaffinity labeling.[4][1][5] Chemical Society Reviews, 37, 1347-1360. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541. (Demonstrates modern application of diazirines/azides in proteomics). Link

  • Chen, X., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Analytical Chemistry, 83(13), 5329–5336. (Foundational text for using Bromine/Chlorine isotope patterns in MS). Link

Sources

Application

2-Azido-4-bromophenol as a tool for target identification in drug discovery

Topic: 2-Azido-4-bromophenol as a tool for target identification in drug discovery Content Type: Detailed Application Notes and Protocols Application Note & Technical Guide Abstract Target identification remains the bott...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azido-4-bromophenol as a tool for target identification in drug discovery Content Type: Detailed Application Notes and Protocols

Application Note & Technical Guide

Abstract

Target identification remains the bottleneck in phenotypic drug discovery.[1] While various photoaffinity labeling (PAL) reagents exist, 2-Azido-4-bromophenol (ABP) represents a "privileged" bifunctional building block. Its unique substitution pattern offers three distinct advantages: (1) the phenolic hydroxyl serves as a versatile nucleophile for ligand attachment; (2) the aryl bromide provides a handle for late-stage functionalization (e.g., via Suzuki-Miyaura coupling) or reporter tag attachment; and (3) the ortho-azide moiety functions as a sterically compact, highly reactive photowarhead. This guide details the strategic application of ABP for synthesizing photoaffinity probes and executing robust target deconvolution workflows.

Chemical Biology Mechanism

The Bifunctional Logic

Unlike generic crosslinkers, ABP is designed to be integrated into the pharmacophore of a drug molecule, minimizing the "linker effect" that often destroys biological activity.

  • Photochemistry (The Warhead): Upon UV irradiation (typically 254–312 nm), the aryl azide extrudes nitrogen (

    
    ) to form a highly reactive nitrene .
    
    • Singlet Nitrene: Inserts primarily into O–H and N–H bonds.

    • Triplet Nitrene: Formed via intersystem crossing (facilitated by the heavy Bromine atom); inserts preferentially into C–H bonds, allowing capture of hydrophobic pockets.

  • The Bromine Handle: The 4-bromo position allows for orthogonal chemical modification. It can be used to attach a "Click" handle (alkyne) or to extend the drug scaffold, effectively making the ABP unit a core part of the ligand structure.

Diagram: Mechanism of Action

ABP_Mechanism ABP 2-Azido-4-bromophenol (Pro-Warhead) UV UV Irradiation (254-312 nm) ABP->UV Activation Nitrene Nitrene Species (Singlet/Triplet) UV->Nitrene -N2 Insertion C-H / N-H Insertion (Covalent Bond) Nitrene->Insertion Rapid Reaction Target Target Protein (Crosslinked) Insertion->Target Stable Adduct

Caption: The photolysis of the aryl azide yields a nitrene intermediate, which rapidly inserts into adjacent protein residues to form a covalent bond.[2]

Experimental Workflow: From Probe to Proteome

The successful use of ABP requires a disciplined 5-stage workflow.

Diagram: The Target ID Pipeline

Workflow Step1 1. Probe Synthesis (Ligand + ABP + Alkyne) Step2 2. Live Cell/Lysate Incubation (+/- Competitor Drug) Step1->Step2 Step3 3. UV Crosslinking (Covalent Capture) Step2->Step3 Step4 4. Click Chemistry (CuAAC with Biotin-Azide) Step3->Step4 Step5 5. Enrichment & Analysis (Streptavidin -> LC-MS/MS) Step4->Step5

Caption: Step-by-step workflow for utilizing 2-Azido-4-bromophenol probes in chemoproteomics.

Detailed Protocols

Phase 1: Probe Design & Synthesis (Guidance)

Note: Synthesis depends on your specific ligand. This section outlines the integration strategy.

  • Ligand Analysis: Identify a solvent-exposed region or a phenolic moiety on your bioactive molecule.

  • Coupling:

    • If replacing a phenol:[3][4] Use 2-Azido-4-bromophenol directly as a fragment replacement.

    • If attaching to a linker: Use the phenolic -OH of ABP to attach to your ligand via an alkyl chain (Williamson ether synthesis).

  • Tag Installation: Use the -Br handle to install a terminal alkyne via Sonogashira coupling (Reaction: ABP + Trimethylsilylacetylene + Pd(PPh3)2Cl2 -> Desilylation -> Probe-Alkyne).

Phase 2: In Vitro Labeling & Competition Assay

Objective: Validate specific binding in cell lysate before moving to expensive mass spec.

Materials:

  • Cell Lysate (1–2 mg/mL protein concentration in PBS).

  • ABP-Probe (1000x stock in DMSO).

  • Parent Drug (Competitor, 1000x stock).

  • Handheld UV Lamp (302 nm or 365 nm, 6-watt).

Protocol:

  • Lysate Prep: Aliquot lysate into two sets of tubes: Experimental and Competition .

  • Competition Step:

    • Add Parent Drug (10–50x excess relative to probe) to "Competition" tubes.

    • Add DMSO vehicle to "Experimental" tubes.

    • Incubate at RT for 30 min to allow the drug to occupy the target pocket.

  • Probe Addition: Add ABP-Probe (final conc. 1–10 µM) to all tubes. Incubate for 30–60 min at RT (or 4°C if target is unstable).

  • UV Crosslinking:

    • Transfer samples to a 96-well plate (open lid) or keep in open microfuge tubes on ice.

    • Irradiate with UV light (approx.[1][5][6][7] distance 5 cm) for 10 minutes .

    • Critical: Do not overheat samples. Keep on ice.

  • Click Reaction:

    • Add "Click Mix" to each sample:

      • Biotin-Azide (or Biotin-Alkyne, depending on probe): 100 µM final.

      • TCEP: 1 mM final (freshly prepared).

      • TBTA (Ligand): 100 µM final.

      • CuSO4: 1 mM final.

    • Vortex and incubate for 1 hour at RT.

  • Readout: Analyze via Western Blot (Streptavidin-HRP) to visualize labeled bands. A specific target will appear in the "Experimental" lane but disappear/fade in the "Competition" lane.

Phase 3: Mass Spectrometry Enrichment (ABPP)

Objective: Identify the protein ID of the specific band.

Protocol:

  • Precipitation: Methanol/Chloroform precipitate the proteome after the Click reaction to remove excess unreacted probe and reagents.

  • Resolubilization: Redissolve pellet in 1% SDS / PBS.

  • Enrichment: Incubate with Streptavidin-Agarose beads (or NeutrAvidin) for 2 hours at RT.

  • Washing: Stringent washing is crucial to remove non-specific binders.

    • 3x with 1% SDS in PBS.

    • 3x with 4M Urea in PBS.

    • 3x with 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion: Add Trypsin (sequencing grade) in AMBIC. Incubate overnight at 37°C.

  • Elution & Analysis: Collect supernatant (peptides). Analyze via LC-MS/MS (Data-Dependent Acquisition).

Data Analysis & Interpretation

Quantitative Filtering Criteria

To distinguish true targets from background "sticky" proteins (e.g., tubulin, actin, albumin), use the following filtering logic based on Spectral Counts (SpC) or TMT reporter ion intensity.

MetricCriteria for High Confidence Target
Enrichment Ratio (Probe SpC / DMSO SpC) > 5.0
Competition Ratio (Probe SpC / [Probe + Competitor] SpC) > 3.0
Reproducibility Identified in at least 2/3 biological replicates
Unique Peptides > 2 unique peptides detected
Troubleshooting Guide
  • Problem: High background labeling across all lanes.

    • Cause: UV irradiation time too long or probe concentration too high.

    • Fix: Titrate probe down (try 100 nM – 1 µM) and reduce UV time to 5 mins.

  • Problem: No labeling observed.

    • Cause: "Quenching" of the nitrene or poor UV penetration.

    • Fix: Ensure lysate buffer is free of DTT/Mercaptoethanol during UV step (thiols reduce azides).[5] Use a quartz cover or open vessel for UV.

  • Problem: Probe precipitates.

    • Cause: Hydrophobic ABP moiety.

    • Fix: Ensure final DMSO concentration is <1-2%.

References

  • Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1(1), 55-73. Link

  • Kotake, Y., et al. (2007).[8] Splicing factor SF3b as a target of the antitumor natural product pladienolide.[8] Nature Chemical Biology, 3, 570–575.[8] Link

  • Parker, C. G., et al. (2017). Ligand and target discovery by fragment-based screening in human cells.[9] Cell, 168(3), 527-541. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UV Irradiation for 2-Azido-4-bromophenol Activation

Welcome to the technical support center for the photochemical activation of 2-Azido-4-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photochemical activation of 2-Azido-4-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting UV irradiation experiments. Here, we move beyond simple protocols to explain the underlying photochemical principles, ensuring you can confidently navigate the nuances of your experiments.

I. Foundational Knowledge: Understanding the "Why"

Before troubleshooting, a firm grasp of the photochemical mechanism is essential. The activation of 2-Azido-4-bromophenol is a process driven by light, where UV energy initiates the conversion of a relatively stable azide into a highly reactive nitrene intermediate.

The Photochemical Activation Pathway

Upon absorption of UV light, the azido group of 2-Azido-4-bromophenol is excited. This excited state is unstable and rapidly decomposes, releasing molecular nitrogen (N₂) and generating a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo various reactions, including insertion into C-H or N-H bonds, or cycloaddition to double bonds, to form a covalent linkage with a target molecule.[1][3]

Photochemical Activation Pathway cluster_0 UV Irradiation cluster_1 Nitrene Formation cluster_2 Covalent Modification 2-Azido-4-bromophenol 2-Azido-4-bromophenol Excited State Excited State 2-Azido-4-bromophenol->Excited State hν (UV Light) Nitrene Intermediate Nitrene Intermediate Excited State->Nitrene Intermediate - N₂ N2 N2 Covalently Modified Target Covalently Modified Target Nitrene Intermediate->Covalently Modified Target Target Molecule Target Molecule Target Molecule->Covalently Modified Target

Caption: Photochemical activation of 2-Azido-4-bromophenol to a reactive nitrene.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the experimental setup.

Q1: What is the optimal UV wavelength for activating 2-Azido-4-bromophenol?

Q2: How does the choice of solvent affect the activation process?

A2: Solvents can significantly influence the UV absorption spectrum and the stability of the reactive intermediates.[5][6][7][8][9] The polarity of the solvent can shift the λmax of the azide.[9] Furthermore, some solvents may react with the highly electrophilic nitrene intermediate, leading to undesired side products. It is advisable to use aprotic solvents that are transparent in the desired UV range. Always run a control experiment with the solvent alone to check for any photoreactivity.

Q3: Can I use a broad-spectrum UV lamp?

A3: While a broad-spectrum lamp can be used, it is not ideal. These lamps emit a wide range of wavelengths, some of which may be detrimental to your target molecule or could lead to the formation of unwanted byproducts.[10] Whenever possible, use a monochromatic light source or a lamp with appropriate filters to isolate the desired wavelength. This provides greater control over the reaction and improves reproducibility.[11]

III. Troubleshooting Guide: From Theory to Practice

This section is structured to help you diagnose and solve common experimental issues.

Problem 1: Incomplete or No Activation of 2-Azido-4-bromophenol

Q: I've irradiated my sample, but my analytical data (e.g., HPLC, LC-MS) shows a large amount of unreacted 2-Azido-4-bromophenol. What could be the issue?

A: This is a common problem that can stem from several factors related to light delivery and reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Wavelength:

    • Causality: If the irradiation wavelength does not overlap with the absorbance spectrum of the azide, the molecule cannot absorb the necessary energy for activation.[12]

    • Solution:

      • Measure the UV-Vis Spectrum: Dissolve a small amount of 2-Azido-4-bromophenol in your reaction solvent and measure its UV-Vis absorption spectrum to determine the λmax.

      • Match Lamp to λmax: Ensure your UV lamp's emission spectrum includes the λmax of your compound. If using a filtered lamp, verify the filter's transmission range.

  • Insufficient Irradiation Time or Power:

    • Causality: The total energy delivered to the sample (a product of power and time) may be insufficient to activate the entire population of azide molecules. The quantum yield, which is the efficiency of the photochemical process, also plays a critical role.[13]

    • Solution:

      • Perform a Time-Course Experiment: Irradiate a series of identical samples for increasing durations (e.g., 5, 15, 30, 60 minutes).

      • Analyze Reaction Progress: Quench the reaction at each time point and analyze the consumption of the starting material and formation of the product by HPLC or LC-MS.

      • Determine Optimal Time: Plot the percentage of conversion versus time to identify the point of maximum conversion.

  • "Inner Filter" Effect at High Concentrations:

    • Causality: At high concentrations, the molecules at the surface of the reaction vessel absorb most of the incident light, preventing it from penetrating deeper into the solution.[13] This is particularly problematic in unstirred or viscous solutions.

    • Solution:

      • Reduce Concentration: If possible, lower the concentration of 2-Azido-4-bromophenol.

      • Improve Stirring: Ensure vigorous and constant stirring during irradiation to cycle molecules between the illuminated and dark regions of the vessel.[13]

      • Use a Thinner Reaction Vessel: A shorter path length will allow for more uniform irradiation of the sample.

ParameterRecommendationRationale
Wavelength Match to λmax of 2-Azido-4-bromophenolMaximizes energy absorption for efficient activation.
Irradiation Time Empirically determined via time-course studyEnsures sufficient energy delivery for complete conversion.
Concentration Keep Absorbance < 1 (if possible)Mitigates the inner filter effect for uniform irradiation.
Stirring Vigorous and constantHomogenizes the reaction mixture, ensuring all molecules are exposed to light.
Problem 2: Formation of Unwanted Side Products

Q: My analysis shows the formation of multiple unexpected products alongside my desired modified target. How can I improve the selectivity of the reaction?

A: The high reactivity of the nitrene intermediate can lead to a variety of side reactions.[1] Optimizing conditions to favor the desired reaction pathway is key.

Potential Causes & Step-by-Step Solutions:

  • Reaction with Solvent or Buffer Components:

    • Causality: The electrophilic nitrene can react with nucleophilic functional groups present in the solvent (e.g., alcohols, amines) or buffer components.

    • Solution:

      • Choose Inert Solvents: Opt for aprotic, non-nucleophilic solvents like acetonitrile, dichloromethane, or hexane, provided your reactants are soluble.

      • Use Non-Reactive Buffers: If a buffer is necessary, select components that lack reactive functional groups (e.g., phosphate buffers). Avoid buffers containing primary or secondary amines.

  • Nitrene Rearrangement or Dimerization:

    • Causality: In the absence of a suitable reaction partner, the nitrene can undergo intramolecular rearrangement or react with another nitrene molecule to form dimers.

    • Solution:

      • Increase Target Concentration: A higher concentration of the target molecule will increase the probability of a productive collision with the nitrene.

      • Optimize Stoichiometry: Ensure an appropriate molar ratio of the azide to the target molecule. A slight excess of the target may be beneficial.

  • Photodegradation of Target Molecule or Product:

    • Causality: The UV light used for activation may also be absorbed by your target molecule or the final product, leading to their degradation.[14]

    • Solution:

      • Check UV-Vis of Target/Product: Measure the UV-Vis spectra of your target molecule and, if possible, the purified product.

      • Select a "Safe" Wavelength: If there is a spectral window where the azide absorbs but the other components do not, use a monochromatic light source at that wavelength.

      • Minimize Irradiation Time: Use the shortest irradiation time necessary for complete activation, as determined by your time-course experiment.

Troubleshooting Side Products Side Product Formation Side Product Formation Cause1 Reaction with Solvent/Buffer Side Product Formation->Cause1 Cause2 Nitrene Rearrangement/Dimerization Side Product Formation->Cause2 Cause3 Photodegradation of Target/Product Side Product Formation->Cause3 Solution1 Use Inert Solvent/Buffer Cause1->Solution1 Solution2 Increase Target Concentration Cause2->Solution2 Solution3 Select 'Safe' Wavelength / Minimize Time Cause3->Solution3

Caption: Decision tree for troubleshooting side product formation.

IV. Experimental Protocols

Protocol 1: Determining Optimal Irradiation Time

This protocol provides a framework for empirically determining the necessary UV exposure time for your specific experimental setup.

Materials:

  • 2-Azido-4-bromophenol stock solution

  • Target molecule stock solution

  • Reaction buffer/solvent

  • UV irradiation setup (e.g., UV crosslinker, photoreactor)

  • Analytical instrument (HPLC, LC-MS)

  • Microcentrifuge tubes or quartz cuvettes

Procedure:

  • Prepare Reaction Mix: In separate, UV-transparent vessels (e.g., quartz cuvettes or open microfuge tubes), prepare identical reaction mixtures containing 2-Azido-4-bromophenol and your target molecule at the desired concentrations. Prepare enough samples for a time course (e.g., 6 time points) plus a no-UV control.

  • Dark Control: Keep one sample in the dark for the duration of the longest irradiation time. This will serve as your t=0 baseline.

  • UV Irradiation: Place the remaining samples in the UV apparatus.[15] Start a timer and remove one sample at each predetermined time point (e.g., 2, 5, 10, 20, 30, 60 minutes).

  • Quench Reaction (if necessary): Depending on the subsequent analysis, you may need to quench the reaction immediately after removing the sample from the UV source. This can be done by adding a scavenger for the nitrene (e.g., a primary amine) or by freezing the sample.

  • Analysis: Analyze all samples, including the dark control, by a suitable analytical method (e.g., HPLC with UV detection, LC-MS).

  • Data Interpretation:

    • Monitor the disappearance of the 2-Azido-4-bromophenol peak.

    • Monitor the appearance of the desired product peak.

    • Plot the percentage of starting material remaining versus irradiation time. The optimal time is typically the point at which the starting material is consumed, and the product peak is maximized.

V. Concluding Remarks

Optimizing the UV irradiation time for 2-Azido-4-bromophenol activation is an empirical process that requires careful consideration of multiple experimental variables. By understanding the underlying photochemical principles and systematically troubleshooting issues as they arise, you can achieve efficient and selective covalent modification of your target molecules. This guide provides a robust framework for this process, empowering you to move from inconsistent results to reproducible success.

VI. References

  • Hanstein, W. G., Hatefi, Y., & Kiefer, H. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 18(6), 1019–1025. [Link]

  • Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. (2022). ACS Applied Materials & Interfaces, 14(26), 30233–30245. [Link]

  • Aromatic azides for photoaffinity labeling: Criterion of the long-wave photosensitivity. (n.d.). Photobiology. Retrieved January 29, 2026, from [Link]

  • Photochemistry. (n.d.). MSU chemistry. Retrieved January 29, 2026, from [Link]

  • Troubleshooting Common Problems with UV Water Treatment Systems in Industry. (2023, October 17). LinkedIn. [Link]

  • Continuous enzymatic treatment of 4-bromophenol initiated by UV irradiation. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • The mechanism of photolysis of aromatic azides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • UV-visible spectra of (a) 4-azidobenzoic acid, (b) dextran and (c) dextran azide. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • UNDERSTANDING THE REACTIVITY AND SUBSTITUTION EFFECTS OF NITRENES AND AZIDES. (2021). Purdue University Graduate School. [Link]

  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Precision Photochemistry: Every Photon Counts. (2020). ChemPhotoChem, 4(8), 555–565. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Chemistry, 3(1), 180–188. [Link]

  • Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry. (n.d.). Aakash Institute. Retrieved January 29, 2026, from [Link]

  • Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. (2018). Water Research, 130, 106–113. [Link]

  • UV-Vis Spectrum of Bromophenol blue. (n.d.). SIELC Technologies. Retrieved January 29, 2026, from [Link]

  • Photochemical UV processes. (n.d.). Excelitas Noblelight. Retrieved January 29, 2026, from [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (2020). Molecules, 25(5), 1009. [Link]

  • How Does Concentration Affect The Rate Of A Chemical Reaction? (2024, September 14). YouTube. [Link]

  • Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[5]annulene derivative with electron-withdrawing substituents. (2019). Beilstein Journal of Organic Chemistry, 15, 2085–2091. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2020). STAR Protocols, 1(2), 100064. [Link]

  • Nitrene. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • UV Lamp Troubleshooting Guide: Common Problems, Causes & Fixes. (n.d.). Alpha Cure. Retrieved January 29, 2026, from [Link]

  • Photochemical reactions and on-line UV detection in microfabricated reactors. (n.d.). Harvard Apparatus. Retrieved January 29, 2026, from [Link]

  • Why are the rate photochemical reactions independent of the concentration of reactant and product? (n.d.). Quora. Retrieved January 29, 2026, from [Link]

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. (2024). Polymers, 16(3), 390. [Link]

  • Reaction intermediate nitrene and its three different pathways in the photo-reactions of the arylazides owing to the different crystalline environment. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Formation and Reactions of Azide Radicals. (n.d.). DTIC. Retrieved January 29, 2026, from [Link]

  • Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. (2024). Organic Letters, 26(5), 1084–1089. [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (n.d.). IJISET. Retrieved January 29, 2026, from [Link]

  • NITRENES AS INTERMEDIATES. (n.d.). eGyanKosh. Retrieved January 29, 2026, from [Link]

  • PHOTOCHEMISTRY. (n.d.). ADB College. Retrieved January 29, 2026, from [Link]

  • UV-Visible spectrum of Bromophenol Blue at different pH values. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The impact of light intensity and wavelength on the performance of algal-bacterial culture treating domestic wastewater. (n.d.). E3S Web of Conferences. Retrieved January 29, 2026, from [Link]

  • (a) Absorption spectra (UV-Vis) of photodegraded bromophenol blue by TiO2 and, (b) their % degradation at various time intervals. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Photocatalytic Silylation/Germylation and Cascade Cyclization of N‐(o‐Cyanobiaryl)acrylamides: Access. (2024). The Journal of Organic Chemistry, 89(3), 1851–1862. [Link]

  • TROUBLE SHOOTING UV SYSTEMS - What To Do When The Lights Go Out? (n.d.). IUVA Past Issues Archive. Retrieved January 29, 2026, from [Link]

  • Effect of Solvent. (2023, March 16). Chemistry LibreTexts. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Study of the aqueous photochemistry of 4-fluorophenol, 4-bromophenol and 4-iodophenol by steady state and nanosecond laser flash photolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Common side reactions and byproducts in 2-Azido-4-bromophenol synthesis

Welcome to the technical support center for the synthesis of 2-Azido-4-bromophenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Azido-4-bromophenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. We will address common challenges, side reactions, and byproducts encountered during the synthesis, providing practical troubleshooting advice and in-depth explanations to ensure the success and safety of your experiments.

The synthesis of 2-Azido-4-bromophenol is typically achieved via a two-step, one-pot process: the diazotization of 2-Amino-4-bromophenol followed by the substitution of the diazonium group with an azide.[1] While conceptually straightforward, this reaction sequence is sensitive to several parameters, and deviation can lead to low yields and complex impurity profiles. This guide is structured to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard reaction scheme for synthesizing 2-Azido-4-bromophenol?

The most common and reliable method involves the diazotization of 2-Amino-4-bromophenol using sodium nitrite (NaNO₂) in the presence of a strong mineral acid (like HCl) at low temperatures (0-5 °C) to form an intermediate diazonium salt. This salt is generated in situ and is immediately treated with a solution of sodium azide (NaN₃) to yield the final product, 2-Azido-4-bromophenol.[1][2]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Above 5-10 °C, the diazonium group (-N₂⁺) can readily decompose by acting as an excellent leaving group (dinitrogen gas, N₂).[3][4] If water is the solvent, it will act as a nucleophile, leading to the formation of 4-bromophenol as a significant byproduct and drastically reducing your yield.[4] Maintaining a low temperature suppresses this decomposition pathway, preserving the diazonium intermediate long enough for the subsequent azidation step.

Q3: My final product is a dark, tarry oil instead of the expected solid. What is the likely cause?

The formation of dark, polymeric tars is a classic sign of uncontrolled diazonium salt decomposition and side reactions. The primary cause is often a combination of two factors:

  • Elevated Temperature: As discussed in Q2, allowing the reaction to warm up causes rapid, often exothermic, decomposition.

  • Incorrect pH (Not Acidic Enough): If the reaction is not sufficiently acidic, a portion of the starting 2-Amino-4-bromophenol will remain as a free amine. This free amine is nucleophilic and can attack an intact diazonium salt molecule in an azo-coupling reaction, leading to highly colored and often insoluble azo compounds, which contribute to the tar.[2]

Q4: What are the primary safety concerns when working with sodium azide (NaN₃)?

Sodium azide is acutely toxic and must be handled with extreme care. More critically, it can react with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides. Never use metal spatulas to handle sodium azide and avoid contact with lead or copper plumbing. Acidic conditions can also generate the highly toxic and explosive hydrazoic acid (HN₃) gas. All reactions involving azides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Q5: How should I purify and store the final 2-Azido-4-bromophenol product?

The primary impurity is often the byproduct 4-bromophenol, which can be difficult to separate by crystallization alone. Column chromatography on silica gel is the most effective method for purification. For storage, aryl azides are energetic compounds and can be thermally sensitive. It is best to store the purified product in a cool, dark place, preferably below 15 °C.[5] Avoid heat, shock, and friction.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems, their probable causes, and validated solutions.

ProblemSymptom(s)Probable Cause(s)Recommended Solution(s)
Low Reaction Yield The final isolated mass of 2-Azido-4-bromophenol is significantly below the theoretical expectation.1. Decomposition of Diazonium Salt: The diazonium intermediate decomposed into 4-bromophenol and other byproducts before the azide could react. This is the most common cause.[4] 2. Incomplete Diazotization: Insufficient nitrous acid was generated, or the starting amine was of poor quality.1. Maintain Strict Temperature Control: Ensure the reaction temperature never exceeds 5 °C during nitrite addition and the subsequent waiting period. Use an ice/salt bath for robust cooling. 2. Work Expeditiously: Use the diazonium salt solution immediately after its preparation. Do not store it. 3. Verify Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Ensure the starting 2-Amino-4-bromophenol is pure.[5][6]
Formation of Colored Precipitate A red, orange, or brown precipitate forms during the addition of sodium nitrite.Azo-Coupling Side Reaction: The pH of the solution is too high (not acidic enough), allowing unreacted amine to couple with the newly formed diazonium salt.[2]Ensure Sufficient Acidity: Use at least 2.5-3.0 equivalents of strong acid (e.g., HCl). This ensures the starting amine is fully protonated to its non-nucleophilic ammonium salt form, preventing it from participating in coupling reactions. The excess acid also catalyzes the formation of the nitrosonium ion (NO⁺) electrophile.[7]
Major 4-Bromophenol Impurity TLC, NMR, or LC-MS analysis of the crude product shows a large amount of 4-bromophenol.Hydrolysis of Diazonium Salt: The diazonium salt reacted with water (the solvent) instead of the azide nucleophile. This is a direct consequence of elevated temperatures or extended reaction times before azide addition.[4]Optimize Addition Strategy: Add the cold diazonium salt solution slowly to the cold sodium azide solution. This ensures that the azide is always in excess at the point of reaction, outcompeting water as the nucleophile.
Foaming & Gas Evolution Vigorous and difficult-to-control gas evolution (N₂) occurs during the reaction.Runaway Decomposition: This is a severe case of temperature mismanagement. Localized "hot spots" caused by rapid addition of reagents can initiate an exothermic decomposition of the diazonium salt, which then self-accelerates.Improve Heat Dissipation and Reagent Addition: 1. Use a larger reaction vessel to increase the surface area for cooling. 2. Ensure vigorous stirring to dissipate heat evenly. 3. Add the sodium nitrite solution slowly and preferably sub-surface to prevent localized high concentrations.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Azido-4-bromophenol

This protocol is a representative procedure and should be adapted based on laboratory safety standards and available equipment.

Step 1: Diazotization

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4-bromophenol (1.0 eq) in 3M HCl (3.0 eq) with cooling in an ice/salt bath.

  • Maintain the internal temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution over 30-45 minutes, ensuring the temperature never rises above 5 °C.

  • After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be a clear, pale yellow.

Step 2: Azidation

  • In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium azide solution. A precipitate of the product should form.

  • Allow the reaction mixture to stir for 1 hour while maintaining the temperature at 0-5 °C, then let it warm to room temperature over another hour.

Step 3: Workup and Purification

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid/oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-Azido-4-bromophenol.

Table 1: Critical Reaction Parameters & Byproducts
ParameterRecommended ConditionRationale & Common Byproducts if Deviated
Temperature 0-5 °CRationale: Prevents decomposition of the unstable diazonium salt.[1][4] Byproduct: 4-Bromophenol (from hydrolysis).
pH / Acid Molarity Strongly acidic (e.g., >2.5 eq HCl)Rationale: Ensures full protonation of the starting amine to prevent self-coupling.[2] Byproduct: Colored Azo Compounds.
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsRationale: Drives the diazotization to completion. Issue: Unreacted 2-Amino-4-bromophenol.
NaN₃ Stoichiometry >1.1 equivalentsRationale: Ensures the azide is the dominant nucleophile, maximizing product formation.[8] Issue: Lower yield, increased 4-bromophenol.

Section 4: Visual Guides & Workflows

The following diagrams illustrate the key chemical pathways and the recommended experimental workflow to minimize side reactions.

G cluster_main Desired Synthetic Pathway cluster_side Common Side Reactions A 2-Amino-4-bromophenol B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HCl 0-5 °C E Azo-Coupled Dimer (Byproduct) A->E + Diazonium Salt (Insufficient Acid) C 2-Azido-4-bromophenol (Product) B->C NaN₃ 0-5 °C D 4-Bromophenol (Byproduct) B->D H₂O, > 5°C (Decomposition)

Caption: Key reaction pathways in the synthesis of 2-Azido-4-bromophenol.

G cluster_workflow Troubleshooting Workflow start Low Yield or Impure Product q1 Was Temp > 5°C? start->q1 s1 Implement Ice/Salt Bath Slow Down Addition q1->s1 Yes q2 Was Acid < 2.5 eq? q1->q2 No s1->q2 s2 Increase Acid Concentration q2->s2 Yes q3 Was Diazonium Salt Stored? q2->q3 No s2->q3 s3 Use Immediately q3->s3 Yes end Improved Synthesis q3->end No s3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Preparation method of 4-bromo-2-aminophenol.
  • The synthetic method of 3-amino-4-bromophenol.
  • Process for synthesizing p-bromophenol.
  • p-BROMOPHENOL . Organic Syntheses Procedure. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Preparation method of 2-chloro-4-bromophonel with high purity.
  • Aryl azide synthesis by azidonation, azidation or substitution . Organic Chemistry Portal. [Link]

  • 2-Amino-4-Bromophenol . PubChem, National Institutes of Health. [Link]

  • Diazotization of 2‐ or 4‐aminophenols . ResearchGate. [Link]

  • An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes . Green Chemistry (RSC Publishing). [Link]

  • Reactions of Azides . Master Organic Chemistry. [Link]

  • Diazotisation . Organic Chemistry Portal. [Link]

  • Diazotization Reaction Mechanism . BYJU'S. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization . PMC, National Institutes of Health. [Link]

  • 14.4: Diazotization of Amines . Chemistry LibreTexts. [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides . ACS Publications. [Link]

  • The Reaction of Amines with Nitrous Acid . Chemistry Steps. [Link]

  • Diazotization reaction: Mechanism and Uses . Online Chemistry notes. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. [Link]

Sources

Troubleshooting

Technical Guide: Purification of Crude 2-Azido-4-bromophenol

Core Safety Directive: The "Zero" Step Before attempting purification, you must recognize that 2-Azido-4-bromophenol combines the instability of an organic azide with the oxidation susceptibility of a phenol. Critical Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Core Safety Directive: The "Zero" Step

Before attempting purification, you must recognize that 2-Azido-4-bromophenol combines the instability of an organic azide with the oxidation susceptibility of a phenol.

Critical Safety Assessment
  • Explosivity Potential: The stability of organic azides is often estimated using the Carbon/Nitrogen (

    
    ) ratio.[1]
    
    • Formula:

      
      
      
    • Ratio: 6 Carbons / 3 Nitrogens = 2.0 .

    • Rule: A ratio

      
       indicates a high energy molecule with significant instability [1]. While the bromine atom adds mass (diluting energy density), this compound is borderline explosive .
      
  • Metal Sensitivity: Phenols are acidic. Contact with transition metals (e.g., iron, copper) or using metal spatulas can form metal azides, which are primary explosives. Use only Teflon, chemically resistant plastic, or glass tools.

  • Photodecomposition: Aryl azides are photoaffinity labels; they decompose into highly reactive nitrenes upon UV/visible light exposure. All purification must occur in low light or amber glassware.

Purification Workflow: Decision Logic

The following flowchart outlines the decision process for purifying the crude material based on its physical state and impurity profile.

PurificationLogic Start Crude 2-Azido-4-bromophenol StateCheck Physical State? Start->StateCheck Oily Dark Oil / Sticky Gum StateCheck->Oily High Impurities Solid Precipitated Solid StateCheck->Solid Semi-Pure Flash Flash Chromatography (Acidified Silica) Oily->Flash SolventCheck Solubility Check Solid->SolventCheck Final Pure Product (Store at -20°C, Dark) Flash->Final Recryst Recrystallization (Low Temp) Recryst->Final SolventCheck->Flash If Recryst Fails SolventCheck->Recryst Standard

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Method A: Flash Column Chromatography

Best for: Oily crude, removing oxidation byproducts (quinones), or separating unreacted amine precursor.

The Problem: Phenolic Tailing

Phenols are weak acids (


). On standard silica gel (which is slightly acidic but contains metal impurities), phenols can deprotonate or hydrogen-bond strongly, leading to severe peak tailing and co-elution.
The Solution: Acidified Mobile Phase

You must suppress the ionization of the phenol to ensure it travels as a tight band.

Protocol
  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

  • Mobile Phase Preparation:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate[2][3][4]

    • Modifier: Add 0.5% to 1.0% Acetic Acid to both solvents.

  • Column Protection: Wrap the glass column in aluminum foil to prevent photolysis during the run.

  • Elution Gradient:

Volume (CV)% Hexanes (+AcOH)% EtOAc (+AcOH)Purpose
0–2100%0%Column Equilibration
2–595%5%Elute non-polar impurities
5–1590% -> 70%10% -> 30%Product Elution (Expect ~15-20%)
15+0%100%Flush polar byproducts
  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM). Do not use heat to dissolve.[5]

Troubleshooting FAQ:

  • Q: My product is co-eluting with the starting material (2-amino-4-bromophenol).

    • A: The amine is more polar than the azide. If they co-elute, your gradient is too steep. Hold the gradient at 10% EtOAc for longer. Alternatively, the "amine" spot might actually be a diazonium intermediate if the reaction wasn't quenched properly.

  • Q: The product turned red on the column.

    • A: This indicates oxidation or photodecomposition. Ensure the column is wrapped in foil and the solvents are degassed.

Method B: Recrystallization (The "Polishing" Step)

Best for: Solid crude with minor impurities; avoiding thermal stress of distillation.

The Challenge: Thermal Instability

You cannot use standard "boiling solvent" recrystallization techniques because heating this azide near 80-100°C may trigger decomposition or explosion [2].

Protocol: Two-Solvent Cold Precipitation
  • Dissolution (Solvent A): Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at Room Temperature (RT). Do not heat above 30°C.

  • Filtration: If there are insoluble particles (salts like

    
    ), filter them out now using a sintered glass funnel.
    
  • Precipitation (Solvent B): Slowly add Hexanes (or Pentane) dropwise with gentle stirring.

    • Target: Add until the solution turns slightly cloudy (turbid).

  • Crystallization:

    • Seal the flask tightly.

    • Place in the refrigerator (4°C) for 2 hours.

    • Move to a freezer (-20°C) overnight.

  • Collection: Filter the crystals rapidly on a cold Buchner funnel. Wash with cold Hexanes.

Alternative Solvent System: Ethanol/Water (Dissolve in warm Ethanol <40°C, add water until turbid, cool).

Analytical Verification & Storage

Once isolated, you must verify identity without destroying the sample.

Verification Metrics
  • IR Spectroscopy (Critical): Look for the characteristic Azide stretch at ~2100–2150 cm⁻¹ (strong, sharp peak). The presence of a broad -OH stretch (~3300 cm⁻¹) confirms the phenol.

  • ¹H NMR:

    • Solvent:

      
       or 
      
      
      
      .
    • Check for the disappearance of amine protons (broad singlet) from the starting material.

  • Melting Point: WARNING. Do not use melting point as a primary purity check. The compound decomposes upon melting, which can be hazardous in a capillary tube.

Storage Protocol
  • Temperature: -20°C or lower.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen to prevent phenolic oxidation.

References

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Keicher, T., & Löbbecke, S. (2018). Organic Azides. In: Mayer, P. (eds) Energetic Materials. Encyclopedia of Complexity and Systems Science Series. Springer, New York, NY. Link

  • University of California, Santa Cruz. (n.d.). Phenols: Acidity and Purification. UCSC Chemistry & Biochemistry. Link (General reference for phenolic chromatography).

Sources

Optimization

Stability issues of 2-Azido-4-bromophenol in different solvents

Technical Support Center: Stability & Handling of 2-Azido-4-bromophenol Core Directive & Executive Summary Status: Active | Severity: High (Photosensitive & Thermolabile) 2-Azido-4-bromophenol is a bifunctional aryl azid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Azido-4-bromophenol

Core Directive & Executive Summary

Status: Active | Severity: High (Photosensitive & Thermolabile)

2-Azido-4-bromophenol is a bifunctional aryl azide reagent commonly used in photoaffinity labeling and cross-linking studies. Its stability is governed by two competing functionalities: the azide group (-N₃) , which is prone to photolytic and thermal decomposition, and the phenolic hydroxyl (-OH) , which dictates solubility and pH sensitivity.

Critical Handling Rule: This compound is inherently unstable to UV/visible light . All manipulations must be performed under amber light or in the dark. The primary failure mode reported by users is inadvertent photolysis during solvent preparation, leading to the formation of reactive nitrenes and subsequent "gunking" or loss of biological activity.

Solvent Compatibility & Stability Matrix

The following table summarizes the stability profile of 2-Azido-4-bromophenol in common laboratory solvents. Data is derived from the functional group behavior of halogenated aryl azides [1, 2].

Solvent SystemSolubilityStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM)Low (in dark)Preferred for Stock Solutions. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.
Methanol / Ethanol HighModerate High Risk upon Illumination. Protic solvents will react rapidly with nitrenes (if photolyzed) to form alkoxy-anilines. Use only for immediate reactions.
Dichloromethane (DCM) HighLowGood for synthesis/extraction. Evaporation concentrates the azide, increasing explosion risk if heated. Do not rotovap to dryness at >40°C.
Water / PBS (pH 7.4) Low (<1 mM)High (Precipitation)Poor Stability. The phenol is protonated at neutral pH. Requires pH > pKa (~8.5-9.0) for solubility, but basic conditions accelerate degradation.
Acetonitrile HighLowExcellent for HPLC analysis. Ensure solvent is free of trace amines.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned from pale yellow to dark brown/black overnight."

Diagnosis: Photochemical Decomposition (Nitrene Formation). Technical Explanation: Aryl azides absorb UV and short-wavelength visible light. Upon photon absorption, the azide extrudes nitrogen gas (


) to form a singlet nitrene. This highly reactive intermediate rapidly dimerizes to form azo compounds (dark colored) or polymerizes [3].
Corrective Action: 
  • Verify Light Hygiene: Ensure the vial is amber-glass and wrapped in aluminum foil.

  • Check Light Source: Fluorescent lab lights emit enough UV to degrade the sample over hours. Switch to red-filtered LED lighting for handling.

  • Discard: Once darkened, the sample is irreversibly degraded.

Issue 2: "I see precipitation when diluting my DMSO stock into aqueous buffer."

Diagnosis: Solubility Crash (pKa Mismatch). Technical Explanation: The bromine and azide groups are electron-withdrawing, lowering the pKa of the phenol compared to unsubstituted phenol (approx. pKa 10). However, at pH 7.4, a significant fraction remains protonated (neutral) and hydrophobic. Corrective Action:

  • Stepwise Dilution: Dilute the DMSO stock into the buffer while vortexing, not the other way around.

  • Limit Final DMSO: Keep final DMSO concentration < 10% (v/v) to maintain solubility.

  • pH Adjustment: If experimental conditions allow, adjust buffer pH to 8.0–8.5 to favor the phenolate anion, which is water-soluble. Note: Use immediately, as oxidation rates increase at higher pH.

Issue 3: "The compound is disappearing on LC-MS, but no specific peak is growing."

Diagnosis: Thermal Decomposition or Staudinger Reaction. Technical Explanation:

  • Thermal: If the injector port or column oven is >60°C, the azide may decompose during analysis.

  • Chemical: If your mobile phase contains reducing agents (e.g., DTT, TCEP) or phosphines, the azide will be reduced to an amine (Staudinger reduction) [4]. Corrective Action:

  • LC-MS Parameters: Lower the column temperature to 30°C. Use ESI- mode (negative mode) to detect the phenolate ion, which is often more sensitive for halogenated phenols.

  • Reagent Check: Ensure all buffers are free of thiols or phosphines until the cross-linking step is intended.

Mechanism of Degradation (Visualized)

Understanding the degradation pathway is crucial for troubleshooting. The diagram below illustrates the two primary pathways: Photolysis (intentional or accidental) and Thermal Decomposition .

AzideDegradation Azide 2-Azido-4-bromophenol (Stable Precursor) Nitrene Singlet Nitrene (Highly Reactive) Azide->Nitrene UV Light (hν) - N₂ Gas Azide->Nitrene Heat (>100°C) Triplet Triplet Nitrene Nitrene->Triplet Intersystem Crossing Insertion O-H / N-H Insertion (Solvent Adducts) Nitrene->Insertion Reaction with MeOH/H₂O (Solvent) RingExp Dehydroazepine (Ring Expansion) Nitrene->RingExp Rearrangement Dimer Azo Dimers (Dark Precipitate) Triplet->Dimer Dimerization

Figure 1: Degradation pathways of 2-Azido-4-bromophenol. The primary instability is the loss of


 to form a reactive nitrene, which then reacts with the solvent or itself.

Recommended Stability Testing Protocol

To validate the integrity of your specific batch of 2-Azido-4-bromophenol before critical experiments, follow this self-validating protocol.

Objective: Determine purity and solvent stability over 24 hours.

Materials:

  • UV-Vis Spectrophotometer (scanning 200–500 nm).

  • Amber HPLC vials.

  • Solvents: Methanol (HPLC grade), Buffer (PBS pH 7.4).

Procedure:

  • Baseline Scan: Prepare a 50 µM solution in Methanol in the dark. Scan immediately.

    • Success Criteria: Distinct absorption peak at ~250–260 nm (aromatic) and a weaker band at ~300–350 nm (azide n-π* transition).

  • Dark Stability: Store one aliquot in an amber vial wrapped in foil at Room Temperature (RT) for 24 hours.

  • Light Stress Test: Expose a second aliquot to ambient lab light for 1 hour.

  • Re-Scan:

    • Dark Sample: Should overlap >98% with Baseline.

    • Light Sample: Significant decrease in the azide peak and appearance of a new red-shifted absorbance (azo formation or polymerization).

Interpretation:

  • If the "Dark" sample shows degradation, your solvent is contaminated (likely with reducing agents) or the temperature is too high.

  • If the "Light" sample does not change, your compound may already be hydrolyzed or is not the correct azide.

References

  • Smith, P. A. S. (1984). Aryl and Heteroaryl Azides. In: Azides and Nitrenes.[1][2][3][4] Academic Press.

  • Kotova, E. A., et al. (2025).[4] 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore.[4] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Used as mechanistic proxy for halogenated phenol azides).

  • Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(10).

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460).

Sources

Troubleshooting

Technical Support Center: Photoaffinity Labeling (PAL) &amp; Target Deconvolution

Status: Operational Ticket Topic: Minimizing Non-Specific Binding (NSB) in PAL Experiments Assigned Specialist: Senior Application Scientist, Proteomics Division Introduction Welcome to the PAL Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Minimizing Non-Specific Binding (NSB) in PAL Experiments Assigned Specialist: Senior Application Scientist, Proteomics Division

Introduction

Welcome to the PAL Technical Support Center. Non-specific binding (NSB) is the primary bottleneck in identifying true drug targets. In photoaffinity labeling, NSB arises from two distinct sources: thermal noise (the probe sticking to abundant proteins like albumin or tubulin without covalent modification) and photochemical noise (the reactive intermediate covalently modifying random proteins due to diffusion).

This guide does not just list "washing steps"; it re-engineers your experimental logic to distinguish signal from noise using chemistry and quantitative proteomics.

Module 1: Probe Chemistry & Design

FAQ: Why is my background labeling so high across the entire gel/blot?

Diagnosis: You are likely using a photoreactive group with a long reactive half-life or excessive hydrophobicity.

Technical Insight: The choice of photoreactive group dictates the "diffusion radius" of your label.

  • Benzophenones: These generate a triplet diradical upon UV irradiation. This species is reversible; if it doesn't find a C-H bond to insert into, it relaxes back to the ground state and can be re-excited. This allows the probe to "search" the proteome for a long time, leading to high NSB.

  • Aryl Diazirines (Recommended): Upon irradiation (~350 nm), these generate a singlet carbene.[1] This species is extremely reactive and short-lived.[2] If it does not immediately bind the target protein, it is rapidly quenched by water molecules in the buffer. This "water quenching" acts as a built-in safety valve, preventing the probe from drifting and labeling random proteins.

Actionable Protocol: Switch to Trifluoromethyl-aryl-diazirine probes. They offer the best balance of chemical stability and low background compared to benzophenones or aryl azides.

Visualizing the Mechanism

PAL_Mechanism Probe Diazirine Probe Carbene Reactive Carbene (Singlet State) Probe->Carbene Photolysis UV UV (365 nm) UV->Probe Result_Specific Covalent Adduct (Signal) Carbene->Result_Specific Proximity (< 4Å) Result_Quenched Hydroxyl Species (Inert Waste) Carbene->Result_Quenched No Target (Quenching) Target Target Protein (Specific Binding) Target->Result_Specific Affinity Water Solvent (H2O) Water->Result_Quenched

Caption: The "Water-Quenching" Effect. Diazirine carbenes (red) are rapidly quenched by water if not immediately bound to a target, minimizing non-specific diffusion labeling.

Module 2: Experimental Optimization

FAQ: How do I prove a band is a specific target and not a contaminant?

Diagnosis: Reliance on visual intensity alone is insufficient. You must use a Competition Control .

The Self-Validating System: A specific interaction is saturable; NSB is generally non-saturable. By adding a high concentration of the "parent" molecule (the drug without the probe handle), you should block the specific binding site.

Step-by-Step Competition Protocol:

  • Prepare Lysates: Aliquot cell lysate (e.g., 1 mg/mL) into two samples: A and B .

  • Pre-incubation (The Critical Step):

    • Sample A (Control): Add DMSO vehicle.

    • Sample B (Competition): Add 10x–50x molar excess of the unmodified parent drug.

    • Incubate: 30 mins at RT or 4°C to allow the parent drug to saturate the specific pocket.

  • Probe Addition: Add the Photoaffinity Probe (e.g., 1 µM) to both samples.

  • Equilibration: Incubate for another 30 mins.

  • Irradiation: Expose both samples to UV (365 nm) for 10 minutes on ice.

  • Readout: Perform Click Chemistry (Attach Rhodamine/Biotin)

    
     SDS-PAGE.
    
    • Result: The specific target band will disappear or fade significantly in Sample B. NSB bands will remain equally intense in both A and B.

Module 3: Quantitative Proteomics (The "Filter")

FAQ: I see too many proteins in my Mass Spec data. How do I filter the list?

Diagnosis: Qualitative MS (just listing IDs) fails in PAL because "sticky" proteins (Keratins, Heat Shock Proteins) always appear.

Technical Insight: You must use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) ratios. This converts the "Competition Control" described above into a digital filter.

  • Specific Target: High Heavy/Light ratio (e.g., > 5.0).

  • NSB/Contaminant: Heavy/Light ratio near 1.0 (The contaminant binds the probe equally, regardless of the competitor).

SILAC-ABPP Workflow Diagram

SILAC_Workflow cluster_0 Condition A (Light) cluster_1 Condition B (Heavy) Cells_L Cells (Light AA) Treat_L Treatment: DMSO Cells_L->Treat_L Probe Add PAL Probe (Both) Treat_L->Probe Cells_H Cells (Heavy AA) Treat_H Treatment: Excess Competitor Cells_H->Treat_H Treat_H->Probe UV UV Irradiation Probe->UV Mix Mix Lysates (1:1) UV->Mix Click Click Chem (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment & Tryptic Digest Click->Enrich MS LC-MS/MS Analysis Enrich->MS Target_ID Target: High L/H Ratio (Signal Lost in Heavy) MS->Target_ID NSB_ID NSB: 1:1 Ratio (Signal Unchanged) MS->NSB_ID

Caption: SILAC-ABPP Workflow. Specific targets are identified by high Light/Heavy ratios (signal loss in competitor channel), while NSB proteins show 1:1 ratios.

Troubleshooting Data Matrix

ObservationProbable CauseCorrective Action
High background, no specific bands Probe concentration >

of target.
Perform a concentration range (0.1 µM – 10 µM). Operate below the critical micelle concentration (CMC).
Smeary signaling on Blot Protein degradation or aggregation during UV.Keep samples on ice during UV. Reduce irradiation time (e.g., 10 min

5 min).
Competition works, but signal is weak Low abundance target or poor click efficiency.Use THPTA or BTTAA ligands for Click chemistry to protect proteins from Cu(I)-mediated oxidation/precipitation.
"Sticky" proteins in MS (HSPs, Ribosomal) Inefficient washing after enrichment.Wash Streptavidin beads with high stringency buffers: 1% SDS, then 6M Urea, then PBS.

References

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo- and Diazirine-Based Photoaffinity Labeling.[1][2] Current Protocols in Chemical Biology.

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[3][4] (Describes the use of diazirines and quantitative proteomics).

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target Discovery and Chemical Biology.[2][4][5] Journal of Medicinal Chemistry.

  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics.

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Bromophenols

Welcome to the technical support center for the synthesis of substituted bromophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize bromophenols as critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted bromophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize bromophenols as critical intermediates in pharmaceuticals, agrochemicals, and materials science. The electrophilic bromination of phenols, while conceptually straightforward, is frequently plagued by challenges in controlling regioselectivity, preventing over-bromination, and achieving efficient purification.[1][2]

This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning a successful bromophenol synthesis.

Q1: Why is controlling regioselectivity (ortho vs. para) so difficult when brominating phenols?

A1: The challenge lies in the powerful activating nature of the hydroxyl (-OH) group. A lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π-system, significantly increasing the electron density at the ortho and para positions.[3][4][5] This makes the ring highly susceptible to electrophilic attack. The electronic differences between the ortho and para positions are often very small, leading to the formation of isomeric mixtures.[6] Steric hindrance from the -OH group can slightly disfavor the ortho position, often making the para product the major isomer, but achieving high selectivity requires careful control of reaction parameters.[7]

Q2: What is the best general-purpose brominating agent for a substituted phenol?

A2: While elemental bromine (Br₂) is traditional, N-Bromosuccinimide (NBS) is often the preferred reagent in modern synthesis for achieving controlled monobromination.[2] NBS is a solid, making it easier and safer to handle than liquid bromine. Crucially, it provides a low, steady concentration of electrophilic bromine, which helps to suppress the aggressive, often uncontrollable reactions seen with Br₂, thereby reducing the risk of over-bromination.[8] The choice, however, is highly substrate and goal-dependent, as detailed in the troubleshooting guide.

Q3: How can I avoid the common problem of over-bromination that leads to di- or tri-brominated products?

A3: Over-bromination occurs because the first bromine atom added to the ring does not sufficiently deactivate it to prevent further reaction.[1] The key strategies to prevent this are:

  • Control Stoichiometry: Use of ~1.0 equivalent of the brominating agent is critical.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Low Temperature: Running the reaction at 0 °C or below slows the rate of the second and third bromination reactions more significantly than the first.

  • Choice of Solvent: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can moderate the reaction compared to polar solvents like water or acetic acid, which can promote the formation of highly reactive brominating species.[7][9]

Q4: Are there any "green" or milder alternatives to using elemental bromine?

A4: Yes, the development of greener bromination methods is an active area of research. One prominent approach is oxidative bromination , where a simple bromide salt (like KBr or NaBr) is oxidized in situ to generate the electrophilic bromine species.[2] This avoids handling hazardous Br₂ and often has a better atom economy. Oxidants like hydrogen peroxide (H₂O₂) are commonly used. Furthermore, enzyme-catalyzed methods using vanadium bromoperoxidases (V-BrPO) offer exceptional selectivity under very mild, aqueous conditions, mimicking nature's way of creating these compounds.[10][11][12]

Part 2: Troubleshooting Guide

This section provides detailed, cause-and-effect solutions to specific experimental failures.

Problem 1: Poor Regioselectivity - Mixture of ortho and para Isomers

You've performed a bromination and your NMR/GC-MS analysis shows an inseparable or difficult-to-separate mixture of the desired para-bromophenol and the undesired ortho-bromophenol.

Root Cause Analysis:

The primary cause is the kinetic competition between the electronically similar ortho and para sites.[6] The outcome is highly sensitive to steric effects, solvent polarity, and the nature of the electrophilic bromine species.

Solutions & Scientific Rationale:

  • Modify the Solvent System: The solvent plays a crucial role in polarizing the Br-Br bond and stabilizing the reaction intermediates.[7][13]

    • To Favor para-Substitution: Use non-polar solvents (e.g., CCl₄, CS₂, hexane). These solvents do not strongly solvate the phenol or the brominating agent, leading to a reaction governed more by sterics, where the less-hindered para position is favored.

    • To Favor ortho-Substitution: This is more challenging. Some methods use bulky reagents that coordinate with the hydroxyl group, effectively blocking the ortho positions for a subsequent intermolecular reaction or directing an intramolecular delivery. For example, N-bromo-t-butylamine can show high ortho-selectivity due to the formation of a bulky complex that directs the bromine to the nearby position.[14] Another strategy involves using a protecting group on the phenol that directs ortho.

  • Change the Brominating Agent: Different reagents offer varying levels of reactivity and steric bulk.

Reagent SystemTypical SelectivityRationale & Key Considerations
Br₂ in CCl₄ or CS₂ Good para-selectivityClassic method. Low temperature (-10 to 0 °C) is crucial. Br₂ is highly toxic and corrosive.[15]
N-Bromosuccinimide (NBS) in CH₃CN Excellent para-selectivityMilder and safer than Br₂. Acetonitrile is a good solvent for many phenols and NBS.[16]
TMSBr / (4‐ClC₆H₄)₂SO Excellent para-selectivity (>99:1)A modern, highly selective system. The bulky sulfoxide is proposed to play a key role in directing the substitution.[6]
NBS / p-TsOH in Methanol Good ortho-selectivityFor para-substituted phenols, this system effectively brominates the open ortho position.[17]
Vanadium Bromoperoxidase (V-BrPO) Excellent para-selectivityEnzymatic method. Extremely mild (room temp, aqueous buffer) and highly selective for many substrates.[10]
  • Employ a Protecting Group Strategy: For complex molecules where direct bromination fails, a protecting/directing group strategy is a reliable, albeit longer, approach.

    • Example (Ortho-Selective): Sulphonation can be used to temporarily block the para position. Phenol is first treated with sulfuric acid to form 4-hydroxybenzenesulfonic acid. Subsequent bromination occurs at the available ortho positions. The sulfonate group is then removed by steam distillation in the presence of acid to yield the o-bromophenol.[9][18]

Decision Workflow for Improving Regioselectivity

G cluster_0 cluster_1 cluster_2 start Start: Poor o/p Selectivity check_para Is the para position available? start->check_para para_goal Is PARA the target isomer? check_para->para_goal Yes ortho_goal Is ORTHO the target isomer? check_para->ortho_goal No para_goal->ortho_goal No para_method1 Use NBS in non-polar solvent (CH2Cl2, CH3CN) para_goal->para_method1 Yes ortho_method1 Is para position blocked? Use NBS/p-TsOH in MeOH ortho_goal->ortho_method1 Yes ortho_method2 Use bulky reagent (e.g., N-bromo-t-butylamine) ortho_goal->ortho_method2 No, para is open para_method2 Try TMSBr / bulky sulfoxide system for highest selectivity para_method1->para_method2 Still poor? end_para Achieved High Para-Selectivity para_method2->end_para end_ortho Achieved High Ortho-Selectivity ortho_method1->end_ortho ortho_method3 Use protecting group strategy (e.g., sulphonation) ortho_method2->ortho_method3 Still poor? ortho_method3->end_ortho

Caption: Decision tree for selecting a regioselective bromination strategy.

Problem 2: Over-bromination - Formation of Poly-brominated Products

Your reaction has produced a significant amount of 2,4-dibromophenol or 2,4,6-tribromophenol, even though you were targeting the mono-brominated product.

Root Cause Analysis:

This is a classic sign that the reaction conditions are too harsh or the brominating agent is too reactive for your substrate. The high activation of the phenol ring makes it prone to multiple substitutions, especially in polar, protic solvents like water, which can ionize the phenol to the even more reactive phenoxide ion.[3][4][9] Using bromine water, for example, famously leads to the immediate precipitation of 2,4,6-tribromophenol.[4]

Solutions & Scientific Rationale:

  • Switch to a Milder Brominating Agent: This is the most effective solution.

    • Action: Replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS).

    • Rationale: NBS provides a slow, controlled release of the bromine electrophile, preventing a rapid, exothermic reaction that leads to multiple additions.[8]

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the reaction at 0 °C or lower. This decreases the reaction rate, allowing for better control.

    • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). These solvents do not promote the formation of the highly reactive phenoxide ion.[9]

    • Slow Addition: Dissolve your brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of your phenol over a period of 30-60 minutes. This maintains a low concentration of the electrophile at all times.

  • Consider an Alternative Chemistry:

    • Action: Explore newer catalytic systems, such as those using (diacetoxyiodo)benzene (PIDA) and AlBr₃.[19]

    • Rationale: These systems generate a unique brominating species in situ. The mechanism involves coordination of AlBr₃ to PIDA, which then delivers a "Br⁺" equivalent to the phenol.[19] Such methods can offer exquisite control under very mild conditions, preventing over-bromination even with highly activated substrates.

Workflow for Preventing Over-bromination

G start Problem: Poly-bromination Detected q1 Are you using Br2 in a polar solvent? start->q1 sol1 Switch to NBS in a non-polar solvent (e.g., CH2Cl2) q1->sol1 Yes (High Risk) sol2 Reduce Temperature to <= 0°C q1->sol2 No (Still an issue) sol1->sol2 sol3 Add NBS solution dropwise over 1 hour sol2->sol3 sol4 Check Stoichiometry (use 1.0 eq NBS) sol3->sol4 outcome Controlled Monobromination Achieved sol4->outcome

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Photoaffinity Probes: A Comparative Analysis of 2-Azido-4-bromophenol

For researchers, scientists, and drug development professionals, the identification of a small molecule's protein targets is a critical step in elucidating its mechanism of action. Photoaffinity labeling (PAL) has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of a small molecule's protein targets is a critical step in elucidating its mechanism of action. Photoaffinity labeling (PAL) has emerged as an indispensable technique for this purpose, enabling the covalent capture of protein-ligand interactions within a native biological context.[1][2][3] The choice of the photoreactive probe is paramount to the success of these experiments.

This guide provides an in-depth comparison of 2-Azido-4-bromophenol, a representative of the aryl azide class of photoaffinity probes, with other commonly used alternatives. We will delve into the mechanistic underpinnings of these tools, present comparative data to guide your selection, and provide a robust, self-validating experimental protocol.

The Fundamentals of Photoaffinity Labeling

Photoaffinity labeling is a powerful technique that uses a chemical probe to covalently bind to its target protein upon activation by light.[1][4] An ideal photoaffinity probe consists of three key components: a recognition element that provides binding affinity and specificity, a photoreactive group that forms a covalent bond upon irradiation, and often a reporter tag (e.g., biotin or an alkyne) for downstream detection and enrichment.[5]

The success of a PAL experiment hinges on the properties of the photoreactive group. An ideal moiety should be:

  • Stable in the dark to prevent premature reactions.[5]

  • Activated by a wavelength of light that minimizes damage to biological macromolecules.[1][5]

  • Small enough to avoid steric hindrance that could disrupt the natural ligand-protein interaction.[5]

  • Able to generate a highly reactive, short-lived intermediate that reacts efficiently within the binding pocket, minimizing diffusion and non-specific labeling.[5]

A Profile of 2-Azido-4-bromophenol: The Aryl Azide Class

2-Azido-4-bromophenol belongs to the aryl azide family, one of the first and most widely used classes of photoaffinity probes.[5] Its structure is a composite of functional groups that each play a distinct role.

  • Phenol Group: Serves as the primary recognition element, capable of forming hydrogen bonds and other interactions within a protein's binding site.

  • Bromo Group: The bromine atom can modulate the electronic properties of the phenyl ring and potentially participate in halogen bonding, influencing binding affinity.

  • Azido Group (-N₃): This is the key photoreactive moiety.

Photochemical Mechanism of Aryl Azides

Upon irradiation with UV light (typically < 300 nm), the aryl azide group undergoes photolysis, losing nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[5][6] This nitrene is exceptionally reactive and can insert into various chemical bonds, including C-H and N-H bonds found in amino acid residues, forming a stable covalent linkage.

However, the photochemistry of aryl azides is complex. The initial singlet nitrene can undergo several transformations that can complicate experimental outcomes:

  • Intersystem Crossing: It can relax to a more stable, but less reactive, triplet nitrene.[5]

  • Ring Expansion: The singlet nitrene can rearrange to form a dehydroazepine intermediate.[5][6][7] This species is susceptible to nucleophilic attack, particularly by lysine or cysteine residues, but its longer half-life can increase the radius of labeling, potentially leading to reactions outside the intended binding site.[5][6]

G cluster_0 Photochemical Activation of 2-Azido-4-bromophenol A 2-Azido-4-bromophenol (Ground State) B Singlet Nitrene (Highly Reactive) A->B UV Light (< 300 nm) - N₂ C Covalent Labeling (C-H/N-H Insertion) B->C Primary Pathway: Fast Reaction D Dehydroazepine (Rearrangement) B->D Side Reaction E Triplet Nitrene (Intersystem Crossing) B->E Side Reaction F Labeling via Nucleophilic Attack D->F

Caption: Photochemical activation pathway of an aryl azide probe.

Head-to-Head Comparison: Aryl Azides vs. Other Probes

The choice of a photoaffinity probe is a trade-off between various factors. Let's compare 2-Azido-4-bromophenol (representing aryl azides) with the two other major classes: benzophenones and diazirines.[3][5][6][8]

FeatureAryl Azides (e.g., 2-Azido-4-bromophenol)BenzophenonesDiazirines
Photoreactive Group -N₃C=O (in Ar-CO-Ar)Cyclic -N=N-
Reactive Intermediate Singlet/Triplet NitreneTriplet DiradicalCarbene
Activation λ (nm) ~260-300 nm[5][6]~350-365 nm[6]~350-380 nm[9]
Size / Sterics Small[5]Bulky, can interfere with binding[1][6]Small, minimal perturbation[9]
Advantages - Small size causes minimal steric hindrance.- Readily synthesized.[5]- Activated by less damaging, longer wavelength UV light.- Chemically stable and inert to most solvents.- Reversible quenching with water allows for repeated excitation.[6]- Activated by less damaging, longer wavelength UV light.- Small size is ideal for probe design.- Highly reactive carbene leads to efficient labeling with short irradiation times.[6][9]
Disadvantages - Requires short, potentially protein-damaging UV light.- Complex photochemistry with side reactions (e.g., ring expansion) can increase non-specific labeling.[5][6]- Bulky size can disrupt ligand-protein interactions.- Requires longer irradiation times, which can increase background labeling.[1][6]- Can be synthetically challenging.- Potential for isomerization to a linear diazo species, which can lead to biased labeling of nucleophilic/acidic residues.[6][9]
Expert Insights: Making the Right Choice
  • Choose Aryl Azides when: The small size of the photoreactive group is critical, and the parent ligand is small. Be prepared to optimize irradiation times carefully to minimize protein damage.

  • Choose Benzophenones when: Working with live cells where minimizing damage is a priority, and the bulkiness of the probe is not expected to significantly perturb the binding interaction. They are often a robust and reliable choice.[6]

  • Choose Diazirines when: You need the "best of both worlds"—a small, minimally perturbing group that is activated by safer, longer-wavelength light. They are often considered the ideal choice for mapping interaction sites with high precision, despite their synthetic complexity.[6]

Experimental Design: A Self-Validating Protocol for Live-Cell PAL

A well-designed PAL experiment incorporates controls that validate the specificity of the observed interactions. The major obstacle in any PAL experiment is distinguishing true targets from non-specific binding proteins, which can arise from hydrophobic interactions or binding to the probe's linker region.[1][8]

The following workflow and protocol are designed to be a self-validating system, primarily through the use of a competition control.

G cluster_1 General Photoaffinity Labeling Workflow A 1. Incubation Treat live cells with photoaffinity probe. B 2. UV Irradiation Activate probe to form covalent bond with target protein. A->B C 3. Cell Lysis Harvest and lyse cells to release proteins. B->C D 4. Reporter Tag Ligation Use 'click chemistry' to attach biotin to the probe's alkyne handle. C->D E 5. Enrichment Use streptavidin beads to pull down biotinylated proteins. D->E F 6. Proteomic Analysis Digest proteins and identify by LC-MS/MS. E->F

Caption: A typical experimental workflow for photoaffinity labeling.

Step-by-Step Protocol

This protocol describes a typical live-cell PAL experiment to identify the binding proteins of a small molecule.[10][11]

Materials:

  • Photoaffinity probe (containing a photoreactive group and an alkyne handle).

  • Parent small molecule (without photoreactive group or alkyne).

  • Cultured cells of interest.

  • Phosphate-buffered saline (PBS).

  • UV lamp (e.g., 365 nm for benzophenones/diazirines; ~300 nm for aryl azides).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).

  • Streptavidin-coated magnetic beads.

  • Mass spectrometer for protein identification.

Methodology:

  • Cell Treatment and Competition:

    • Plate cells and grow to ~80-90% confluency.

    • Prepare three sets of samples for each condition:

      • Experimental: Treat cells with the photoaffinity probe at a predetermined optimal concentration.

      • Competition Control: Pre-incubate cells with a 50-100 fold excess of the parent small molecule for 1 hour before adding the photoaffinity probe. This is the most critical control; a true target's labeling will be significantly reduced in this sample.[1][12]

      • No UV Control: Treat cells with the photoaffinity probe but do not expose them to UV light. This control identifies any proteins that bind irreversibly to the probe without photoactivation.

    • Incubate all plates for the desired time (e.g., 1-4 hours) at 37°C.

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove the unbound probe.

    • Place the cell culture dish on ice, remove the lid, and irradiate with the appropriate UV lamp for a pre-optimized duration (e.g., 3-15 minutes).[11] The "No UV Control" plate should be shielded from light.

  • Cell Lysis:

    • After irradiation, aspirate the PBS and add ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and complete lysis (e.g., via sonication).[11]

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Click Chemistry Reaction:

    • To the supernatant (cleared lysate), add the click chemistry reagents in sequence: biotin-azide, copper sulfate, TBTA ligand, and freshly prepared sodium ascorbate.

    • Incubate for 1-2 hours at room temperature to ligate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform an on-bead or in-solution tryptic digest to generate peptides.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins in all samples using a proteomics software suite.

    • Crucial step: True target proteins should be highly abundant in the "Experimental" sample but significantly reduced or absent in the "Competition Control" and "No UV Control" samples. This comparative analysis provides high confidence in target identification.

Conclusion

2-Azido-4-bromophenol and other aryl azides are valuable tools in the photoaffinity labeling arsenal, particularly when the small size of the photoreactive group is a priority. However, their use requires careful consideration of the potentially damaging short-wavelength UV light and the possibility of complex side reactions. Newer generation probes, such as diazirines and benzophenones, offer activation at safer wavelengths, with diazirines providing the additional advantage of a small steric footprint. By understanding the distinct mechanisms, advantages, and disadvantages of each class, and by employing robust, self-validating experimental designs that include critical competition controls, researchers can confidently and accurately identify the molecular targets of their compounds of interest, accelerating the pace of drug discovery and chemical biology research.

References

  • Hanstein, W. G., Hatefi, Y., & Kiefer, H. (1979). Radiochemical synthesis and photochemical properites of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling. ResearchGate. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

  • Antonenko, Y. N., Khailova, A. N., & Firsov, A. M. (2026). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Bioelectrochemistry, 167, 109055. Available at: [Link]

  • West, A. V., & Woo, C. M. (2020). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Biochemistry, 59(31), 2851–2860. Available at: [Link]

  • JoVE. (2022). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). YouTube. Available at: [Link]

  • Yuanqi, L. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. Available at: [Link]

  • van der Stelt, M., et al. (2022). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. Journal of the American Chemical Society, 144(41), 19076–19086. Available at: [Link]

  • Wikipedia. (n.d.). Photoaffinity labeling. Wikipedia. Available at: [Link]

  • Chemical Science (RSC Publishing). (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Available at: [Link]

  • Kim, Y., et al. (2016). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications, 52(20), 3939-3942. Available at: [Link]

  • Lee, J. S., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2465–2474. Available at: [Link]

  • Tule, M., & Matin, A. (2019). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 24(17), 3093. Available at: [Link]

  • Chemical Science (RSC Publishing). (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Available at: [Link]

  • Head, S. A., & Liu, J. O. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (110), 54529. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Amino-4-Bromophenol. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. Available at: [Link]

  • Platz, M. S. (1998). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 120(13), 3279–3280. Available at: [Link]

  • Wang, L., & He, C. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Organic & Biomolecular Chemistry, 21(6), 1184-1193. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing p-bromophenol. Google Patents.
  • Henry, J. A., et al. (2017). Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. Chemistry, 23(42), 10047-10055. Available at: [Link]

  • Senturk, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7504. Available at: [Link]

Sources

Comparative

Advantages of Using a Bromo-Substituted Aryl Azide Probe

A Strategic Guide for High-Fidelity Photoaffinity Labeling Executive Summary In the landscape of photoaffinity labeling (PAL), the choice of the photoreactive group (PRG) dictates the success of target identification. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for High-Fidelity Photoaffinity Labeling

Executive Summary

In the landscape of photoaffinity labeling (PAL), the choice of the photoreactive group (PRG) dictates the success of target identification. While Tetrafluorophenyl Azides (TFPAs) are often the default choice due to their high C-H insertion efficiency, Bromo-Substituted Aryl Azides offer a distinct, often underutilized set of advantages.

This guide details the mechanistic and practical superiority of bromo-aryl azides, specifically focusing on enhanced mass spectrometric detection via isotopic signatures and controlled photochemistry driven by the heavy atom effect.

Part 1: The Photochemical Mechanism

To understand the advantage of bromine substitution, one must first understand the failure mode of standard aryl azides.

The Problem: Ring Expansion in Standard Aryl Azides

Upon UV irradiation, a standard phenyl azide releases nitrogen to form a Singlet Nitrene . This species is highly unstable and frequently undergoes a ring-expansion rearrangement to form a Benzazirine or Dehydroazepine . These long-lived electrophiles react with nucleophiles (like lysines) rather than inserting into the immediate binding site, leading to non-specific labeling and high background noise.

The Solution: The Heavy Atom Effect (Bromine)

Bromine is a "heavy atom" that induces strong spin-orbit coupling. When a bromo-aryl azide is irradiated, this coupling accelerates Intersystem Crossing (ISC) , rapidly converting the initial Singlet Nitrene into a Triplet Nitrene .

  • Triplet Nitrenes do not undergo ring expansion.

  • They react primarily via radical abstraction-recombination mechanisms.

  • Result: The probe remains in the active site and labels the target with higher fidelity, avoiding the "blast radius" effect of dehydroazepines.

Photochemistry Azide Aryl Azide (Ground State) Excited Excited State (S1) Azide->Excited hv (UV) Singlet Singlet Nitrene (High Energy) Excited->Singlet -N2 RingExp Benzazirine/Azepine (Non-Specific Electrophile) Singlet->RingExp Fast Rearrangement (Standard Phenyl Azide) Triplet Triplet Nitrene (Radical Species) Singlet->Triplet Intersystem Crossing (ISC) Promoted by Bromine (Heavy Atom Effect) Nonspecific Non-Specific Nucleophile Attack RingExp->Nonspecific + Nucleophiles Product Specific C-H Insertion (Target Labeling) Triplet->Product Radical Abstraction

Figure 1: The Heavy Atom Effect diverts the reaction pathway away from non-specific ring expansion (Red) toward specific triplet nitrene insertion (Green).

Part 2: The Mass Spectrometry Advantage

The most immediate practical benefit of using a bromo-substituted probe is the isotopic signature it imparts to the labeled peptide.

In complex proteomic mixtures, identifying the exact peptide modified by your probe is like finding a needle in a haystack. Standard probes (H, F, N, O only) produce monoisotopic peaks that blend in with background peptides.

Bromine has a unique 1:1 isotope ratio:

  • 
     (50.7%) 
    
  • 
     (49.3%) 
    

This creates a distinct "doublet" pattern in the Mass Spectrum where two peaks of nearly equal intensity appear separated by 2 Da. This acts as an unequivocal "flag" for the search algorithm (e.g., Mascot, SEQUEST, or MaxQuant), drastically reducing false positives.

Comparative Data: Probe Detectability
FeatureStandard Phenyl AzideTetrafluorophenyl Azide (TFPA)Bromo-Aryl Azide
Primary Isotope Monoisotopic (C, H, N)Monoisotopic (

is 100%)
Doublet (

/

)
MS Signature Indistinguishable from backgroundMass shift onlyDistinct 1:1 Doublet (M, M+2)
Search Confidence LowMediumHigh
Photochemistry Singlet (Ring Expansion prone)Singlet (Stabilized)Triplet (ISC Promoted)
Halogen Bonding NoneWeak (F is not a donor)Strong (Sigma-hole donor)
Part 3: Halogen Bonding (The "Sigma Hole")

Beyond photochemistry and detection, the bromine atom can actively improve the affinity of the probe for the target protein before irradiation.

  • Mechanism: Bromine is large and polarizable. It forms a "sigma hole"—a region of positive electrostatic potential on the atom's tip opposite the C-Br bond.

  • Interaction: This positive hole can form a directional non-covalent bond (Halogen Bond) with Lewis bases on the protein (e.g., Carbonyl oxygen of the backbone, Nitrogen of His/Lys).

  • Advantage: This can increase the residence time of the probe in the binding pocket, improving the "effective concentration" and crosslinking yield [1, 3].

Part 4: Experimental Protocol
Workflow: Photoaffinity Labeling with Br-Aryl Azides

Materials:

  • Probe: Bromo-substituted aryl azide derivative of ligand.

  • Light Source: UV lamp (300–365 nm). Note: Br-substitution often red-shifts absorption, allowing use of >300 nm light to minimize protein damage.

  • Buffer: PBS or HEPES, pH 7.4.

Step-by-Step Methodology:

  • Equilibration (Dark):

    • Incubate the protein (or cell lysate) with the Br-aryl azide probe (1–10 µM) for 30 minutes at 4°C in the dark.

    • Control: Include a "Competition" sample with 100x excess of the unlabeled parent ligand to prove specificity.

  • Irradiation:

    • Place samples on ice.

    • Irradiate at 365 nm for 5–10 minutes.

    • Rationale: The heavy atom effect allows efficient triplet formation even at lower energy (longer wavelength) excitation compared to simple phenyl azides [2].

  • Click Chemistry (Optional but Recommended):

    • If the probe contains an alkyne handle, perform CuAAC with a Biotin-Azide or Fluorophore-Azide reporter.

  • Enrichment & Digestion:

    • Enrich labeled proteins via Streptavidin beads (if biotinylated).

    • Digest with Trypsin (standard proteomics protocol).

  • LC-MS/MS Analysis (Critical Step):

    • Instrument Settings: Set dynamic exclusion to allow detection of paired peaks.

    • Data Analysis: Configure the search engine to look for the specific modification mass shift AND the characteristic Br isotope pattern.

    • Validation: Manually inspect the MS1 spectra of candidate peptides. A true hit MUST show the M and M+2 doublet of equal intensity.

Workflow Step1 1. Incubation (Probe + Protein) Step2 2. UV Irradiation (365 nm, 10 min) Step1->Step2 Step3 3. Crosslinking (Triplet Nitrene Insertion) Step2->Step3 Step4 4. Tryptic Digestion Step3->Step4 Step5 5. LC-MS/MS Step4->Step5 Step6 6. Data Filtering Search for Br Isotope Doublet (M, M+2) Step5->Step6

Figure 2: Experimental workflow emphasizing the unique data filtering step enabled by the bromine isotope.

References
  • Kym, P. R., et al. (1995). "Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor." Bioconjugate Chemistry, 6(1), 115-122. Link

  • Gritsan, N. P., & Platz, M. S. (2006). "Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes." Chemical Reviews, 106(9), 3844–3905. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: An Overview." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Ben-David, A., et al. (2016). "Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry." Rapid Communications in Mass Spectrometry, 30(2), 238-246. Link

Validation

Comparative Guide: Mass Spectrometry Strategies for 2-Azido-4-bromophenol Labeled Peptides

Executive Summary The identification of peptides labeled with 2-Azido-4-bromophenol (ABP) represents a specific challenge in photoaffinity labeling (PAL) proteomics. Unlike biotinylated probes that allow for physical enr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of peptides labeled with 2-Azido-4-bromophenol (ABP) represents a specific challenge in photoaffinity labeling (PAL) proteomics. Unlike biotinylated probes that allow for physical enrichment, ABP probes often rely solely on the bromine signature for detection against a complex background.

This guide compares the three primary mass spectrometry (MS) acquisition and analysis strategies for identifying ABP-labeled targets. While standard Data-Dependent Acquisition (DDA) is the default in many labs, it frequently fails to identify low-abundance crosslinks. Isotope-Pattern Directed Analysis is identified here as the superior method, leveraging the unique 1:1 isotopic ratio of Bromine (


) to filter noise and validate hits with high confidence.

The ABP Signature: Chemistry & Physics

To select the right method, one must understand the behavior of the label inside the mass spectrometer.

  • Reaction Mechanism: Upon UV irradiation, the azide group (

    
    ) releases 
    
    
    
    (mass loss: 28.006 Da), generating a reactive nitrene that inserts into nearby C-H or N-H bonds.
  • The Diagnostic Hook: The bromine atom remains intact. Bromine exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%).
  • MS1 Signature: Any peptide labeled with ABP will display a distinct "doublet" isotopic envelope where the monoisotopic peak (

    
    ) and the 
    
    
    
    peak are of approximately equal intensity. This is distinct from the natural "carbon envelope" (where
    
    
    dominates) or chlorine patterns (
    
    
    ratio).

Comparative Analysis of Acquisition Methods

The following table contrasts the three prevailing methodologies for identifying ABP-labeled peptides.

FeatureMethod A: Standard DDA Method B: Isotope-Directed Analysis Method C: Targeted MS (PRM)
Principle Top-N precursor selection based on intensity.Precursor selection/filtering based on Br-isotope pattern (

).
Targeted monitoring of specific predicted

values.
Sensitivity Low (Crosslinks are often overshadowed by abundant background).High (Filters out 99% of non-labeled background).Very High (Femtomole level).
Specificity Low (High False Discovery Rate due to complex spectra).Very High (Br-pattern acts as a validation "barcode").High.
Throughput High.[1]Medium (Requires specialized software/scripts).Low (Requires prior knowledge of targets).
Best For Initial screening of simple mixtures.Discovery of unknown targets in complex lysates. Validation of known binding sites.
Expert Verdict

Method B (Isotope-Directed Analysis) is the recommended protocol for discovery workflows. Standard DDA (Method A) typically results in a "stochastic sampling" problem where the labeled peptide, being low abundance, is not selected for fragmentation (MS2). Method C is excellent but requires you to already know the peptide sequence, creating a "chicken and egg" problem in de novo target discovery.

Deep Dive: Isotope-Directed Workflow

This section details the logic and execution of the recommended Isotope-Directed Analysis . This approach can be implemented either "On-the-fly" (if the instrument supports logic-based triggering, e.g., Thermo Tribrid systems) or "Post-acquisition" (using software like PatternLab or custom Python/R scripts).

The Logic Flow

The following diagram illustrates the decision matrix for identifying ABP-labeled peptides.

ABP_Workflow Sample ABP-Labeled Proteome LCMS LC-MS/MS Acquisition Sample->LCMS Scan MS1 Full Scan LCMS->Scan PeakPick Peak Picking Scan->PeakPick Filter Isotope Pattern Filter (Find Doublets) PeakPick->Filter Crit1 Delta Mass ~ 1.998 Da Filter->Crit1 Crit2 Intensity Ratio ~ 1:1 Filter->Crit2 Discard Discard (Background) Filter->Discard No Match Keep Candidate Precursor Crit1->Keep Crit2->Keep Frag Trigger MS2 Fragmentation (HCD/EThcD) Keep->Frag Search Database Search (Variable Mod: ABP) Frag->Search

Figure 1: Logic flow for Isotope-Directed Identification. The core filter (Yellow) discriminates based on the unique bromine doublet, rejecting non-labeled background peptides.

Experimental Protocol: Isotope-Directed Discovery

This protocol assumes the use of a high-resolution Orbitrap mass spectrometer, though Q-TOFs are also suitable.

Step 1: Sample Preparation[2]
  • Photolysis: Irradiate samples with UV light (365 nm) for 10–30 minutes on ice. Critical: Use a glass filter to block <300 nm UV to prevent protein damage.

  • Digestion: Perform standard Trypsin/Lys-C digestion.

  • Desalting: Use C18 StageTips. Note: ABP adds hydrophobicity; ensure the elution gradient extends to high organic content (e.g., 80% ACN) to recover labeled peptides.

Step 2: MS Acquisition Parameters (Orbitrap Example)

Do not use standard "Top 10" DDA. Instead, optimize for doublet detection.

  • MS1 Resolution: 60,000 or 120,000 (High resolution is required to resolve the isotopic envelope).

  • AGC Target:

    
    .
    
  • Dynamic Exclusion: 30–60 seconds.

  • Inclusion List (Optional): If using post-acquisition filtering, run a "scout" MS1-only run first. Use software (e.g., MaxQuant or a script) to identify Br-doublets, then export these

    
     values to an inclusion list for a second MS2 run.
    
Step 3: Data Processing
  • Isotope Filtering: Before database searching, process raw files to extract spectra containing the doublet signature.

    • Criteria: Mass difference = 1.99795 Da. Intensity ratio deviation < 20%.

  • Database Search:

    • Variable Modification: Create a custom modification for the ABP adduct.

      • Formula: Add the elemental composition of the probe minus

        
        .
        
      • Specificities: Any amino acid (since nitrenes are promiscuous), or specific residues if the probe design dictates.

    • Validation: Manually inspect the MS1 of all high-scoring hits. If it doesn't have a doublet, it is a false positive.

Validation of Results

Trustworthiness in PAL-MS relies on self-validation. A true ABP-labeled peptide must satisfy three criteria:

  • The Doublet: Clear 1:1 ratio in MS1.

  • Retention Time Shift: The labeled peptide should elute later than the unmodified counterpart (due to the hydrophobic phenol/bromo group).

  • Competition Assay: Pre-incubation with an excess of the unlabeled parent drug should abolish the ABP signal. This proves the interaction is specific and not random sticking.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. [Link]

  • Li, H., et al. (2013). Mass Spectrometry-Based Strategies for the Identification of Photo-Cross-Linked Peptide-Protein Complexes. Analytical Chemistry. [Link]

  • Combs, K. A., et al. (2020). Bromine scanning: A general method for the identification of photo-cross-linked peptides. Journal of Proteome Research. [Link]

Sources

Comparative

Beyond 2-Azido-4-bromophenol: A Guide to Next-Generation Photoaffinity Probes

Executive Summary For decades, aryl azides like 2-Azido-4-bromophenol served as workhorse reagents for photoaffinity labeling (PAL) to map protein binding sites and identify drug targets.[1] However, their reliance on sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, aryl azides like 2-Azido-4-bromophenol served as workhorse reagents for photoaffinity labeling (PAL) to map protein binding sites and identify drug targets.[1] However, their reliance on short-wavelength UV activation (<300 nm) and susceptibility to ring-expansion rearrangements limits their utility in complex biological systems.

This guide evaluates superior alternatives—specifically Trifluoromethyl Phenyl Diazirines (TPDs) and Benzophenones (BPs) —that offer higher crosslinking efficiency, improved bio-orthogonality, and gentler activation conditions. We provide comparative data, mechanistic insights, and validated protocols to transition your workflow toward these modern standards.

Part 1: The Limitations of 2-Azido-4-bromophenol

To understand why alternatives are necessary, we must first dissect the mechanism of the baseline reagent.

The Aryl Azide Problem

Upon UV irradiation, 2-Azido-4-bromophenol releases nitrogen to form a singlet nitrene . While reactive, this species suffers from two critical flaws:

  • Ring Expansion: The singlet nitrene rapidly rearranges into a reactive ketenimine intermediate (benzazirine). This species is an electrophile, not a true insertion agent, meaning it preferentially reacts with nucleophiles (lysines/cysteines) rather than the hydrophobic binding pockets often targeted in drug discovery.

  • UV Damage: Activation typically requires 254–265 nm light. This high-energy radiation damages protein tertiary structures and oxidizes susceptible residues (Trp, Tyr, Met), potentially creating artifacts in binding assays.

Part 2: Top Alternatives & Comparative Analysis

Trifluoromethyl Phenyl Diazirines (TPD) – The "Gold Standard"

Best for: Mapping hydrophobic pockets and maximizing crosslinking yield.

Mechanism: TPDs are activated at 350–365 nm (safe for proteins). They generate a singlet carbene , a species significantly more reactive than nitrenes. The trifluoromethyl group stabilizes the diazirine ring against unwanted rearrangement, ensuring the carbene inserts directly into C-H, O-H, or N-H bonds.

Benzophenones (BPs) – The "Specific & Reversible" Probe

Best for: Highly specific methionine labeling and avoiding "dead-end" quenching.

Mechanism: BPs generate a triplet diradical upon 350–365 nm irradiation. Unlike carbenes or nitrenes, this excited state is reversible ; if the radical does not find a target C-H bond, it relaxes back to the ground state and can be re-excited. This "hunting" mechanism leads to high specificity, particularly for Methionine residues, though it requires longer irradiation times.

Tetrafluorophenyl Azides (TFPA) – The "Fixed" Azide

Best for: When azide chemistry is mandatory but stability is needed.

Mechanism: If you must use an azide, TFPAs are the upgrade. The fluorine atoms on the ring electronically suppress the rearrangement to ketenimines, forcing the reaction to proceed via the nitrene insertion pathway.

Comparative Performance Data
Feature2-Azido-4-bromophenol (Baseline)Trifluoromethyl Diazirine (TPD)Benzophenone (BP)
Reactive Intermediate Nitrene / KetenimineSinglet CarbeneTriplet Diradical
Activation Wavelength < 300 nm (Damaging)~350–365 nm (Safe)~350–365 nm (Safe)
Crosslinking Efficiency Low (< 5–10%)High (30–70%)Moderate (10–40%)
Bond Specificity Nucleophiles (Lys, Cys)Universal (C-H insertion)C-H (Prefers Met)
Steric Bulk SmallSmall/CompactBulky
Irradiation Time Short (mins)Short (mins)Long (15–60 mins)

Part 3: Mechanistic Visualization

The following diagram contrasts the activation pathways, highlighting why Diazirines (TPD) offer a cleaner labeling mechanism compared to the rearrangement-prone Aryl Azides.

Photoaffinity_Mechanism Azide Aryl Azide (2-Azido-4-bromophenol) Nitrene Singlet Nitrene Azide->Nitrene UV <300nm Ketenimine Ketenimine (Ring Expansion) Nitrene->Ketenimine Rearrangement (Major Pathway) Nucleophile Covalent Bond (Nucleophile Attack) Nitrene->Nucleophile Minor Pathway Ketenimine->Nucleophile Reacts w/ Lys/Cys Diazirine Diazirine (TPD) Carbene Singlet Carbene Diazirine->Carbene UV 365nm Insertion Covalent Bond (C-H Insertion) Carbene->Insertion Universal Insertion (High Yield)

Caption: Comparison of reaction pathways. Note the Aryl Azide's tendency to rearrange into Ketenimines, leading to biased labeling, whereas Diazirines directly insert via Carbenes.

Part 4: Experimental Protocols

Protocol A: Covalent Labeling with Diazirine (TPD) Probes

Recommended for most protein-ligand interaction studies.

Reagents:

  • Recombinant Protein (1–10 µM)

  • TPD-conjugated Ligand (10–100 µM)

  • Buffer: PBS (pH 7.4). Avoid Tris or buffers with high nucleophile content if possible, though TPD is robust.

Step-by-Step:

  • Incubation: Mix protein and TPD-ligand in a clear 1.5 mL microcentrifuge tube or a 96-well plate. Incubate at 4°C or RT for 30–60 mins to establish equilibrium binding.

    • Control: Prepare a sample with excess unmodified ligand (competitor) to prove specific binding.

  • Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, ~6-8 Watt) at a distance of 2–5 cm for 10 minutes.

    • Note: Ensure the container is UV-transparent (e.g., borosilicate glass or specific UV-transparent plastics). Standard polystyrene blocks UV.

  • Quenching: Add DTT or Beta-mercaptoethanol to a final concentration of 10 mM to quench any remaining radical species (though carbenes quench instantly with water, this ensures safety for downstream steps).

  • Analysis: Proceed to SDS-PAGE or Tryptic Digestion/LC-MS.

Protocol B: Workflow for Click-Chemistry Enrichment (ABPP)

If your probe contains an alkyne handle (common with modern TPD probes), use this workflow for enrichment.

ABPP_Workflow Step1 1. Incubate Proteome with TPD-Alkyne Probe Step2 2. UV Irradiation (365nm, 10 min) Step1->Step2 Step3 3. Cell Lysis (if live cell) Step2->Step3 Step4 4. CuAAC Click Reaction (Add Biotin-Azide) Step3->Step4 Step5 5. Streptavidin Enrichment & Washing Step4->Step5 Step6 6. Tryptic Digestion & LC-MS/MS Step5->Step6

Caption: Activity-Based Protein Profiling (ABPP) workflow using a clickable Diazirine probe.

Part 5: References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Dubey, G. et al. (2016). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Journal of Medicinal Chemistry. [Link]

  • Mackinnon, A.L.[2] & Taunton, J. (2009). Target Identification by Diazirine-Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]

Sources

Validation

A Comparative Guide to Isotopic Labeling with 2-Azido-4-bromophenol for Targeted Quantitative Proteomics

For researchers, scientists, and drug development professionals at the forefront of proteomics, the ability to not only identify but also quantify changes in protein expression and interaction is paramount. Standard quan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of proteomics, the ability to not only identify but also quantify changes in protein expression and interaction is paramount. Standard quantitative proteomics methods like SILAC, TMT, and iTRAQ provide a global view of protein abundance. However, a more targeted approach is often required to understand the specific interactions of a drug candidate, metabolite, or signaling molecule. This guide introduces a powerful strategy employing isotopically labeled 2-Azido-4-bromophenol for quantitative photoaffinity labeling, offering a direct comparison with established global methods and providing the technical rationale for its application.

The Principle: From Global Abundance to Targeted Quantification

Traditional quantitative proteomics excels at showing that the amount of Protein X has changed between a control and a treated state. Photoaffinity labeling (PAL), a cornerstone of chemical proteomics, excels at identifying that Protein X is a direct binding partner of a specific small molecule probe.[1][2] By integrating isotopic labeling into the photoaffinity probe itself, we can merge these capabilities: we can quantify the change in a specific interaction at a specific site, providing a much higher resolution of molecular events.

2-Azido-4-bromophenol is a trifunctional chemical probe. The phenol group can be modified for attachment to a molecule of interest (e.g., a drug candidate), the aryl azide is a photo-reactive group that forms a covalent bond with interacting proteins upon UV irradiation, and the bromo-substituent offers a site for modification or isotopic labeling.[3][4]

The core of this quantitative strategy lies in the synthesis and application of a "heavy" and "light" isotopic pair of the 2-Azido-4-bromophenol probe. For instance, the "light" probe would contain the natural isotopic abundance of atoms, while the "heavy" probe could be synthesized with stable isotopes like Deuterium (²H) or Carbon-13 (¹³C).[5][6]

When a control sample is treated with the light probe and an experimental sample with the heavy probe, the probes will covalently crosslink to their respective protein targets upon photoactivation. The samples are then combined, and the crosslinked proteins are enriched and analyzed by mass spectrometry. The mass spectrometer will detect pairs of identical peptides that are distinguished only by a specific mass shift corresponding to the isotopic label. The ratio of the signal intensities of these heavy and light peptide pairs provides a precise relative quantification of the probe-protein interaction between the two states.

Figure 1: Conceptual workflow of quantitative photoaffinity labeling using an isotopic pair of 2-Azido-4-bromophenol probes.

Crafting the Tools: Proposed Synthesis of Isotopically Labeled 2-Azido-4-bromophenol

The generation of a reliable isotopic probe is foundational. While various methods exist for synthesizing aryl azides and labeled phenols, a plausible route for creating a deuterated version of 2-Azido-4-bromophenol is outlined below.[7][8] The key is the late-stage introduction of the isotopic label to maximize efficiency.

Proposed Synthetic Route for Deuterated 2-Azido-4-bromophenol:

  • Starting Material: Commercially available 4-bromo-2-iodophenol. The iodine provides a handle for late-stage deuteration.

  • Nitration: Regioselective nitration at the position ortho to the hydroxyl group to introduce a nitro group, which will later be converted to the azide.

  • Protection of Phenol: The phenolic hydroxyl group is protected (e.g., as a methyl ether) to prevent side reactions in the subsequent steps.

  • Azide Formation: The nitro group is reduced to an amine, which is then converted to the azide via diazotization followed by treatment with sodium azide.

  • Isotopic Labeling (Deuteration): The protected 2-azido-4-bromo-6-iodophenyl ether undergoes a palladium-catalyzed reduction with deuterium gas (D₂) to replace the iodine atom with deuterium.[7]

  • Deprotection: The protecting group on the phenol is removed to yield the final "heavy" 2-azido-4-bromo-6-deuteriophenol probe.

This strategic synthesis ensures that the expensive isotopic reagent (D₂) is used in one of the final steps, making the process more cost-effective. A similar strategy could be employed for ¹³C labeling, starting from a ¹³C-labeled precursor.[9]

A Comparative Analysis: Isotopic PAL vs. SILAC, TMT, and iTRAQ

The choice of a quantitative proteomics strategy depends on the specific biological question. The proposed isotopic 2-Azido-4-bromophenol method offers distinct advantages and disadvantages when compared to established global quantification techniques.[1][10][11]

FeatureIsotopic 2-Azido-4-bromophenol PALSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT/iTRAQ (Tandem Mass Tags/isobaric Tags for Relative and Absolute Quantitation)
Principle Chemical photo-crosslinking with isotopically distinct probes to quantify specific interactions.Metabolic labeling of proteins in vivo with "heavy" and "light" amino acids.[6][12]Chemical labeling of peptides in vitro with isobaric tags; quantification from reporter ions in MS/MS.[13][14]
Quantification Level Protein/Peptide (MS1 Level)Protein/Peptide (MS1 Level)Peptide (MS2 Level)
Information Yield Quantifies changes in direct binding of a probe to its targets. Identifies the interaction site.Quantifies changes in global protein abundance or turnover.[15]Quantifies changes in global peptide/protein abundance .
Applicability In vitro, in situ (live cells), tissues. Highly versatile.[16]Primarily for proliferating cell cultures. Difficult for tissues or non-dividing cells.In vitro labeling of protein/peptide extracts from any source (cells, tissues, fluids).
Multiplexing Typically 2-plex (heavy/light).2-plex or 3-plex is common.High (up to 16-plex or more with TMTpro).
Strengths - Directly measures changes in a specific molecular interaction.- Identifies direct binding partners.- Reduces sample complexity by enriching only for probe-bound proteins.- High accuracy and precision as samples are mixed early.[11]- Represents the "gold standard" for quantitative cell culture proteomics.- High multiplexing capability increases throughput.- Applicable to a wide range of sample types.
Weaknesses - Requires synthesis of a specific probe.- UV crosslinking can have off-target effects.- Limited multiplexing capacity.- Limited to metabolically active, dividing cells.- Can be expensive for organisms.- Does not directly measure protein-ligand interactions.- Ratio compression can underestimate large fold changes.[1]- Labeling occurs late in the workflow, introducing potential variability.

Detailed Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a typical experiment for comparing the interactome of a small molecule in treated versus untreated cells using the isotopic 2-Azido-4-bromophenol strategy.

Figure 2: Detailed experimental workflow for quantitative proteomics using isotopic 2-Azido-4-bromophenol probes.

Methodology in Detail:

  • Probe Preparation: Synthesize and purify the "light" and "heavy" versions of the 2-Azido-4-bromophenol-functionalized molecule of interest. Ensure an alkyne handle is included in the probe design for subsequent click chemistry.[17]

  • Cell Treatment: Culture two separate populations of cells. Treat one population with the experimental condition (e.g., a drug) and leave the other as a control.

  • Labeling: Add the "light" probe to the control cells and the "heavy" probe to the treated cells. Incubate to allow the probe to engage with its target proteins.

  • UV Crosslinking: Irradiate the cells with UV light (typically 350-365 nm) to activate the aryl azide and induce covalent crosslinking to interacting proteins.

  • Lysis and Mixing: Harvest and lyse the cells from both populations. Combine the proteomes in a precise 1:1 ratio based on total protein concentration. This early mixing minimizes downstream quantitative errors.

  • Click Chemistry: To the combined lysate, add an alkyne-biotin tag, a copper(I) catalyst, and a ligand (e.g., TBTA) to initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This attaches a biotin handle to the crosslinked proteins.

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated proteins, effectively isolating the probe's interactome from the rest of the proteome.

  • Digestion: Perform on-bead digestion of the captured proteins using trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Utilize software capable of identifying and quantifying peptide pairs with a defined mass difference. The ratio of the peak areas for the heavy and light versions of each identified peptide provides the relative quantification of the interaction.

Conclusion: A Targeted Lens for Quantitative Biology

The use of isotopically labeled 2-Azido-4-bromophenol probes represents a sophisticated, targeted approach to quantitative proteomics. While it lacks the high-throughput multiplexing of TMT/iTRAQ and the broad applicability in cell culture of SILAC, its strength lies in its specificity. This method allows researchers to move beyond asking "Which proteins have changed in abundance?" to asking "How has the interaction of my molecule of interest with its specific protein partners changed?". For drug development professionals seeking to understand target engagement and off-target effects, or for scientists dissecting complex signaling pathways, this focused quantitative strategy provides an invaluable tool for gaining deeper molecular insights.

References

  • Rylova, G., Ozdian, T., Varanasi, L., & Hajduch, M. (2014). Affinity-Based Methods in Drug-Target Discovery. ResearchGate. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1373-1384. Available at: [Link]

  • Gstaiger, M., & Aebersold, R. (2009). Applying mass spectrometry-based proteomics to genetics, genomics and network biology.
  • Head, S. A., & Liu, J. O. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (112), 54529. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available at: [Link]

  • Pinney, K. G., Carlson, K. E., & Katzenellenbogen, J. A. (1991). Synthesis of a Tetrafluoro-Substituted Aryl Azide and Its Protio Analogue as Photoaffinity Labeling Reagents for the Estrogen Receptor. The Journal of Organic Chemistry, 56(9), 3159-3168. Available at: [Link]

  • Hsu, J. L., Huang, S. Y., & Chen, S. H. (2017). Chemical isotope labeling for quantitative proteomics. Proteomics, 17(23-24), 1700192. Available at: [Link]

  • Zhang, R., Sioma, C. S., & Regnier, F. E. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical chemistry, 73(21), 5142-5149. Available at: [Link]

  • Qian, M., Xu, Y., Shu, H. J., Chen, Z. W., Wang, L., Evers, A. S., & Zorumski, C. F. (2021). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. RSC medicinal chemistry, 12(11), 1864-1873. Available at: [Link]

  • Li, H., & Li, J. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 18-29. Available at: [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Available at: [Link]

  • Jagadish, B., Field, J. A., Chorover, J., Sierra-Alvarez, R., Abrell, L., & Mash, E. A. (2014). Synthesis of 13C and 15N labeled 2, 4-dinitroanisole. Journal of labelled compounds & radiopharmaceuticals, 57(6), 434-436. Available at: [Link]

  • Fischer, L., & Rappsilber, J. (2017). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Current opinion in biotechnology, 43, 80-87. Available at: [Link]

  • Martell, J., & Weerapana, E. (2020). Click Chemistry in Proteomic Investigations. Proteomes, 8(3), 19. Available at: [Link]

  • Kelstrup, C. D., Frese, C. K., & Olsen, J. V. (2020). Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. Journal of proteome research, 19(2), 597-611. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. Available at: [Link]

  • Killiny, N., et al. (2021). Quantitative isotope-labeled crosslinker proteomics reveals developmental variation in protein interactions and posttranslational modifications in the Asian citrus psyllid. bioRxiv. Available at: [Link]

  • Weindl, D., et al. (2019). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. ResearchGate. Available at: [Link]

  • Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Available at: [Link]

  • Wang, Z. J., et al. (2021). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(41), 13816-13822. Available at: [Link]

  • Wright, M. H. (2018). Chemical proteomics of host-microbe interactions. Proteomics, 18(18), 1700333. Available at: [Link]

  • Zecha, J., et al. (2019). Time-resolved analysis of proteome dynamics by TMT-SILAC hyperplexing. ResearchGate. Available at: [Link]

  • Roberts, A. M., Ward, C. C., & Nomura, D. K. (2017). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Current opinion in biotechnology, 43, 25-33. Available at: [Link]

  • Actis, P., et al. (2022). Core-Labeling Synthesis of Phenols. ChemRxiv. Available at: [Link]

  • Chen, Z., et al. (2016). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 15(8), 2744-2758. Available at: [Link]

  • Chen, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(2), 438-452. Available at: [Link]

  • Paulo, J. A., O'Connell, J. D., & Gygi, S. P. (2014). Comparing SILAC-and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of proteome research, 13(7), 3422-3429. Available at: [Link]

  • Karuso, P. (2018). Chemical proteomics, an integrated research engine for exploring drug-target-phenotype interactions. Proteome science, 16(1), 1-4. Available at: [Link]

  • González-Alvarez, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 488-495. Available at: [Link]

  • Sada, E., et al. (2000). Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. Journal of mass spectrometry, 35(8), 962-965. Available at: [Link]

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Comparative

Efficacy Comparison of Photoreactive Crosslinkers: A Technical Guide

Executive Summary In the field of chemoproteomics and interactome mapping, the choice of photoreactive crosslinker is the single most critical variable determining the signal-to-noise ratio of target identification. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of chemoproteomics and interactome mapping, the choice of photoreactive crosslinker is the single most critical variable determining the signal-to-noise ratio of target identification. This guide compares the three dominant classes of photocrosslinkers: Aryl Azides , Benzophenones , and Diazirines .

The Verdict:

  • Diazirines (specifically Trifluoromethyl Phenyl Diazirine - TPD) are currently the gold standard for de novo target discovery due to their small steric footprint, bio-orthogonal activation wavelength (~360 nm), and highly reactive carbene intermediate which inserts into C-H, N-H, and O-H bonds.

  • Benzophenones remain superior for mapping stable protein complexes where steric bulk is less critical, offering high crosslinking yields due to their reversible excitation cycle.

  • Aryl Azides are largely considered legacy reagents, limited by short-wavelength activation (<300 nm) that damages proteins and prone to ring-expansion side reactions that reduce specificity.

Part 1: Mechanistic Deep Dive

To select the correct reagent, one must understand the causality of the photochemical reaction. The "efficacy" of a crosslinker is a function of its Reactive Intermediate Lifetime vs. Solvent Quenching .

Benzophenones (The "Reversible" Hunter)
  • Mechanism: Upon excitation at 350–360 nm, the benzophenone carbonyl oxygen promotes an electron to a non-bonding orbital (

    
    ), forming a triplet diradical.
    
  • The "Search" Mode: Uniquely, this triplet state is reversible . If the diradical does not find a C-H bond to abstract a hydrogen from, it relaxes back to the ground state and can be re-excited. This "search and reset" mechanism leads to very high total crosslinking yields but requires long irradiation times (minutes to hours).

  • Limitation: The molecule is bulky and hydrophobic, often driving non-specific hydrophobic interactions with "sticky" proteins (e.g., albumin, chaperones).

Aryl Azides (The "Legacy" Reagent)
  • Mechanism: Activated by UV light <300 nm (often 254 nm). It releases

    
     to form a singlet nitrene.
    
  • The Trap: The singlet nitrene is short-lived. If it doesn't crosslink immediately, it undergoes intersystem crossing to a triplet nitrene (unreactive) or, more critically, a ring expansion to form a ketenimine .

  • Failure Mode: Ketenimines are long-lived electrophiles that react with nucleophiles (lysines) far from the binding site, causing high background noise and false positives.

Diazirines (The "Precision" Tool)
  • Mechanism: Activated at ~350–360 nm (safe for proteins).[1] It expels

    
     to generate a carbene .
    
  • The Strike: The carbene is an electron-deficient species that inserts incredibly fast (nanoseconds) into any adjacent bond (C-H, N-H, O-H).

  • Stability: The addition of a trifluoromethyl group (in TPDs) stabilizes the diazirine ring against thermal degradation and prevents the rearrangement into linear diazo isomers, ensuring the reaction only happens upon irradiation.

Visualization: Reaction Pathways

The following diagram illustrates the activation pathways and failure modes (side reactions) for each crosslinker.

Photocrosslinker_Mechanisms cluster_BP Benzophenone (Reversible) cluster_AA Aryl Azide (Ring Expansion Risk) cluster_DA Diazirine (Fast & Direct) BP_Ground Ground State BP_Excited Triplet Diradical BP_Ground->BP_Excited UV 350-360nm BP_Excited->BP_Ground Relaxation (No Target Found) BP_Product C-H Insertion (Crosslink) BP_Excited->BP_Product H-Abstraction AA_Ground Aryl Azide AA_Nitrene Singlet Nitrene AA_Ground->AA_Nitrene UV <300nm AA_Ketenimine Ketenimine (Side Reaction) AA_Nitrene->AA_Ketenimine Ring Expansion (Slow) AA_Product Insertion Product AA_Nitrene->AA_Product Insertion AA_Ketenimine->AA_Product Nucleophilic Attack (Non-Specific) DA_Ground Diazirine DA_Carbene Carbene DA_Ground->DA_Carbene UV 350-360nm DA_Product Universal Insertion (C-H/N-H/O-H) DA_Carbene->DA_Product Fast Insertion (~ns lifetime)

Figure 1: Mechanistic pathways of primary photocrosslinkers. Note the reversible loop of Benzophenone (blue) vs. the side-reaction trap of Aryl Azides (red).

Part 2: Comparative Analysis

Table 1: Physicochemical Properties
FeatureAryl Azide (AA)Benzophenone (BP)Diazirine (TPD)
Activation Wavelength < 300 nm (UV-B/C)350–360 nm (UV-A)350–365 nm (UV-A)
Reactive Intermediate NitreneTriplet DiradicalCarbene
Steric Size Small (~6 Å)Large/Bulky (~9 Å)Small (~6 Å, isosteric to methyl)
Reaction Preference Nucleophiles (after rearrangement)C-H bonds (Methionine preference)Universal (C-H, N-H, O-H)
Reversibility IrreversibleReversible Irreversible
Table 2: Performance Metrics
MetricAryl AzideBenzophenoneDiazirine
Crosslinking Efficiency Low (< 10%)High (50–70%) Moderate to High (30–50%)
Specificity Poor (due to ketenimine migration)Moderate (hydrophobic bias)Excellent
Irradiation Time Short (mins)Long (10–60 mins)Short (mins)
Protein Damage Risk High (UV-B degrades Trp/Tyr)LowLow
Best Application Surface conjugation (materials)Stable protein complexesDrug-target deconvolution (PAL)

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for Photo-Affinity Labeling (PAL) of a drug target in live cells or lysate using a Diazirine-based probe.

Phase 1: Probe Incubation & Competition (The Control)

To validate specificity, you must perform a "Competition Control" where the photo-probe is co-incubated with a 50x-100x excess of the soluble (non-photo) parent drug.

  • Step 1: Prepare two samples of cell lysate (1 mg/mL protein).

  • Step 2: Add Photo-Probe (e.g., 1 µM) to both.

  • Step 3: Add Parent Drug (100 µM) to Sample B (Competition). Add DMSO to Sample A.

  • Step 4: Incubate 30 mins at RT (or 37°C for live cells).

Phase 2: Irradiation (The Critical Step)
  • Step 5: Place samples on ice (pre-chilled).

  • Step 6: Irradiate with UV light at 365 nm .

    • For Diazirines: 5–10 minutes is sufficient.

    • For Benzophenones: 20–60 minutes is required.

  • Validation Check: Ensure the UV lamp output is calibrated. Low wattage lamps (<10W) may require longer times.

Phase 3: Click Chemistry & Enrichment
  • Step 7: Lyse cells (if live) and perform Click Chemistry (CuAAC) with a Biotin-Azide or Fluorophore-Azide reporter.

  • Step 8: Precipitate proteins (acetone/methanol) to remove unreacted probe.

  • Step 9: Solubilize and enrich via Streptavidin beads (if Biotin used).

  • Step 10: Elute and analyze via Western Blot or LC-MS/MS.

Visualization: Experimental Workflow

PAL_Workflow cluster_Incubation 1. Specificity Check cluster_Irradiation 2. Crosslinking (365 nm) Start Start: Cell Lysate or Live Cells Sample_A Sample A: Probe Only Start->Sample_A Sample_B Sample B: Probe + 100x Competitor Start->Sample_B UV_Step UV Irradiation (Ice, 10 min) Sample_A->UV_Step Sample_B->UV_Step Click 3. Click Chemistry (Add Biotin-Azide) UV_Step->Click Enrich 4. Streptavidin Enrichment & Washing Click->Enrich Analysis 5. LC-MS/MS or Western Blot Enrich->Analysis

Figure 2: Standard Photo-Affinity Labeling (PAL) workflow including the mandatory competition control.

References

  • Comparison of photoactivatable crosslinkers for in-gel immunoassays. Source: Royal Society of Chemistry (RSC) URL:[Link] Significance: Highlights that while Benzophenone (BP) may have higher capture efficiency in some hydrogels, Diazirine (DA) offers significantly lower background fluorescence and noise.[2]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Source: National Institutes of Health (NIH) / PMC URL:[Link] Significance: Validates the "gold standard" status of alkyl diazirines for small-molecule target identification due to their compact size and stability.

  • Investigation of Specific Binding Proteins to Photoaffinity Linkers. Source: ACS Chemical Biology URL:[Link] Significance:[1][3][4][5][6][7][2][8][9][10][11][12] Demonstrates that different crosslinkers (BP vs. DA vs. AA) label different sets of "background" proteins, emphasizing the need for specific controls.

Sources

Validation

A Comparative Guide to Validating Protein Targets of 2-Azido-4-bromophenol-Based Chemical Probes

<Senior Application Scientist > For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Challenge of Target Validation Phenotypic drug discovery has yielded numerous first-in-class medic...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Challenge of Target Validation

Phenotypic drug discovery has yielded numerous first-in-class medicines, yet a significant bottleneck remains: identifying the specific protein target(s) responsible for a compound's therapeutic effect.[1][2] Validating this target engagement is paramount for understanding the mechanism of action, predicting off-target effects, and optimizing lead compounds.[3][4][5] Photoaffinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to covalently capture and identify these non-covalent small molecule-protein interactions directly within a complex biological system.[6][7][8]

This guide provides an in-depth comparison of experimental strategies for validating the targets of a specific class of photoaffinity probes built on a 2-Azido-4-bromophenol scaffold. We will explore the causality behind experimental choices, detail self-validating protocols, and compare the performance of this method against alternative approaches, providing the technical insights needed to design robust and reliable target deconvolution experiments.

The 2-Azido-4-bromophenol Probe: Mechanism of Covalent Capture

The power of this probe lies in its constituent parts: a recognition element (derived from the parent small molecule), a photoreactive group (the aryl azide), and a bioorthogonal handle (typically an alkyne or azide for "click chemistry").[9][10][11] The aryl azide is a key component; upon irradiation with UV light (typically ~350 nm), it extrudes nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then covalently insert into nearby C-H or N-H bonds of the interacting protein, creating a permanent link between the probe and its target.[7][12]

Causality Corner: Why an Aryl Azide?

  • Relative Stability: Aryl azides are generally stable in the dark and to typical biological conditions, minimizing non-specific reactions before photoactivation.

  • Activation Wavelength: They are activated by long-wave UV light, which is less damaging to biological systems than shorter wavelengths.

  • Reactive Intermediate: The resulting nitrene is highly reactive, enabling it to label a wider range of amino acid residues within the binding pocket compared to more specific reactive groups.[7]

Below is a diagram illustrating the photoactivation and covalent labeling process.

G cluster_0 Probe-Target Interaction (Reversible) cluster_1 Photoactivation cluster_2 Covalent Capture (Irreversible) Probe Probe (2-Azido-4-bromophenol) Target Target Protein Probe->Target Non-covalent Binding UV UV Light (hv) Activated Reactive Nitrene Intermediate UV->Activated CovalentComplex Covalently Labeled Target Protein Activated->CovalentComplex Covalent Bond Formation

Caption: Mechanism of photoaffinity labeling.

Primary Validation Workflow: Gel-Based Visualization

An initial, lower-throughput but highly visual method for identifying potential targets is in-gel fluorescence scanning.[13][14][15] This approach provides a direct visual confirmation of probe labeling and is an excellent first step before proceeding to more complex mass spectrometry analysis.

The general workflow involves treating live cells or lysates with the probe, irradiating with UV light, and then using a click reaction to attach a fluorescent reporter dye (e.g., a Cy5-azide or TAMRA-azide) to the probe's alkyne handle.[9][11] Proteins are then separated by SDS-PAGE, and the gel is scanned on a fluorescent imager.[14][15]

G A 1. Treat Cells/Lysate with Azido-Probe B 2. UV Irradiation (Covalent Crosslinking) A->B + UV C 3. Cell Lysis (if applicable) B->C D 4. Click Chemistry (Attach Fluorescent Reporter) C->D + Reporter-Azide, Cu(I) E 5. SDS-PAGE Protein Separation D->E F 6. In-Gel Fluorescence Scan (Visualize Labeled Proteins) E->F G 7. Excise Bands & ID (via Mass Spectrometry) F->G Optional

Caption: Gel-based photoaffinity labeling workflow.

Self-Validating Experimental Design for Gel-Based Analysis

To ensure the labeled bands represent true, specific targets, a set of critical controls must be included.

  • Competition Experiment (The Gold Standard): This is the most crucial control. Cells are co-incubated with the photoaffinity probe and a significant excess (e.g., 50-100 fold) of the original, unmodified parent compound. If the probe is binding to a specific target, the parent compound will outcompete it, leading to a significant reduction or complete disappearance of the fluorescent band.[13]

  • No-UV Control: A sample is treated with the probe but is not exposed to UV light. The absence of labeled bands in this lane confirms that covalent attachment is light-dependent and not due to non-specific reactions.

  • Vehicle Control (DMSO): This sample is treated only with the vehicle (e.g., DMSO) used to dissolve the probe and parent compound to control for any background effects.

  • Inactive Analogue Control: If available, a structurally similar but biologically inactive version of the parent compound can be used in a competition experiment. Failure to compete off the probe signal demonstrates that the binding is specific to the active pharmacophore.

LaneProbeUV LightCompetitor (Parent Compound)Expected OutcomeInterpretation
1++-Fluorescent Band(s) PresentPotential Target(s)
2+++ (50x Excess)Band(s) Disappear/ReduceSpecific Target(s) Validated
3+--No Fluorescent BandsLabeling is UV-dependent
4-+-No Fluorescent BandsFluorescence is probe-dependent
Protocol: In-Gel Fluorescence Target Validation
  • Cell Culture & Treatment: Plate cells (e.g., HeLa, HEK293T) to ~80-90% confluency. For competition, pre-incubate cells with 50x excess parent compound for 1 hour. Add the 2-Azido-4-bromophenol probe (e.g., 1-10 µM final concentration) and incubate for 1-2 hours.

  • Photo-Crosslinking: Place the open culture dish on ice and irradiate with 350 nm UV light for 15-30 minutes in a UV crosslinker.

  • Cell Lysis: Wash cells twice with cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction: To 50 µg of protein lysate, add the following click reaction components: 100 µM TAMRA-azide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA ligand. Incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the protein by adding 4x volume of cold acetone and incubating at -20°C overnight.[16] Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet.[16]

  • SDS-PAGE and Imaging: Resuspend the protein pellet in 1x Laemmli sample buffer. Run the samples on an SDS-PAGE gel. Scan the gel using a fluorescent imager (e.g., Typhoon or ChemiDoc) with appropriate excitation/emission filters for your chosen fluorophore.[15]

Advanced Validation Workflow: Quantitative Mass Spectrometry

For proteome-wide, unbiased identification of targets, mass spectrometry (MS) is the method of choice.[7][14] This approach replaces the fluorescent reporter with a biotin tag, allowing for the enrichment of labeled proteins on streptavidin beads prior to on-bead digestion and LC-MS/MS analysis.[9]

Causality Corner: Why Biotin-Streptavidin? The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, making it exceptionally effective for pulling down even low-abundance proteins from a complex lysate.[9] However, it's important to be aware of endogenously biotinylated proteins (like carboxylases) which can be a source of background.[9]

G cluster_0 In-Cell Labeling cluster_1 Enrichment cluster_2 Mass Spectrometry A 1. Treat Cells/Lysate with Azido-Probe (+/- Competitor) B 2. UV Irradiation (Covalent Crosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Streptavidin Bead Enrichment D->E F 6. Wash Beads (Remove Non-specific Binders) E->F G 7. On-Bead Tryptic Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identify & Quantify Proteins) H->I

Caption: Chemoproteomic workflow for MS-based target ID.

Quantitative Data Analysis for Hit Prioritization

A key advantage of the MS-based approach is the ability to perform quantitative proteomics. By comparing the abundance of proteins pulled down in the probe-treated sample versus the competitor-treated sample, researchers can calculate an enrichment ratio for each identified protein. True targets will show a high enrichment ratio that is significantly reduced upon competition.

Protein IDSpectral Counts (+Probe)Spectral Counts (+Probe, +Competitor)Enrichment Ratiop-valueStatus
Target A1501212.5< 0.001High-Confidence Hit
Target B85781.10.45Non-specific Binder
Target C2583.10.04Potential Hit
PCCB2102051.00.89Endogenous Biotin Protein

Comparison with Alternative Target Validation Methodologies

While photoaffinity labeling is a powerful tool, no single method is foolproof. It is best practice to validate putative hits using orthogonal approaches.[3][17]

MethodPrincipleAdvantagesDisadvantages
2-Azido-4-bromophenol Probe (PAL) Covalent capture of binding partners in a native environment upon UV activation.[7]Captures non-covalent interactions; can be done in live cells; provides binding site information.[9]Requires probe synthesis; UV can cause cell damage; potential for non-specific labeling.[18]
Activity-Based Protein Profiling (ABPP) Uses probes that covalently bind to the active site of specific enzyme families.[6][19]Highly selective for enzyme families; can profile enzyme activity states.Limited to proteins with reactive catalytic residues; not applicable for non-enzyme targets.[12]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation.[4]Label-free (no probe needed); can be performed in live cells and tissues.Lower throughput; may not work for all protein-ligand interactions; indirect measure of binding.
Genetic Approaches (CRISPR/shRNA) Knocking out or knocking down a putative target gene should abolish or reduce the compound's phenotypic effect.[17][20]Directly links target to phenotype; provides strong genetic validation.[20]Does not confirm direct physical binding; off-target genetic effects are possible; can be time-consuming.[21][22]
Affinity Chromatography ("Pulldown") An immobilized version of the compound is used to "pull down" binding partners from cell lysate.[1]Technically straightforward; does not require UV.High potential for non-specific binders due to linker effects and performing in lysate instead of live cells.[1]

Conclusion and Best Practices

Validating the targets of a 2-Azido-4-bromophenol-based probe requires a multi-faceted and rigorous approach.

  • Start with Gel-Based Analysis: Use in-gel fluorescence with stringent controls (especially competition) to quickly visualize high-affinity binders.

  • Move to Quantitative Proteomics: Employ the biotin-streptavidin enrichment workflow coupled with quantitative mass spectrometry to identify targets in an unbiased, proteome-wide manner. Prioritize hits based on high, competition-sensitive enrichment ratios.

  • Validate Orthogonally: The highest confidence in a target is achieved when it is validated by a completely different method. Use a genetic approach like CRISPR to confirm that modulating the identified target protein recapitulates the drug's phenotype.[20]

By systematically combining the direct binding evidence from photoaffinity labeling with the functional evidence from genetic methods, researchers can build a compelling and robust case for the true molecular target of their compound, paving the way for successful drug development.

References

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]

  • Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]

  • Wyatt, P. G., Gilbert, I. H., Read, K. D., & Fairlamb, A. H. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(10), 1275–1283. [Link]

  • McGovern, K. J., & Harki, D. A. (2014). Click Chemistry in Proteomic Investigations. Proteomics, 14(11), 1351–1363. [Link]

  • Antolin, A. A., & Workman, P. (2018). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 58, 253–273. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Current Opinion in Chemical Biology, 14(2), 194–201. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Parker, C. G., & Houlton, T. E. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e85. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Current Opinion in Chemical Biology, 16(1-2), 105–112. [Link]

  • Kokubu, C., Horibata, K., & Sugiyama, H. (2024). Sensing chemical-induced DNA damage using CRISPR/Cas9-mediated gene-deletion yeast-reporter strains. Genes and Environment, 46(1), 3. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Suchy, M., & El-Kattan, Y. (2010). A simple photo-affinity labeling protocol. Chemical Communications, 46(43), 8142–8144. [Link]

  • Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Spring 2021. [Link]

  • A-Gonzalez, N., & Castrillo, A. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6775–6780. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... [Link]

  • Azure Biosystems. (n.d.). In-gel Fluorescence. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • abm Inc. (n.d.). CRISPR Cas9 - Screening and Validation. [Link]

  • Ge, Y., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4834–4843. [Link]

  • Evotec. (n.d.). Photoaffinity Labeling Mass Spectrometry. [Link]

  • Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(8), 3233–3253. [Link]

  • St. Amant, A. H., & MacMillan, D. W. C. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Proceedings of the National Academy of Sciences, 119(34), e2206536119. [Link]

  • ResearchGate. (n.d.). Experimental workflow of photoaffinity labeling in live cells and... [Link]

  • Wang, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(16), 4967. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]

  • Kim, Y., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2827–2834. [Link]

  • Addgene. (2022). CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]

  • ResearchGate. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry... [Link]

  • Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]

Sources

Comparative

A Comparative Guide to the Covalent Bond Formed by 2-Azido-4-bromophenol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Covalent Linkers in Modern Drug Development The ability to form stable, covalent linkages between biomolecules is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Covalent Linkers in Modern Drug Development

The ability to form stable, covalent linkages between biomolecules is a cornerstone of modern drug discovery and development. From antibody-drug conjugates (ADCs) to targeted protein degraders and molecular probes, the nature of the covalent bond dictates the stability, efficacy, and specificity of the final construct. 2-Azido-4-bromophenol is a photo-reactive crosslinker that has gained attention for its potential in creating highly specific and stable covalent bonds.[1] This guide will dissect the characteristics of the covalent bond formed by this reagent, compare it to other commonly used crosslinkers, and provide detailed experimental protocols for its characterization.

Mechanism of Covalent Bond Formation: The Power of Photo-Activation

2-Azido-4-bromophenol belongs to the class of aryl azide photoreactive crosslinkers.[2] Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate.[1][3] This nitrene can then undergo a variety of reactions to form a stable covalent bond with a target molecule, most notably through insertion into C-H or N-H bonds.[4] The presence of the bromine and hydroxyl groups on the phenyl ring can influence the reactivity and specificity of the crosslinking reaction.

Alternatively, the azide group can participate in a Huisgen 1,3-dipolar cycloaddition with an alkyne, a reaction often referred to as "click chemistry".[5] This reaction is highly specific and efficient, forming a stable triazole linkage. This dual reactivity makes 2-Azido-4-bromophenol a versatile tool in the bioconjugation toolbox.

Visualizing the Reaction Pathway

Photo-Activation_Pathway 2-Azido-4-bromophenol 2-Azido-4-bromophenol UV_Light UV_Light 2-Azido-4-bromophenol->UV_Light hv Nitrene_Intermediate Nitrene_Intermediate UV_Light->Nitrene_Intermediate C-H_Insertion C-H_Insertion Nitrene_Intermediate->C-H_Insertion Target Protein N-H_Insertion N-H_Insertion Nitrene_Intermediate->N-H_Insertion Target Protein Covalent_Bond Covalent_Bond C-H_Insertion->Covalent_Bond N-H_Insertion->Covalent_Bond

Caption: Photo-activation of 2-Azido-4-bromophenol to form a covalent bond.

Comparative Analysis of Covalent Bond Properties

The choice of a crosslinker is a critical decision in any bioconjugation strategy. The following table provides a comparative analysis of the covalent bond formed by 2-Azido-4-bromophenol with other common photoreactive crosslinkers.

Feature2-Azido-4-bromophenolBenzophenoneDiazirine
Activation Wavelength ~250-350 nm[2]~350-360 nm[6]~350 nm[7]
Reactive Intermediate Nitrene[1]Diradical[7]Carbene[7]
Bond Stability HighHighHigh
Reaction with Water MinimalReversible quenching[7]Rapid quenching
Specificity Can be less specific due to nitrene rearrangements[8]Generally goodHigh, with efficient C-H insertion[9]
Size Relatively smallBulky, can hinder binding[7]Smallest of the three[9]
Irradiation Time Minutes[2]Can be hours[7]Short

Key Insights:

  • Specificity: While aryl azides are effective, the generated nitrene can undergo intramolecular rearrangement, potentially leading to lower cross-linking yields and non-specific labeling.[8] Diazirines, which form highly reactive carbenes, often exhibit higher C-H insertion efficiency and fewer side reactions.[9] The presence of a heavy atom like iodine in similar compounds has been shown to improve cross-linking efficiency by promoting the triplet state of the nitrene.[8]

  • Versatility: Benzophenones are stable and can be repeatedly excited, which can lead to higher labeling efficiency over longer irradiation times.[7] However, their bulkiness can be a disadvantage.

  • Practicality: The shorter wavelength required to activate simple phenyl azides can potentially damage proteins with prolonged exposure.[3]

Experimental Protocols for Covalent Bond Characterization

Validating the formation and characterizing the nature of the covalent bond is paramount. The following are detailed protocols for key analytical techniques.

Experimental Workflow Overview

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Characterization cluster_Interpretation Data Interpretation Bioconjugation Perform Bioconjugation Reaction Purification Purify Conjugate Bioconjugation->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry FTIR->MS NMR NMR Spectroscopy MS->NMR Data_Analysis Analyze Spectroscopic Data NMR->Data_Analysis Structure_Elucidation Elucidate Covalent Bond Structure Data_Analysis->Structure_Elucidation

Caption: A typical workflow for the characterization of a covalent bond in a bioconjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for identifying the presence of specific functional groups and confirming the formation of new bonds.

Protocol:

  • Sample Preparation: Prepare samples of the unconjugated biomolecule, the crosslinker (2-Azido-4-bromophenol), and the purified conjugate. Samples should be lyophilized to remove water.

  • Data Acquisition: Acquire FTIR spectra for each sample using an ATR-FTIR spectrometer.

  • Data Analysis:

    • Look for the disappearance of the characteristic azide peak (around 2100-2150 cm⁻¹) in the conjugate's spectrum.

    • Identify new peaks corresponding to the formed covalent bond (e.g., C-N or N-H stretches).

    • Real-time infrared analysis can be used to monitor the kinetics of the reaction, such as in azide-alkyne cycloadditions.[10][11]

Mass Spectrometry (MS)

MS is indispensable for confirming the mass of the conjugate and identifying the site of modification.[12] Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein structures and interactions.[13][14][15][16]

Protocol:

  • Sample Preparation:

    • For intact mass analysis, dilute the purified conjugate in an appropriate solvent (e.g., water with 0.1% formic acid).

    • For peptide mapping, digest the conjugate with a protease (e.g., trypsin).

  • Data Acquisition:

    • Acquire a high-resolution mass spectrum of the intact conjugate using ESI-MS or MALDI-TOF MS.

    • For peptide mapping, perform LC-MS/MS analysis on the digested sample.

  • Data Analysis:

    • Calculate the expected mass of the conjugate and compare it to the experimental mass.

    • Use MS/MS data to identify the specific amino acid residue(s) that have been modified by the crosslinker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of proteins and their complexes.[17][18][19] It is a powerful tool for unambiguously determining the structure of the covalent linkage.

Protocol:

  • Sample Preparation: Prepare a highly concentrated and pure sample of the conjugate in a suitable NMR buffer (e.g., phosphate buffer in D₂O). Isotope labeling (¹⁵N, ¹³C) of the biomolecule is often necessary.[17]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, NOESY).

  • Data Analysis:

    • Compare the spectra of the conjugated and unconjugated biomolecule to identify chemical shift perturbations (CSPs).[20] These changes indicate the location of the covalent modification.

    • Use NOESY data to identify through-space interactions between the crosslinker and the biomolecule, which can help to define the precise geometry of the linkage.

    • NMR can also be used to study the dynamics of the protein-ligand interaction.[21]

Troubleshooting Common Issues

Troubleshooting_Guide Problem Problem Low_Yield Low Conjugation Yield Problem->Low_Yield Non_Specific Non-Specific Labeling Problem->Non_Specific No_Reaction No Reaction Observed Problem->No_Reaction Solution1 Optimize UV exposure time and intensity Low_Yield->Solution1 Solution4 Optimize buffer conditions (pH, amine-free) Low_Yield->Solution4 Non_Specific->Solution1 Solution3 Include scavenger molecules Non_Specific->Solution3 Solution2 Check for presence of reducing agents (e.g., DTT) No_Reaction->Solution2 Solution5 Confirm activity of photoreactive group No_Reaction->Solution5

Caption: A decision tree for troubleshooting common issues in photo-crosslinking experiments.

Conclusion

2-Azido-4-bromophenol is a versatile photoreactive crosslinker that can form stable covalent bonds through either nitrene insertion or click chemistry. While it offers several advantages, researchers must carefully consider its potential for non-specific labeling and optimize reaction conditions accordingly. By employing a combination of FTIR, MS, and NMR, the covalent bond formed by this and other crosslinkers can be thoroughly characterized, ensuring the integrity and reliability of the resulting bioconjugate. This rigorous analytical approach is essential for advancing drug development and fundamental biological research.

References

  • Klingler, S., & Guillou, A. (n.d.). An overview of the current proposed mechanism of aryl azide photoactivation, the nitrene rearrangement, intersystem crossing, and protonation pathways. ResearchGate. Retrieved from [Link]

  • Siong, V., et al. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification.
  • Gao, X., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry.
  • Li, H., et al. (n.d.). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A.
  • Liu, F., & Götze, M. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews.
  • O'Reilly, M. K., & Sinn, C. L. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC.
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hong, S., et al. (2022). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC.
  • Zhang, L., et al. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy.
  • O'Reilly, M. K., & Sinn, C. L. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]

  • Cavanagh, J., & Mittermaier, A. (n.d.). An introduction to NMR-based approaches for measuring protein dynamics. PMC.
  • Lee, J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems.
  • Lisi, G. P., & Loria, J. P. (2016). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: a method for all seasons.
  • Hong, S., et al. (2022). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Hong, S., et al. (2022). Proposed mechanisms of different types of photoaffinity labeling.
  • Siong, V., et al. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS.
  • Götze, M., & Sinz, A. (2020). Advantages of cross-linking mass spectrometry for the analysis of protein 3D-structures and protein-protein interactions. Journal of Proteomics.
  • Palmer, A. G. (2014). NMR methods for structural characterization of protein-protein complexes. Frontiers in Molecular Biosciences.
  • Lee, J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems.
  • Hong, S., et al. (2022). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC.
  • Hong, S., et al. (2022). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Lisi, G. P., & Loria, J. P. (2016). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences.
  • Lisi, G. P., & Loria, J. P. (2016). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences.
  • Hong, V., et al. (2010).
  • Hong, S., et al. (2022). Proposed mechanisms of different types of photoaffinity labeling.

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Safety & Regulatory Compliance

Safety

2-Azido-4-bromophenol proper disposal procedures

Executive Safety Assessment As researchers, we often utilize 2-Azido-4-bromophenol for its utility as a photo-affinity probe or crosslinking agent. However, its utility masks a dual-threat hazard profile: the explosive i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

As researchers, we often utilize 2-Azido-4-bromophenol for its utility as a photo-affinity probe or crosslinking agent. However, its utility masks a dual-threat hazard profile: the explosive instability of the aryl azide moiety and the systemic toxicity of the halogenated phenol.

The Golden Rule: Never treat this compound as routine organic waste. The presence of the azido group (


) renders it thermodynamically unstable. It possesses a high energy content and can decompose explosively under heat, friction, or reaction with incompatible materials (metals/acids).
Physicochemical Hazard Profile
PropertyHazard CharacteristicOperational Implication
Functional Group Aryl Azide (

)
Shock/Heat Sensitive. Can release

gas violently. DO NOT use metal spatulas or ground glass joints.[1]
Functional Group Halogenated Phenol Toxic/Corrosive. Readily absorbed through skin. Environmental toxin (marine pollutant).
Incompatibility Acids (

)
Forms Hydrazoic Acid (

)
, which is highly volatile, acutely toxic, and explosive.[1]
Incompatibility Heavy Metals (Cu, Pb) Forms Metal Azides (e.g., Copper Azide) in plumbing, which are primary explosives. NEVER pour down the drain.
Incompatibility Halogenated Solvents Can form di- and tri-azidomethane (extremely unstable explosives) if left in solution for extended periods.[2]

Pre-Disposal Stabilization & Segregation

Before any disposal action is taken, the material must be stabilized.[2][3][4] The majority of lab accidents involving azides occur during the transfer to waste containers, not the synthesis itself.

A. Segregation Logic (The "Chain of Custody")

You must segregate 2-Azido-4-bromophenol from incompatible waste streams immediately.

SegregationLogic Root 2-Azido-4-bromophenol Waste AcidStream Acidic Waste (HCl, H2SO4) Root->AcidStream DANGER: Forms HN3 Gas MetalStream Heavy Metals (Cu, Pb, Hg) Root->MetalStream DANGER: Forms Explosive Salts HaloStream Halogenated Solvents (DCM, Chloroform) Root->HaloStream RISK: Unstable Azidomethanes CorrectStream Segregated Organic (Non-Halogenated/Neutral) Root->CorrectStream SAFE PATH

Figure 1: Critical segregation logic. Red paths indicate high-risk incompatibilities that lead to immediate explosive or toxic hazards.

B. Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid glass if possible to prevent shrapnel in the event of decomposition. If glass is necessary, it must be amber (light protection) and plastic-coated.

  • Liquid Waste: Store in HDPE carboys. Leave at least 20% headspace to accommodate potential nitrogen gas evolution.

Operational Disposal Protocols

Choose the protocol that matches your material state. Protocol A is for standard waste pickup (recommended). Protocol B is for spill remediation or deactivation of small residuals (advanced).

Protocol A: Standard Hazardous Waste Packaging (Recommended)

Use this for bulk solids or stock solutions.

  • Desensitization: If the material is a dry solid, dampen it slightly with a compatible solvent (e.g., Ethanol or water, if miscible) to reduce shock sensitivity during transport. Do not store dry azides in screw-top vials where friction in the threads can initiate detonation.

  • Labeling: Label the container explicitly:

    • Chemical Name: 2-Azido-4-bromophenol

    • Hazard Class:High Energy / Potentially Explosive

    • Warning: "DO NOT MIX WITH ACIDS OR METALS"[2]

  • Secondary Containment: Place the primary container inside a clear plastic bag or secondary tub to capture leaks.

  • Storage: Store in a cool, dark place (refrigerator explosion-proof rated if available) until EHS pickup.

Protocol B: Chemical Deactivation (Spills & Residuals)

Use this ONLY for cleaning glassware, small spills (<1g), or trace residues. Do not attempt to deactivate large bulk quantities (>5g) on the benchtop without EHS supervision.

Mechanism: The goal is to reduce the Azide (


) to a safe Amine (

) or chemically destroy the azide functionality.

Reagents Required:

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or 1M DTT (Dithiothreitol). Note: These are preferred over Staudinger reduction (Phosphines) for aqueous/biological contexts as they are milder.

  • Solvent: Water/Ethanol mixture.

Step-by-Step Procedure:

  • Dissolution: Dissolve the residue/spill in a small amount of solvent.

  • Reduction: Add an excess (1.5 molar equivalents) of TCEP or DTT solution.

  • Reaction Time: Allow to stand at room temperature for at least 12 hours in a fume hood. The reaction releases Nitrogen gas (

    
    ); ensure the vessel is vented  (do not seal tightly).
    
  • Verification: Check for the disappearance of the azide peak via IR spectroscopy (approx. 2100 cm⁻¹) if possible, or assume completion after 24 hours with excess reductant.

  • Final Disposal: The resulting amine (2-amino-4-bromophenol) is toxic but no longer explosive. Dispose of as standard "Toxic/Organic" chemical waste.

Emergency Decision Logic: The "No-Go" Scenarios

If you encounter crystallized material on the threads of a bottle or old dried-out stock, STOP .

DisposalDecision Start Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution StateCheck->Liquid Crystals Crystals on Cap/Threads? Solid->Crystals Old Stored > 1 Year? Liquid->Old Danger STOP: DO NOT TOUCH Call Bomb Squad/EHS Crystals->Danger Yes (Friction Risk) Standard Protocol A: Segregated Pickup Crystals->Standard No Old->Danger Yes (Peroxide/Concentration Risk) Old->Standard Bulk (>50mL) Deactivate Protocol B: Chemical Deactivation Old->Deactivate Trace/Rinse (<50mL)

Figure 2: Decision matrix for handling aged or potentially crystallized azide waste. Note that crystals on threads are a primary detonation vector.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of California, Santa Cruz (UCSC). (n.d.). Organic Azide Handling and Safety Guidelines. Retrieved from [Link]

  • University of Pittsburgh. (2013).[2] Safe Handling of Azides (Guideline 04-028). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). 4-Bromophenol Safety Data Sheet. Retrieved from [Link]

Sources

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